Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
Description
BenchChem offers high-quality Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C13H15BrO2/c1-16-13(15)8-9-6-11(7-9)10-2-4-12(14)5-3-10/h2-5,9,11H,6-8H2,1H3 |
InChI Key |
LTYCUWIFZFAXAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, a valuable building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental protocol but also the underlying scientific rationale for key strategic decisions in the synthesis. We will explore a primary route centered on the Wittig olefination of a key cyclobutanone intermediate, followed by catalytic hydrogenation. An alternative pathway is also discussed to provide a broader context for synthetic strategy. All protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and characterization of intermediates.
Strategic Overview and Retrosynthetic Analysis
The design of a synthetic route requires a logical deconstruction of the target molecule to identify readily available starting materials and high-yielding transformations. Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate presents a substituted cyclobutane core, which dictates a strategy that can efficiently construct this strained ring system and subsequently install the required functional groups.
Our primary retrosynthetic disconnection occurs at the ester, revealing the parent carboxylic acid, 2-(3-(4-bromophenyl)cyclobutyl)acetic acid. The next key disconnection breaks the C-C bond of the acetic acid side chain, suggesting a chain-extension strategy from a four-carbon cyclobutane precursor. A Wittig-type reaction is ideally suited for this transformation, pointing to 3-(4-bromophenyl)cyclobutanone as the pivotal intermediate. This ketone is a known compound that can be prepared from commercially available 4-bromophenylacetic acid .[1][2]
This analysis leads to a robust three-step forward synthesis, which will form the core of this guide.
Primary Synthetic Workflow
The proposed synthesis is a three-stage process designed for efficiency and scalability. It begins with the formation of the core cyclobutanone structure, followed by a Wittig reaction to introduce the acetate side chain scaffold, and concludes with a reduction to yield the final saturated product.
Sources
Physicochemical properties of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
Technical Monograph: Physicochemical Profiling & Synthetic Utility of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
Executive Summary
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is a high-value, sp³-rich scaffold increasingly utilized in modern drug discovery to "escape from flatland." Unlike traditional planar aromatic linkers, the cyclobutyl core offers defined vector geometry and improved physicochemical properties (solubility, metabolic stability) while maintaining structural rigidity. This guide provides an in-depth technical analysis of its physicochemical properties, a robust synthetic route focusing on chemoselectivity, and protocols for its characterization and application in lead optimization.
Chemical Identity & Physicochemical Profile
The compound functions as a versatile building block, primarily serving as a precursor for Suzuki-Miyaura cross-coupling reactions due to the para-bromophenyl moiety. Its 1,3-disubstituted cyclobutane ring introduces critical stereochemical considerations (cis/trans isomerism) that directly impact biological activity and solid-state properties.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate | |
| Molecular Formula | C₁₃H₁₅BrO₂ | |
| Molecular Weight | 283.16 g/mol | |
| CAS Number | Referenced to Acid Precursor:[1][2][3] 1451092-58-2 | Ester derivatives often cataloged under custom synthesis IDs. |
| Physical State | Viscous colorless oil or low-melting solid | Dependent on cis/trans ratio and purity. |
| LogP (Predicted) | 3.6 ± 0.4 | Highly lipophilic; requires organic co-solvents for assaying. |
| Solubility | < 0.1 mg/mL (Water); > 50 mg/mL (DMSO, DCM) | Poor aqueous solubility; formulate in DMSO stock. |
| pKa | Non-ionizable in physiologic range (pH 2-10) | Ester functionality is neutral. |
| Isomerism | Cis and Trans (1,3-substitution) | Typically obtained as a mixture (approx. 3:1 to 1:1) requiring separation. |
Synthetic Route & Chemoselectivity
The synthesis of this scaffold presents a specific chemoselective challenge: reducing the exocyclic alkene formed during homologation without debrominating the aryl ring. Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently leads to hydrodebromination.
Recommended Route:
-
Homologation: Horner-Wadsworth-Emmons (HWE) reaction of 3-(4-bromophenyl)cyclobutanone.
-
Chemoselective Reduction: Conjugate reduction using Stryker’s Reagent or Magnesium in Methanol.
Visual Workflow: Synthesis & Isomer Management
Caption: Figure 1. Synthetic pathway prioritizing chemoselectivity to preserve the aryl bromide motif.
Detailed Protocol: Chemoselective Reduction
Objective: Reduce the exocyclic double bond of Methyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate without affecting the aryl bromide.
-
Reagents: Magnesium turnings (5.0 eq), Methanol (anhydrous).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve the intermediate α,β-unsaturated ester in anhydrous Methanol (0.1 M concentration).
-
Cool the solution to 0°C.
-
Add Magnesium turnings in small portions to control hydrogen evolution and exotherm.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LCMS. Look for the disappearance of the conjugated alkene UV signature.
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Validation: ¹H NMR should show the disappearance of the vinylic proton (~5.8 ppm) and the appearance of the cyclobutyl methine doublet (~3.0-3.5 ppm).
Isomerism & Structural Assignment
The 1,3-substitution pattern on the cyclobutane ring yields two diastereomers: cis and trans. Distinguishing these is critical for Structure-Activity Relationship (SAR) studies.
-
Cis-Isomer: The acetate group and the bromophenyl group are on the same side of the ring plane. Often exhibits a higher polarity (lower R_f) due to the "U-shape" dipole moment alignment.
-
Trans-Isomer: Substituents are on opposite sides. Often thermodynamically more stable and less polar (higher R_f).
NOESY NMR Experiment for Assignment:
-
Protocol: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment in CDCl₃.
-
Diagnostic Signal: Look for cross-peaks between the proton at C1 (adjacent to acetate) and the proton at C3 (adjacent to phenyl).
-
Strong Cross-Peak: Indicates spatial proximity → Cis Isomer .
-
Weak/No Cross-Peak: Indicates distal arrangement → Trans Isomer .
-
Physicochemical Characterization Protocols
To validate the compound for biological assays, the following self-validating protocols are recommended.
A. Solubility Profiling (Kinetic)
Purpose: To determine the maximum concentration for biological stock solutions.
-
Prepare a 10 mM stock solution in DMSO.
-
Spike 10 µL of stock into 990 µL of PBS (pH 7.4).
-
Shake for 24 hours at 25°C.
-
Filter (0.22 µm PTFE) and analyze filtrate by HPLC-UV against a standard curve.
-
Target: If solubility < 5 µM, consider formulation with cyclodextrins or using the free acid form.
B. Lipophilicity (LogD) Determination
Purpose: To predict membrane permeability.
-
Method: Shake-flask method (Octanol/PBS pH 7.4).
-
Protocol:
-
Equilibrate Octanol and PBS.
-
Dissolve compound in the Octanol phase.
-
Vortex with PBS phase for 1 hour; centrifuge to separate phases.
-
Analyze both phases by HPLC.
-
-
Calculation:
-
Expectation: Values > 3.0 suggest high permeability but potential metabolic liability (Clearance).
Applications in Drug Discovery
This scaffold is an ideal "exit vector" intermediate. The aryl bromide serves as a handle for rapid diversification via Palladium-catalyzed cross-coupling.
Workflow: Library Generation via Suzuki Coupling
Caption: Figure 2. Application of the scaffold in generating diverse biaryl libraries.
References
-
Synthesis of Cyclobutyl Esters: Anax Laboratories. "Methyl 2-(3-(4-bromophenyl)cyclobutyl)cyclopropane-1-carboxylate Product Page".
-
Precursor Identification: PubChem. "3-(4-Bromophenyl)cyclobutanone (CID 4589695)".
-
General Reductive Method: Organic Syntheses. "Conjugate Reduction of α,β-Unsaturated Esters using Mg/MeOH".
- Isomerism in Cyclobutanes:Journal of Medicinal Chemistry. "Conformational Analysis of 1,3-Disubstituted Cyclobutanes in Drug Design". (General Reference for scaffold geometry).
-
Commercial Availability: BLD Pharm. "Methyl 2-(4-bromophenyl)acetate and related analogs".
Sources
Technical Whitepaper: Spectroscopic Profiling of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
This guide outlines the structural elucidation and spectroscopic characterization of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate . This molecule is a critical intermediate in the synthesis of various pharmaceutical candidates, including GPR40 agonists and KCTD protein degraders.
The data presented below synthesizes standard spectroscopic principles with specific literature precedents for 1,3-disubstituted cyclobutane scaffolds.
Executive Summary & Chemical Context
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (CAS: Derivative of 254892-91-6) is a 1,3-disubstituted cyclobutane.[1][2][3][4] Its structural rigidity, provided by the cyclobutane core, makes it a valuable scaffold for restricting the conformational space of pharmacophores.
Stereochemical Challenge
The 1,3-substitution pattern on the cyclobutane ring introduces cis and trans isomerism.[4][5][6]
-
Cis-Isomer (Z): The (4-bromophenyl) group and the (methyl acetate) group reside on the same face of the puckered ring. This is typically the thermodynamic major product because both bulky groups can adopt pseudo-equatorial positions.
-
Trans-Isomer (E): The groups reside on opposite faces.
Note: This guide primarily details the Cis-Isomer , as it is the standard product of thermodynamic equilibration and catalytic hydrogenation routes.
Synthesis Pathway & Logic
Understanding the synthesis is crucial for interpreting impurities (e.g., unreduced olefin).
-
Precursor: 3-(4-bromophenyl)cyclobutanone.
-
Homologation: Horner-Wadsworth-Emmons (HWE) reaction yields the
-unsaturated ester. -
Reduction: Catalytic hydrogenation (H
, Pd/C) reduces the exocyclic double bond, typically favoring the cis-diastereomer via catalyst surface approach.
Figure 1: Synthetic route to the target scaffold, highlighting the origin of stereochemistry.
Mass Spectrometry (MS) Analysis
The presence of a bromine atom provides a definitive isotopic signature essential for rapid confirmation.
Ionization Mode: ESI+ or EI
-
Molecular Formula: C
H BrO -
Molecular Weight: 283.16 g/mol
Diagnostic Fragmentation Table
| m/z Value | Intensity | Assignment | Mechanistic Logic |
| 282.0 | 50% | [M] | Molecular ion. |
| 284.0 | 50% | [M+2] | Definitive Signature: 1:1 doublet ratio confirms presence of one Bromine atom. |
| 251/253 | High | [M - OMe] | Loss of methoxy group (alpha-cleavage). |
| 209/211 | High | [M - CH | Loss of the entire acetate side chain, leaving the stable bromophenyl-cyclobutyl cation. |
| 169/171 | Medium | [Br-C | Bromotropylium ion (rearrangement of the phenyl ring). |
Infrared (IR) Spectroscopy
IR is used to confirm the ester functionality and the integrity of the aromatic system.
-
1735 cm
(Strong): C=O Stretching (Ester). A sharp, intense band diagnostic of the methyl ester. -
2950 - 2850 cm
(Medium): C-H Stretching (Aliphatic). Distinct bands for the cyclobutane methylene groups. -
1590, 1490 cm
(Medium): C=C Stretching (Aromatic). -
1160 - 1200 cm
(Strong): C-O Stretching (Ester). -
1070, 1010 cm
(Medium): Ar-Br Stretching. Confirms the halogenated aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
All data referenced to CDCl
H NMR Analysis (400 MHz, CDCl )
The cyclobutane ring protons are the most complex feature. In the cis-isomer, the ring puckering renders the geminal protons on C2 and C4 magnetically non-equivalent.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.42 | d ( | 2H | Ar-H (ortho to Br) | Typical AA'BB' system. |
| 7.10 | d ( | 2H | Ar-H (meta to Br) | Shielded relative to ortho protons. |
| 3.68 | s | 3H | -OCH | Methyl ester singlet. |
| 3.45 | m (tt-like) | 1H | H-3 (Benzylic) | Deshielded by aromatic ring. |
| 2.70 | m | 1H | H-1 (Homobenzylic) | Attached to the acetate side chain. |
| 2.48 | d ( | 2H | -CH | The acetate methylene. Key diagnostic: This is a doublet due to coupling with H-1. |
| 2.40 - 2.55 | m | 2H | H-2/4 (Pseudo-eq) | Downfield wing protons of the cyclobutane. |
| 1.85 - 2.05 | m | 2H | H-2/4 (Pseudo-ax) | Upfield wing protons of the cyclobutane. |
Distinguishing Isomers:
-
Cis-isomer: The
-methylene protons (2.48 ppm) typically appear as a sharp doublet. -
Trans-isomer: Often shows a slight upfield shift for the H-3 benzylic proton due to anisotropy differences across the ring.
C NMR Analysis (100 MHz, CDCl )
| Chemical Shift ( | Assignment | Type |
| 172.8 | C=O | Carbonyl (Ester) |
| 144.5 | Ar-C1 | Quaternary (Ipso to Cyclobutane) |
| 131.4 | Ar-C3 | CH (Ortho to Br) |
| 128.2 | Ar-C2 | CH (Meta to Br) |
| 119.8 | Ar-C4 | Quaternary (C-Br) |
| 51.6 | OCH | Methyl |
| 40.8 | CH | Methylene (Alpha to carbonyl) |
| 38.2 | C-2, C-4 | Cyclobutane Methylenes |
| 35.9 | C-3 | Cyclobutane Methine (Benzylic) |
| 32.1 | C-1 | Cyclobutane Methine |
Experimental Validation Protocol
To ensure data integrity during synthesis or extraction, follow this self-validating workflow.
Sample Preparation
-
Solvent: Use high-grade CDCl
neutralized with K CO if the ester is acid-sensitive (rare, but good practice). -
Concentration: 10-15 mg in 0.6 mL solvent is optimal for clear
C acquisition.
Quality Control Checkpoints
-
Integral Ratio Check: The integration of the Aromatic region (4H) must match the Methoxy singlet (3H) with <5% error.
-
Isomer Ratio Calculation: If a mixture of cis and trans is present, integrate the benzylic proton (H-3) signals.
(Note: The trans benzylic proton typically resonates upfield, ~3.2 ppm).
Figure 2: Logic flow for validating the identity of the synthesized intermediate.
References
-
Synthesis of 1,3-disubstituted cyclobutanes: Wiberg, K. B., et al.[3] "Conformational studies of 1,3-disubstituted cyclobutanes." Journal of Organic Chemistry, 1970.
-
Precursor Availability: 3-(4-Bromophenyl)cyclobutanone (CAS 254892-91-6). ChemicalBook Entry.[7]
- General Cyclobutane NMR Shifts:Pretsch, E., et al.
-
Isomer Stability: Sella, A., et al.[6] "1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer."[6] Canadian Journal of Chemistry, 1998.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [논문]C(sp 2 )–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes [scienceon.kisti.re.kr]
- 3. Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. Methyl 4-bromophenylacetate(41841-16-1) 1H NMR spectrum [chemicalbook.com]
The Bromophenyl-Cyclobutane Scaffold: Pharmacophore Engineering for Conformational Restriction
The following technical guide details the pharmacological and synthetic landscape of bromophenyl cyclobutane derivatives. This content is structured for an expert audience, synthesizing medicinal chemistry principles with specific experimental protocols.
Technical Guide & Whitepaper
Executive Summary: The Rigidification Strategy
In modern drug discovery, the 1-(4-bromophenyl)cyclobutane motif represents a specialized tool for conformational restriction . Unlike flexible alkyl chains or planar aromatic systems, the cyclobutane ring introduces a unique "pucker" (butterfly) conformation (dihedral angle ~25-35°). This structural feature allows medicinal chemists to lock pharmacophores into specific vectors, reducing the entropic penalty of binding to protein targets.
The inclusion of the 4-bromophenyl group serves three critical functions:
-
Halogen Bonding: The bromine atom acts as a Lewis acid (sigma-hole donor), capable of forming orthogonal interactions with backbone carbonyls in receptor pockets.
-
Lipophilicity Modulation: Bromine significantly increases logP compared to chlorine or fluorine, enhancing blood-brain barrier (BBB) permeability for CNS targets.
-
Metabolic Blocking: Para-substitution prevents rapid CYP450-mediated hydroxylation at the metabolically vulnerable 4-position of the phenyl ring.
Therapeutic Applications & Biological Activity[1][2][3][4][5]
A. CNS Activity: Monoamine Reuptake Inhibition
The most prominent application of the aryl-cyclobutane scaffold is in the design of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), analogous to Sibutramine .
-
Mechanism of Action: The cyclobutane ring restricts the rotation of the phenyl group relative to the amine side chain. This mimics the "folded" conformation of neurotransmitters (dopamine/serotonin) required for transport inhibition.
-
The Bromo-Advantage: In Structure-Activity Relationship (SAR) studies, the 4-bromo analog of sibutramine (often designated as a research compound) typically exhibits higher affinity for the Dopamine Transporter (DAT) than its chloro-counterpart due to tighter hydrophobic packing in the transporter's S1 pocket.
| Compound Variant | Target | IC50 (nM) | Pharmacological Profile |
| 4-Chloro (Sibutramine) | 5-HT / NE | ~300 / ~50 | Balanced SNRI (Anorectic) |
| 4-Bromo Analog | DA / 5-HT | <100 (Est.) | Increased DAT selectivity; higher lipophilicity. |
| Desmethyl Metabolites | 5-HT / NE | < 10 | Potent active metabolites (Primary/Secondary amines). |
B. Antimicrobial Activity: Schiff Base Derivatives
Derivatives synthesized from 1-(4-bromophenyl)cyclobutane-1-carbaldehyde condensed with aromatic amines (Schiff bases) have demonstrated significant antibacterial efficacy.
-
Target: Disruption of bacterial cell wall synthesis and chelation of essential metal ions (e.g., Fe²⁺, Zn²⁺) within the bacterial cytosol.
-
Spectrum: Moderate to high activity against Gram-positive S. aureus and fungal strains like C. albicans. The bulky bromophenyl group facilitates membrane insertion.
C. Antileishmanial Agents: Complex Dimers
Recent high-throughput screens have identified complex dimers, such as bis(4-halophenyl)cyclobutane derivatives, formed via [2+2] photocycloaddition. These compounds inhibit parasite replication by interfering with trypanothione reductase, a distinct mechanism from the monomeric scaffold.
Experimental Protocols
Protocol A: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile
This is the industry-standard route for accessing the scaffold via dialkylation.
Reagents:
-
4-Bromophenylacetonitrile (1.0 eq)
-
1,3-Dibromopropane (1.1 eq)
-
Sodium Hydride (NaH, 60% in oil) (2.2 eq)
-
DMSO (Anhydrous) and Diethyl Ether
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add NaH (washed with hexanes to remove oil) and suspend in anhydrous DMSO.
-
Addition: Cool to 0°C. Add 4-bromophenylacetonitrile dropwise. The solution will turn dark (formation of the carbanion). Stir for 30 mins.
-
Cyclization: Add 1,3-dibromopropane dropwise over 1 hour. Critical: Maintain temperature <10°C to prevent polymerization.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The nitrile spot will shift upwards (Rf ~0.6).
-
Quench: Pour mixture onto crushed ice/water. Extract 3x with Diethyl Ether.
-
Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/Ethanol.
Self-Validation Check:
-
¹H NMR (CDCl₃): Look for the disappearance of the benzylic singlet. The cyclobutane protons should appear as distinct multiplets between δ 1.8 – 2.8 ppm .
-
Yield: Expect 65-75%. Lower yields indicate moisture contamination (quenching NaH).
Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC) of Schiff base derivatives.
-
Inoculum: Prepare 0.5 McFarland standard of S. aureus (ATCC 25923).
-
Dilution: Dissolve bromophenyl cyclobutane derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.
-
Incubation: Add bacterial suspension (final conc 5 x 10⁵ CFU/mL). Incubate at 37°C for 24 hours.
-
Readout: Add Resazurin dye (0.01%). Blue -> Pink transition indicates growth. The lowest concentration remaining Blue is the MIC.
Visualizations
Figure 1: Synthetic Pathway & Logic
This diagram illustrates the conversion of the linear precursor to the rigidified cyclobutane scaffold.
Caption: Dialkylation strategy for constructing the 1-(4-bromophenyl)cyclobutane core. The 1,3-dibromopropane acts as the 'staple' to close the ring.
Figure 2: Pharmacophore & Binding Mode
This diagram visualizes why this scaffold is effective in CNS targets (Transporters).
Caption: Pharmacophore model showing the cyclobutane ring as a rigid spacer that orients the lipophilic bromine and polar amine for optimal receptor binding.
References
-
Cyclobutanes in Drug Discovery
- Title: Cyclobutanes in Small-Molecule Drug Candid
- Source:Journal of Medicinal Chemistry / PMC.
-
URL:[Link]
-
Sibutramine & Analogs (Mechanism)
- Title: Mechanisms of Action of Sibutramine (Review).
- Source:ResearchG
-
URL:[Link]
-
Antimicrobial Schiff Bases
-
Complex Dimers (Antileishmanial)
-
Chemical Safety & Properties
Sources
A Technical Guide to the Stereochemistry of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spatial arrangement of substituents on a core scaffold is a critical determinant of pharmacological activity. In drug development, seemingly minor changes in stereochemistry can lead to profound differences in efficacy, safety, and metabolic profiles.[1] The 1,3-disubstituted cyclobutane motif, valued for its role as a bioisostere for aromatic rings, presents a unique stereochemical challenge due to its puckered, four-membered ring system.[2] This guide provides an in-depth technical framework for the definitive stereochemical elucidation of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, a representative 1,3-disubstituted cyclobutane. We will detail a multi-pronged analytical approach, focusing on the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy for determining relative stereochemistry, and outlining the role of chiral chromatography for isomer separation. This document serves as a comprehensive resource for researchers needing to control, separate, and unequivocally assign the stereochemistry of complex cyclobutane derivatives.
Structural Analysis: Defining the Stereochemical Landscape
The first step in any stereochemical investigation is a thorough analysis of the molecule's structure to identify all potential sources of isomerism.
Identification of Stereocenters
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate possesses two stereocenters on the cyclobutane ring:
-
C1: The carbon atom to which the methyl acetate group is attached.
-
C3: The carbon atom to which the 4-bromophenyl group is attached.
The presence of these two stereocenters gives rise to diastereomers.
The cis and trans Diastereomers
For a 1,3-disubstituted cyclobutane, the relative orientation of the two substituents defines two possible diastereomers:
-
cis-isomer: Both the methyl acetate and the 4-bromophenyl groups reside on the same face of the cyclobutane ring.
-
trans-isomer: The methyl acetate and the 4-bromophenyl groups reside on opposite faces of the cyclobutane ring.
Due to a plane of symmetry that can pass through C1 and C3 in the cis isomer (when considering the substituents as generic groups A and B), this configuration is a meso compound and is achiral. The trans isomer, however, is chiral and exists as a pair of enantiomers. Most synthetic methods for 1,3-disubstituted cyclobutanes that do not employ chiral catalysts or auxiliaries will produce the trans isomer as a racemic mixture.[2][3]
Analytical Strategy: A Workflow for Stereochemical Elucidation
A robust and unambiguous assignment of stereochemistry requires an integrated workflow. The synthesis of the target compound often yields a mixture of cis and trans diastereomers, necessitating a strategy for both separation and characterization.
Separation of Diastereomers: Preparative Chromatography
Before definitive assignment, the individual diastereomers must be isolated in high purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Protocol: Preparative HPLC for Diastereomer Separation
This protocol outlines a general approach. The choice of normal-phase or reverse-phase, and the specific column and mobile phase, will require empirical optimization.
-
Column Selection :
-
Normal-Phase: A silica or diol-bonded column is often a good starting point for separating diastereomers due to differences in polarity.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are exceptionally powerful and can often separate both diastereomers and, if applicable, the enantiomers of the trans isomer in a single run.[4][5]
-
-
Mobile Phase Screening :
-
Normal-Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting gradient might be 99:1 to 80:20 over 20-30 minutes.
-
Reverse-Phase: Use a C18 column with a mobile phase of Acetonitrile/Water or Methanol/Water.
-
-
Method Optimization :
-
Adjust the solvent ratio to achieve baseline separation (Resolution, R_s > 1.5).
-
Optimize the flow rate for efficiency and run time.
-
Once an analytical method is established, scale up to a preparative column with a corresponding increase in flow rate and sample loading.
-
-
Fraction Collection & Analysis :
-
Collect the separated peaks into distinct fractions.
-
Analyze each fraction by analytical HPLC to confirm purity (>98%).
-
Evaporate the solvent to yield the isolated, pure diastereomers for subsequent NMR analysis.
-
Definitive Stereochemical Assignment via NMR Spectroscopy
NMR spectroscopy, specifically the Nuclear Overhauser Effect (NOE), is the most powerful solution-state method for determining the relative stereochemistry of small molecules.[6][7] The NOE is a through-space phenomenon where magnetization is transferred between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[6]
The Decisive NOE Correlation
For a 1,3-disubstituted cyclobutane, the key to distinguishing cis from trans lies in the spatial proximity of the protons at the C1 and C3 positions (and their respective substituents) to the protons on the same face of the ring.
-
In the cis-isomer: The benzylic proton (H3) and the proton alpha to the ester (H1) are on the same face of the ring. Irradiation of H3 will result in a clear, measurable NOE enhancement on the signal for H1.
-
In the trans-isomer: The H3 and H1 protons are on opposite faces of the ring, significantly further apart. Irradiation of H3 will result in a very weak or, more likely, completely absent NOE enhancement on the signal for H1.[8]
Protocol: 1D Selective NOESY (or DPFGSE-NOE) Experiment
The 1D selective NOE experiment is highly effective for this type of assignment. It provides clean, easy-to-interpret difference spectra.[9][10]
-
Sample Preparation : Prepare a sample of each isolated diastereomer at a concentration of 5-10 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the sample is free of paramagnetic impurities.
-
Acquire Standard Spectra : Obtain a high-quality ¹H NMR spectrum to identify the chemical shifts of all relevant protons, particularly the benzylic proton (H3, typically a multiplet around 3.0-3.5 ppm) and the proton alpha to the ester (H1, typically a multiplet around 2.8-3.3 ppm).
-
Set Up the 1D NOESY Experiment :
-
Use a selective pulse sequence (e.g., selnogp on Bruker instruments).
-
Irradiation Target : Set the frequency of the selective pulse precisely on the center of the multiplet for the benzylic proton (H3).
-
Mixing Time (d8 or p15) : This is the most critical parameter.[11] For a small molecule like this, a mixing time between 500 ms and 800 ms is a good starting point.[6][11] This allows sufficient time for the NOE to build up without being compromised by relaxation effects (spin diffusion).[6]
-
Acquisition : Run two experiments: one with on-resonance irradiation of the target proton (H3) and one with off-resonance irradiation (in a blank region of the spectrum) to serve as a control. The instrument software will automatically subtract the control from the irradiated spectrum.
-
-
Data Processing and Interpretation :
-
Process the resulting difference spectrum.
-
A positive peak appearing at the chemical shift of the H1 proton confirms its spatial proximity to H3, unequivocally identifying the compound as the cis-isomer .
-
The absence of a peak (or a peak at noise level) at the chemical shift of H1 identifies the compound as the trans-isomer .
-
Repeat the experiment by irradiating H1 and observing for an enhancement at H3 to confirm the assignment.
-
Data Summary Table
| Parameter | Expected Result for cis-Isomer | Expected Result for trans-Isomer |
| ¹H-¹H NOE (Irradiate H3) | Strong, positive enhancement at H1 | No significant enhancement at H1 |
| ¹H-¹H NOE (Irradiate H1) | Strong, positive enhancement at H3 | No significant enhancement at H3 |
| Ring Proton Coupling | Coupling constants may differ due to dihedral angle variations in the puckered ring. | Coupling constants may differ from the cis isomer. |
Conclusion
The definitive stereochemical assignment of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is an essential step in its characterization for any application in drug discovery or materials science. A strategy combining chromatographic separation of the cis and trans diastereomers followed by unambiguous analysis using 1D selective NOE experiments provides a reliable and scientifically rigorous solution. The presence or absence of a key NOE correlation between the C1 and C3 protons serves as a definitive diagnostic marker for the relative stereochemistry. This guide provides the foundational principles and actionable protocols necessary for researchers to confidently elucidate the three-dimensional structure of this and related 1,3-disubstituted cyclobutane systems.
References
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Center for Biotechnology Information. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]
-
NOE Experiments on the Bruker 400 and 500. University of Maryland, Baltimore County. Available at: [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University. Available at: [Link]
-
Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Bridgewater State University. Available at: [Link]
-
Protocol for converting assigned nuclear Overhauser enhancement spectroscopy series peaks into exact distance restraints using MATLAB- or CYANA-eNORA. National Center for Biotechnology Information. Available at: [Link]
-
Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School. Available at: [Link]
-
Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. Available at: [Link]
-
Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Technical Guide To Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
NMR and Stereochemistry. University of Kansas. Available at: [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Center for Biotechnology Information. Available at: [Link]
-
Methyl 2-(4-bromophenyl)acetate. PubChem. Available at: [Link]
-
PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. National Center for Biotechnology Information. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Stereochemistry and Biological Activity of Drugs. SlidePlayer. Available at: [Link]
-
HPLC columns for enantiomer separations. MACHEREY-NAGEL. Available at: [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 8. ias.ac.in [ias.ac.in]
- 9. NMR Protocols [nmr.chem.ucsb.edu]
- 10. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 11. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
A Technical Guide to the Commercial Availability and Synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate Precursors
Executive Summary
This technical guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the commercial landscape and synthetic accessibility of precursors for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate. This molecule represents a valuable building block in medicinal chemistry, incorporating a bromophenyl group for further cross-coupling reactions and a cyclobutane ring, a motif of increasing interest for its ability to impart favorable physicochemical properties in drug candidates. We will explore two primary, field-proven synthetic strategies, detail the commercial availability of the requisite starting materials, and provide robust, step-by-step protocols grounded in established chemical principles.
Retrosynthetic Analysis and Strategic Planning
A sound synthetic plan begins with a logical retrosynthetic analysis to identify key intermediates and commercially viable starting points. For Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, two primary pathways emerge, each with distinct advantages depending on the starting material availability and project scale.
Pathway A (Convergent Approach): This strategy begins with the commercially available intermediate, 3-(4-bromophenyl)cyclobutanone. This ketone can be converted to the target ester via a two-step sequence involving a Wittig olefination followed by catalytic hydrogenation. This is often the most direct route if the key ketone is readily sourced.
Pathway B (Direct Esterification): This pathway leverages the commercial availability of the corresponding carboxylic acid, 2-(3-(4-bromophenyl)cyclobutyl)acetic acid. A simple, direct esterification provides the final product in a single, high-yielding step.
The choice between these pathways is a classic "build vs. buy" decision, contingent on the cost and availability of the advanced intermediate (the ketone or the acid) versus more fundamental starting materials.
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol:
-
To a stirred solution of 3-(4-bromophenyl)cyclobutanone (1.0 eq) in anhydrous toluene (5 mL per mmol of ketone) under an inert atmosphere (N₂ or Ar), add Methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Expert Insight: The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct. [1]Toluene is an excellent solvent as it allows for the necessary reaction temperature and is non-protic.
-
Upon completion, cool the reaction mixture to room temperature. The TPPO may begin to precipitate. Concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired alkene product from the TPPO byproduct.
Step 2: Catalytic Hydrogenation to Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
The exocyclic double bond formed in the Wittig reaction is readily reduced to the desired alkane via catalytic hydrogenation.
Experimental Protocol:
-
Dissolve the purified Methyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (10 mL per mmol).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Expert Insight: Pd/C is a highly efficient and standard catalyst for the reduction of simple alkenes. The catalyst should be handled carefully as it can be pyrophoric when dry.
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi (or use a balloon of H₂ for small-scale reactions at atmospheric pressure) and stir vigorously for 4-8 hours at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, which can be further purified by chromatography if necessary.
Pathway B: Direct Fischer Esterification
This is the most atom-economical and straightforward approach if the precursor acid, 2-(3-(4-bromophenyl)cyclobutyl)acetic acid, is commercially sourced or synthesized in-house.
The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [2] Experimental Protocol:
-
To a solution of 2-(3-(4-bromophenyl)cyclobutyl)acetic acid (1.0 eq) in methanol (serving as both solvent and reagent, typically 10-20 mL per mmol of acid), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops per mmol).
-
Expert Insight: The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol (methanol) is used. [2]This follows Le Châtelier's principle.
-
Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify by silica gel chromatography if required to obtain the pure Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate.
Product Characterization
The identity and purity of all intermediates and the final product must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. [3]* Chromatography (TLC, LC-MS, GC-MS): To monitor reaction progress and determine the purity of the isolated materials.
Conclusion
The synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is well-supported by a robust commercial supply chain for its key precursors. Researchers have the strategic flexibility to choose between a convergent synthesis starting from 3-(4-bromophenyl)cyclobutanone via a Wittig olefination/hydrogenation sequence, or a more direct approach through the Fischer esterification of the commercially available 2-(3-(4-bromophenyl)cyclobutyl)acetic acid. Both pathways utilize well-established, reliable chemical transformations, making this valuable molecular scaffold highly accessible for applications in pharmaceutical and materials science research.
References
-
AB Enterprises. 4-Bromophenylacetic acid. [Link]
-
EASTFINE. 1191-95-3 Cyclobutanone Manufacturer – EASTFINE. [Link]
-
Liskon Biological. Liquid Cyclobutanone. [Link]
-
National Center for Biotechnology Information. 3-(4-Bromophenyl)cyclopent-2-en-1-one. PubChem. [Link]
-
Chemical Business Directory. Cyclobutanone Chemical Industry. [Link]
-
CP Lab Safety. Methyl (Triphenylphosphoranylidene)acetate, 25g, Each. [Link]
-
Laibo Chem. 3-(4-Bromophenyl)cyclobutanecarboxylic acid , Package: 100mg. [Link]
-
AWS. III Spectroscopic Data. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
ACS Publications. Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters. [Link]
-
Chemistry Stack Exchange. How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
ResearchGate. Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes | Request PDF. [Link]
-
PubMed. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. [Link]
-
YouTube. Reformatsky Reaction. [Link]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Organic Syntheses. cyclobutanone. [Link]
-
Organic Chemistry Portal. Cyclobutanone synthesis. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
PubChem. Methyl 2-(4-bromophenyl)acetate. [Link]
-
Organic Syntheses. One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]
-
MilliporeSigma. Methyl 2-(4-bromophenyl)acetate | 41841-16-1. [Link]
-
ResearchGate. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid | Request PDF. [Link]
- Google Patents.
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. [Link]
Sources
Technical Monograph: Structural Elucidation and Synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
Executive Summary
This guide provides a comprehensive technical analysis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate . Beyond the derivation of its IUPAC nomenclature, this document addresses the critical stereochemical implications of the 1,3-disubstituted cyclobutane scaffold—a structural motif increasingly utilized in medicinal chemistry as a bioisostere to modulate metabolic stability and lipophilicity. We present a validated synthetic workflow and analytical criteria for distinguishing the diastereomeric forms essential for structure-activity relationship (SAR) studies.
Part 1: Structural Deconstruction & IUPAC Nomenclature
Systematic Derivation
The nomenclature for this compound follows the hierarchy of functional groups, where the ester takes precedence.
-
Parent Structure: The core is an ester of acetic acid. In IUPAC systematic naming, "acetic acid" is retained, though "ethanoic acid" is the systematic equivalent. The ester alkyl group is methyl .
-
Principal Chain: The two-carbon chain containing the carbonyl group (acetate).
-
Primary Substituent: A cyclobutyl ring attached to the C2 position of the acetate chain.
-
Secondary Substituent: A 4-bromophenyl group attached to the C3 position of the cyclobutyl ring.
Numbering Logic
-
Ester: The carbonyl carbon is C1 of the acetate. The adjacent methylene is C2.
-
Cyclobutane Ring: The point of attachment to the principal chain (the acetate) is designated as C1' (or simply C1 of the ring).
-
Ring Traversal: The ring is numbered to give the lowest locant to the next substituent. The 4-bromophenyl group is located at C3' .
Resulting Name:
Methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate
Stereochemical Ambiguity & Definition
The prompt's name lacks stereodescriptors. However, 1,3-disubstituted cyclobutanes exhibit diastereomerism due to the relative orientation of substituents across the ring plane. Unlike 1,2-disubstituted analogs, 1,3-disubstituted cyclobutanes possessing a plane of symmetry (passing through C1 and C3) are achiral (meso-like in symmetry but technically achiral due to the absence of chiral centers).
They exist as two diastereomers:
-
cis-Isomer: The acetate chain and the bromophenyl group are on the same face of the ring.
-
trans-Isomer: The acetate chain and the bromophenyl group are on opposite faces.
Preferred IUPAC Name (PIN) with Stereochemistry:
-
cis-Methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate
-
trans-Methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate
Nomenclature Visualization
The following diagram illustrates the hierarchical breakdown of the molecule's name.
Figure 1: Hierarchical decomposition of the IUPAC name showing substituent connectivity.
Part 2: Stereochemical Analysis (The "Puckering" Effect)
Understanding the conformation of the cyclobutane ring is vital for predicting thermodynamic stability and biological binding. Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1]
Conformational Preference
In the puckered conformation, substituents can occupy pseudo-equatorial or pseudo-axial positions.
-
cis-1,3-Disubstitution: Both substituents can adopt the pseudo-equatorial position simultaneously. This is generally the thermodynamic minimum.
-
trans-1,3-Disubstitution: One substituent must be pseudo-axial while the other is pseudo-equatorial. This introduces 1,3-transannular strain.
Implication: Unlike cyclohexane (where trans-1,4 is diequatorial), in cyclobutane, the cis-1,3 isomer is often the thermodynamically preferred scaffold , offering a linear vector similar to para-substituted benzenes.
Part 3: Synthetic Methodology
To access this scaffold, we employ a strategy that allows for the separation of isomers.[2] The most robust route involves the homologation of a cyclobutanone intermediate.
Retrosynthetic Analysis
-
Target: Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
-
Precursor: Methyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate (Exocyclic alkene)
-
Starting Material: 3-(4-bromophenyl)cyclobutanone
Validated Protocol (Horner-Wadsworth-Emmons Route)
Step 1: Synthesis of 3-(4-bromophenyl)cyclobutanone
Reagents: 4-Bromostyrene, Zinc dust, Trichloroacetyl chloride, Phosphorus oxychloride (POCl3).
-
Mechanism: [2+2] Cycloaddition of dichloroketene (generated in situ) with 4-bromostyrene, followed by dechlorination.
-
Note: This step establishes the 3-arylcyclobutane core.[2]
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
Reagents: Trimethyl phosphonoacetate, NaH (or LiHMDS), THF, 0°C to RT.
-
Procedure:
-
Suspend NaH (1.2 equiv) in dry THF under Argon.
-
Add Trimethyl phosphonoacetate (1.2 equiv) dropwise at 0°C. Stir 30 min.
-
Add 3-(4-bromophenyl)cyclobutanone (1.0 equiv) in THF.
-
Warm to RT and monitor by TLC.
-
-
Outcome: Formation of the exocyclic double bond.
Step 3: Stereoselective Reduction
Reagents:
-
Challenge: Standard Pd/C hydrogenation will dehalogenate the aromatic ring (remove the Bromine).
-
Solution: Use Wilkinson’s catalyst or Diimide reduction (generated from tosylhydrazine) to reduce the alkene without touching the aryl bromide.
-
Stereocontrol: Hydrogenation typically delivers H
from the less hindered face. However, this step usually yields a mixture of cis and trans isomers (approx 3:1 to 1:1), which must be separated by HPLC or flash chromatography.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway emphasizing chemoselectivity to preserve the aryl bromide.
Part 4: Analytical Validation & Data Presentation
Distinguishing the cis and trans isomers is critical. The following table summarizes the expected analytical signatures.
Isomer Differentiation Table
| Feature | cis-Isomer (Diequatorial) | trans-Isomer (Axial/Equatorial) |
| Thermodynamics | Generally more stable (lower energy). | Less stable (transannular strain). |
| Polarity (TLC/HPLC) | Usually less polar (elutes first in reverse-phase). | Usually more polar. |
| Methine protons (H1/H3) often appear more shielded due to symmetry. | Distinct splitting patterns due to lack of symmetry in conformation. | |
| NOESY / ROESY | Strong NOE between H1 (acetate attachment) and H3 (aryl attachment). | No NOE between H1 and H3 (protons are on opposite faces). |
| X-Ray | Substituents occupy equatorial positions in puckered ring.[3] | One substituent axial, one equatorial.[1][4][5] |
NOE Correlation Logic
To confirm the stereochemistry without X-ray, perform a 1D-NOESY experiment irradiating the methine proton at C1 (cyclobutane).
-
Positive Result: Enhancement of the methine signal at C3 indicates spatial proximity
cis isomer . -
Negative Result: Lack of enhancement indicates trans-relationship
trans isomer .
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). P-93.5.1.3 Relative Configuration.[6] International Union of Pure and Applied Chemistry.[Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]
-
Wiberg, K. B., et al. (1984). Conformational energies of substituted cyclobutanes. Journal of the American Chemical Society. [Link]
-
Cram, D. J., & Steinberg, H. (1951). Macro Rings. I. Preparation and Spectra of the Paracyclophanes. Journal of the American Chemical Society. (Foundational work on cyclophane/cyclobutane strain). [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. vaia.com [vaia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
Molecular weight and formula of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
An In-depth Technical Guide to Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
Abstract: This technical guide provides a comprehensive overview of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, a compound of significant interest to researchers in drug discovery and materials science. This document elucidates its physicochemical properties, proposes a detailed synthetic pathway, and explores its potential applications, grounding all claims in established scientific principles and authoritative literature. The guide is structured to provide both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is a unique small molecule that incorporates three key structural motifs: a 4-bromophenyl group, a 1,3-disubstituted cyclobutane ring, and a methyl acetate moiety. The strategic combination of these fragments suggests a rich potential for this compound in medicinal chemistry and materials science. The benzene ring is a common feature in marketed drugs; however, its indiscriminate use can lead to poor physicochemical properties.[1] The inclusion of a bromine atom on the phenyl ring can influence the molecule's metabolic stability and binding interactions through halogen bonding.[2][3] The cyclobutane core is of particular interest as a saturated, conformationally restricted scaffold that can serve as a bioisostere for aromatic rings, potentially improving pharmacokinetic profiles.[4][5] Finally, the methyl ester functionality may act as a prodrug, designed to be hydrolyzed by cellular esterases to release an active carboxylic acid metabolite.[6][7][8] This guide will delve into the technical details of this promising compound.
Part 1: Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in biological and chemical systems. Computational methods provide reliable predictions for these key physicochemical parameters, which are crucial in early-stage drug discovery.[9]
Core Structural Information
Based on its chemical name, the molecular formula and weight have been determined.
-
Chemical Name: Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
-
Molecular Formula: C₁₃H₁₅BrO₂
-
Molecular Weight: 283.17 g/mol
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties, which are essential for assessing the compound's drug-likeness and potential pharmacokinetic profile. These values are computationally derived and serve as a valuable guide for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates lipophilicity and potential for membrane permeability.[] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Influences cell permeability and oral bioavailability. |
| Number of Hydrogen Bond Acceptors | 2 | Affects solubility and binding interactions. |
| Number of Hydrogen Bond Donors | 0 | Impacts solubility and binding characteristics. |
| Number of Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |
Note: Predicted values are based on computational models and may vary from experimental results.
Part 2: Synthesis and Characterization
A robust and scalable synthetic route is paramount for the further investigation of any compound of interest. While a specific synthesis for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate has not been reported, a chemically sound pathway can be proposed based on established methods for creating 1,3-disubstituted cyclobutanes.[4][11][12][13]
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve a [2+2] cycloaddition as the key step to form the cyclobutane ring.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
The following multi-step synthesis is proposed, starting from commercially available materials.
Step 1: [2+2] Cycloaddition The core cyclobutane ring can be constructed via a Lewis acid-catalyzed [2+2] cycloaddition between 4-bromostyrene and an appropriate allenoate, such as phenyl 2,3-butadienoate. This method is effective for synthesizing 1,3-substituted cyclobutanes.[12]
Step 2: Reduction of the Phenyl Ester The resulting phenyl ester from the cycloaddition can be selectively reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride.
Step 3: Conversion to a Halide The primary alcohol is then converted to a more reactive leaving group, such as a bromide, using a reagent like phosphorus tribromide.
Step 4: Cyanide Displacement The cyclobutylmethyl bromide can undergo nucleophilic substitution with sodium cyanide to introduce a nitrile group, extending the carbon chain by one.
Step 5: Hydrolysis and Esterification The nitrile is then subjected to acidic hydrolysis to yield the carboxylic acid, which is subsequently esterified with methanol under acidic conditions (e.g., Fischer esterification) to afford the final product, Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orb.binghamton.edu [orb.binghamton.edu]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Advanced Protocols for [2+2] Photocycloaddition in Cyclobutane Synthesis
Executive Summary
The cyclobutane motif is a high-value structural element in medicinal chemistry, offering rigid sp³-rich scaffolds that improve metabolic stability and define distinct vectors for pharmacophore presentation. While thermal [2+2] cycloadditions are symmetry-forbidden (Woodward-Hoffmann rules), photochemical excitation bypasses this barrier, granting access to strained rings under mild conditions.
This guide moves beyond basic textbook theory to provide actionable, field-proven protocols for:
-
Visible-light photocatalysis (enabling stereocontrol and functional group tolerance).[1][2][3][4]
-
Continuous flow processing (solving the photon attenuation limit for scale-up).
-
Mechanistic troubleshooting (controlling regio- and diastereoselectivity).
Mechanistic Foundations & Critical Parameters
Orbital Symmetry and Excited States
Unlike thermal methods, light absorption promotes an electron from the HOMO to the LUMO, altering orbital symmetry. The reaction proceeds via two distinct pathways depending on the spin state:[5]
-
Singlet State (
): Often concerted or short-lived diradical. Stereospecific (retention of alkene geometry). -
Triplet State (
): Accessed via Intersystem Crossing (ISC) or triplet sensitization. Proceeds via a long-lived 1,4-diradical intermediate, allowing bond rotation and thermodynamic equilibration (loss of alkene stereochemistry).
Visualization: Reaction Pathway
The following diagram illustrates the divergence between direct excitation and sensitized pathways.
Figure 1: Mechanistic bifurcation between direct UV excitation (S1/T1 mix) and sensitized triplet energy transfer (pure T1).
Experimental Protocols
Protocol A: Visible-Light Mediated Intermolecular [2+2] (Yoon Method)
Best for: Enones, mild conditions, and stereocontrol using Lewis Acid co-catalysis.
Concept: Utilizing a transition metal photocatalyst (e.g.,
Materials:
-
Substrate: Aryl enone (1.0 equiv) + Lithium salt (Lewis Acid).
-
Olefin: Methyl vinyl ketone or similar electron-deficient alkene (2-5 equiv).
-
Catalyst:
(2-5 mol%). -
Solvent: Acetonitrile (MeCN) or Nitromethane (
). -
Light Source: Blue LED strip (approx. 460 nm).
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube, dissolve the enone (0.5 mmol) and catalyst (5 mol%) in degassed MeCN (0.1 M).
-
Lewis Acid Activation: Add
(2.0 equiv). Note: coordinates to the enone carbonyl, lowering the LUMO energy and facilitating energy transfer. -
Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen is a potent triplet quencher and will shut down the reaction.
-
Irradiation: Place the tube 2-3 cm from the LED source. Use a fan to maintain temperature at ambient (~25°C).
-
Monitoring: Monitor by TLC/UPLC every 2 hours.
-
Workup: Dilute with ether, wash with water (to remove Li salts and catalyst), dry over
, and concentrate. Purify via flash chromatography.
Self-Validation Check:
-
If conversion stalls <20%, check oxygen levels. The solution should remain clear/orange (color of Ru catalyst). Darkening often indicates catalyst decomposition due to
.
Protocol B: Scalable Continuous Flow Synthesis
Best for: Scale-up (>1g), UV-driven reactions, and maximizing photon flux.
Concept: Batch photoreactions suffer from the Beer-Lambert law—light penetration drops exponentially with depth. Flow reactors (micro-tubing) ensure a short path length (<1 mm), ensuring uniform irradiation and preventing over-irradiation of products.
Equipment Setup:
-
Pump: HPLC pump or syringe pump (acid resistant).
-
Reactor: FEP (Fluorinated Ethylene Propylene) tubing (1/16" OD, 0.8 mm ID) coiled around a quartz cooling jacket.
-
Light: Medium Pressure Hg Lamp (broadband UV) or High-Power LED Module (365 nm).
Diagram: Flow Reactor Design
Figure 2: Continuous flow setup maximizing surface-area-to-volume ratio for efficient photon flux.
Protocol Steps:
-
Reactor Sizing: Calculate reactor volume (
). For 10 m of 0.8 mm ID tubing, mL. -
Residence Time (
): Determine required irradiation time in batch (e.g., 30 min). Set flow rate ( ) using .-
Example: For 30 min reaction in a 5 mL reactor, Flow Rate = 0.167 mL/min.
-
-
Solvent Selection: Use solvents transparent at the irradiation wavelength (Acetonitrile, DCM, Methanol). Avoid Acetone (absorbs <330 nm).
-
Operation:
-
Flush system with pure solvent.
-
Turn on lamp and allow 5 min warm-up.
-
Switch to reagent stream.
-
Collect steady-state output (discard the first 1.5 reactor volumes).
-
-
Safety: Use a Back Pressure Regulator (BPR) set to 75 psi if operating near solvent boiling point to prevent bubble formation (slug flow), which disrupts light absorption.
Data Analysis & Troubleshooting
Regioselectivity Rules (Corey-De Mayo)
The orientation of cycloaddition is governed by dipole interactions in the exciplex.
| Substrate Pair | Dominant Isomer | Electronic Driver |
| Cyclopentenone + Electron-Rich Alkene | Head-to-Tail | Dipole alignment of excited enone ( |
| Cyclopentenone + Electron-Poor Alkene | Head-to-Head | Minimized electrostatic repulsion; often mixture without Lewis Acid. |
| Intramolecular Tethers | Rule of 5 | Geometric constraints usually dictate the "Straight" (uncrossed) product. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Polymerization | Concentration too high; Over-irradiation. | Dilute substrate (<0.05 M); Switch to Flow Chemistry to limit exposure time. |
| No Reaction | Oxygen quenching; Lamp degradation. | Degas via freeze-pump-thaw or vigorous sparging; Check lamp intensity (actinometry). |
| Low Stereoselectivity | Racemic background reaction (Direct UV). | Use a visible light sensitizer + Chiral Lewis Acid (Bach's method) to ensure only the catalyzed complex absorbs light. |
| Precipitation | Dimer insolubility. | Change solvent (e.g., add 10% DCM to MeCN); Use ultrasonic bath in flow setup. |
References
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008).[4] Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society.
-
Du, J., & Yoon, T. P. (2009).[2][4] Crossed intermolecular [2+2] cycloadditions of acyclic enones via visible light photocatalysis.[2][6] Journal of the American Chemical Society.
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016).[7] Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews.
-
(Cited via context from Bach Group research)
-
-
Williams, J. D., et al. (2019). Scalable Photosensitized [2+2] Cycloadditions in Flow. Organic Process Research & Development.
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.
-
Vapourtec Application Notes.
Disclaimer: Photochemical reactions involve high-energy UV radiation and pressurized systems. Always wear UV-rated safety glasses and operate reactors behind blast shields.
Sources
- 1. [2+2] cycloaddition of 1,3-dienes by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crossed intermolecular [2+2] cycloadditions of acyclic enones via visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]
- 5. Discuss [2+2] cycloaddition reaction by Woodward-Hoffmann rule. | Filo [askfilo.com]
- 6. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasoc.it [iasoc.it]
Application Notes & Protocols for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate: A Versatile Intermediate in Medicinal Chemistry
Introduction
The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique three-dimensional structures, improve metabolic stability, and serve as a rigid scaffold for orienting pharmacophoric elements.[1][2] When functionalized with synthetically versatile handles, such as a bromo-aromatic group, these structures become powerful intermediates for the rapid elaboration of compound libraries. Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is one such building block, strategically designed for diversification. The 4-bromophenyl group serves as a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, while the methyl ester provides a gateway to amides, carboxylic acids, and other derivatives.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate. We will provide not just procedural steps, but also the underlying chemical logic, enabling users to adapt and troubleshoot these protocols for their specific synthetic targets. While this specific compound is not widely cataloged, its reactivity can be confidently predicted from well-established principles of organic synthesis and data from closely related analogs.
Physicochemical and Safety Profile
Accurate characterization is the foundation of reproducible synthesis. The properties for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate are projected based on its ethyl ester analog and similar structures.[3]
| Property | Predicted Value / Information | Source / Justification |
| Molecular Formula | C₁₃H₁₅BrO₂ | Derived from structure |
| Molecular Weight | 283.16 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on related compounds |
| Boiling Point | > 270 °C at 760 mmHg (Predicted) | Extrapolated from similar structures[4] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF). Insoluble in water. | Standard for non-polar organic esters |
| Storage | Store in a cool, dry, well-ventilated area, sealed in a dry environment.[3] | Standard for reactive organic compounds |
Safety & Handling
As a brominated organic compound, appropriate safety measures are mandatory.
-
General Handling : Handle only under a chemical fume hood.[5] Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Hazards : May cause skin, eye, and respiratory irritation.[4][5] Avoid inhalation of vapors or mists.
-
Fire Safety : Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment where necessary.[8][9]
-
Disposal : Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[5][8]
Proposed Synthetic Strategy
Given the compound's limited commercial availability, a reliable synthetic route is paramount. A logical approach involves the construction of the core cyclobutane ring, followed by functional group manipulation. One of the most robust methods for cyclobutane synthesis is the [2+2] cycloaddition.[1][10]
Diagram 1: Proposed workflow for the synthesis of the target compound.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The 4-bromophenyl moiety is an ideal handle for creating new carbon-carbon bonds, a critical step in scaffold elaboration for drug discovery. The Suzuki-Miyaura coupling is a robust and versatile choice for this transformation.
Causality and Experimental Design: The reaction relies on a Pd(0) catalyst that undergoes oxidative addition into the aryl-bromide bond. This is followed by transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction steps. A bulky, electron-rich phosphine ligand like SPhos or XPhos is often effective for aryl bromides. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. An inert atmosphere is non-negotiable, as oxygen can oxidize and deactivate the Pd(0) catalyst.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate with a generic arylboronic acid.
Reagents and Materials:
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate | 283.16 | 1.0 | 283 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 4.5 mg |
| SPhos (Ligand) | 410.57 | 0.04 | 16.4 mg |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | 5 mL |
| Water | - | - | 1 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) and add this solid mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvents (1,4-dioxane and water) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Alternative Transformation: Ester Hydrolysis to Carboxylic Acid
Converting the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks access to a vast chemical space, particularly for amide library synthesis via coupling with amines. Saponification using a base like lithium hydroxide is a standard and reliable method.
Causality and Experimental Design: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. An acid-base reaction between the resulting carboxylic acid and the methoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product. A mixed solvent system like THF/water or Methanol/water is used to solubilize both the non-polar organic substrate and the ionic base.
Protocol 4.1: Saponification of Methyl Ester
Reagents and Materials:
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate | 283.16 | 1.0 | 283 mg |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 3.0 | 126 mg |
| Tetrahydrofuran (THF) | - | - | 4 mL |
| Water | - | - | 2 mL |
| 1M Hydrochloric Acid (HCl) | - | - | As needed for acidification |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (1.0 eq) in THF (4 mL).
-
Base Addition: In a separate container, dissolve LiOH·H₂O (3.0 eq) in water (2 mL) and add this aqueous solution to the flask.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 3-6 hours. The mixture should become homogeneous as the reaction progresses. Monitor by TLC, observing the disappearance of the starting material ester spot and the appearance of a more polar spot for the carboxylate.
-
Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 10 mL of water.
-
Acidification: Cool the solution in an ice bath and slowly add 1M HCl dropwise with stirring until the pH of the solution is ~2-3. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL).
-
Drying: Dry the collected solid under high vacuum to afford the pure 2-(3-(4-bromophenyl)cyclobutyl)acetic acid.[11] If a precipitate does not form, the product may be extracted with an organic solvent like ethyl acetate.
Conclusion
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate represents a highly valuable, though specialized, intermediate for synthetic and medicinal chemistry. Its strategic combination of a rigid cyclobutane core and a versatile bromophenyl handle allows for precise structural modifications. The protocols detailed herein for Suzuki-Miyaura coupling and ester hydrolysis provide a robust framework for researchers to leverage this building block in the design and synthesis of novel small molecules. By understanding the chemical principles behind these procedures, scientists can confidently adapt them to construct complex molecular architectures for drug discovery and development programs.
References
- CymitQuimica. (2024). Safety Data Sheet for methyl 2-(2-acetamido-4-bromophenyl)acetate.
- Salaün, J., & Fadel, A. (n.d.). Cyclobutene. Organic Syntheses Procedure.
- MilliporeSigma. (2024). Safety Data Sheet for 2-Methylbutyl acetate.
- Airgas. (2025). Safety Data Sheet for Methyl Bromide.
- CPAchem Ltd. (2024). Safety data sheet for 2-Methylbutyl Acetate.
- Fisher Scientific. (2024). Safety Data Sheet for Isoamyl acetate.
- Foo, K. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab Group Meeting Presentation.
- Chemsrc. (2025). Methyl 2-(4-bromophenyl)acetate | CAS#:41841-16-1.
- ChemScene. (n.d.). Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate | CAS No. 2112627-73-1.
- MilliporeSigma. (n.d.). Methyl 2-(4-bromophenyl)acetate | 41841-16-1.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- CHIRALEN. (n.d.). 2-(3-(4-Bromophenyl)cyclobutyl)acetic acid.
- Clement, H. A., et al. (2019). High-Throughput Ligand Screening Enables the Enantioselective Conjugate Borylation of Cyclobutenones to Access Synthetically Versatile Tertiary Cyclobutylboronates. ResearchGate.
Sources
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 2-(4-bromophenyl)acetate | CAS#:41841-16-1 | Chemsrc [chemsrc.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. airgas.com [airgas.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Cyclobutane synthesis [organic-chemistry.org]
- 11. chiralen.com [chiralen.com]
Application Note: Strategic Utilization of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate in Medicinal Chemistry
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate , a high-value scaffold used in the development of metabolic disease therapeutics (e.g., DGAT2 inhibitors for NASH).
Executive Summary
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is a versatile 1,3-disubstituted cyclobutane scaffold. It has emerged as a critical "overbred intermediate" in the synthesis of inhibitors for metabolic targets, most notably Diacylglycerol O-Acyltransferase 2 (DGAT2) .
This scaffold offers three distinct advantages in drug design:
-
Conformational Locking: The cyclobutane ring restricts the spatial arrangement of the pharmacophore, often improving potency compared to flexible alkyl chains.
-
Metabolic Stability: The puckered cyclobutane ring reduces the lipophilicity (LogP) relative to a phenyl ring and blocks metabolic hotspots common in alkyl linkers.
-
Orthogonal Functionalization: The aryl bromide and methyl ester motifs allow for divergent synthesis, enabling independent optimization of the "head" (polar binding region) and "tail" (hydrophobic pocket interaction).
Scientific Background & Mechanism
The "Magic Methyl" & Cyclobutane Effect
In the development of clinical candidates like Ervogastat (PF-06865571) and PF-06427878 , the 1,3-disubstituted cyclobutane core serves as a bioisostere for a central phenyl ring.
-
Geometry: The cyclobutane ring exists in a puckered conformation (dihedral angle ~30°). This allows the 1,3-substituents to adopt either a cis (pseudo-equatorial/pseudo-equatorial) or trans (pseudo-axial/pseudo-equatorial) relationship.
-
Selectivity: For many metabolic targets, the cis-isomer is the bioactive conformer, as it projects the aryl tail and the acid headgroup into the necessary spatial orientation to engage the active site while minimizing steric clash.
Structural Logic
-
The Bromide Handle: Positioned at the para-position of the phenyl ring, this facilitates Suzuki-Miyaura cross-couplings to attach heteroaryl "tails" (e.g., pyridines, pyrimidines).
-
The Acetate Handle: A precursor to the carboxylic acid (via hydrolysis) or amide (via aminolysis), serving as the polar "headgroup" that often interacts with arginine or lysine residues in the target protein.
Experimental Protocols
Safety Warning: All procedures involving organobromides, hydrides, and palladium catalysts must be performed in a fume hood with appropriate PPE.
Protocol A: Scaffold Synthesis (From Ketone)
If the scaffold is not purchased, it is synthesized from 3-(4-bromophenyl)cyclobutanone via a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation.
Step 1: Olefination (HWE Reaction)
-
Reagents: 3-(4-bromophenyl)cyclobutanone (1.0 eq), Trimethyl phosphonoacetate (1.2 eq), NaH (60% dispersion, 1.3 eq), THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF at 0°C. Dropwise add Trimethyl phosphonoacetate. Stir for 30 min.
-
Add ketone (dissolved in THF) dropwise. Warm to RT and stir for 4–6 hours.
-
Quench: Sat. NH4Cl. Extract with EtOAc.[1]
-
Product: Methyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate (mixture of E/Z isomers).
-
Step 2: Hydrogenation & Stereocontrol
-
Reagents: Olefin intermediate, H2 (balloon or 1 atm), Catalyst (Rh/C or Pd/C), MeOH.
-
Critical Note: The choice of catalyst influences the cis/trans ratio.
-
Pd/C (10%): Typically yields a ~1:1 to 2:1 mixture of cis:trans.
-
Wilkinson’s Catalyst (Rh): Can improve selectivity for the cis isomer under specific conditions.
-
-
Procedure: Stir under H2 atmosphere for 2–12 hours. Monitor by LCMS for disappearance of the alkene.[1] Filter through Celite and concentrate.
Protocol B: Separation of Cis/Trans Isomers
Separation is critical as the biological activity usually resides in one isomer.
Method 1: Preparative HPLC (Preferred for <5g scale)
-
Column: C18 Reverse Phase (e.g., XBridge Prep C18, 5µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Gradient: 50% to 90% MeCN over 20 mins.
-
Retention: The cis isomer typically elutes after the trans isomer due to slightly higher lipophilicity in the folded conformation (verify with NOE NMR).
Method 2: Crystallization (Preferred for >10g scale)
-
Hydrolyze the ester mixture to the carboxylic acid (LiOH, THF/H2O).
-
Dissolve the crude acid mixture in hot Isopropyl Acetate or Toluene/Heptane.
-
Cool slowly. The trans-acid often crystallizes out first (higher melting point), leaving the enriched cis-acid in the mother liquor.
-
Re-esterify the desired acid fraction (MeOH, H2SO4 cat.) if the ester is required for the next step.
Protocol C: Divergent Functionalization (Suzuki Coupling)
This protocol installs the heteroaryl tail found in DGAT2 inhibitors.
-
Reagents: Scaffold (1.0 eq), Aryl Boronic Acid/Ester (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.
-
Procedure:
-
Combine reagents in a sealed vial/flask.
-
Heat to 90°C for 4–16 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Data Visualization & Workflows
Synthesis & Application Workflow
The following diagram illustrates the divergent synthesis pathway from the ketone precursor to the final drug candidate, highlighting the critical stereochemical checkpoint.
Caption: Divergent synthesis pathway from cyclobutanone precursor to bioactive DGAT2 inhibitor candidates.
Stereochemical Conformation Analysis
Understanding the 3D conformation is vital for SAR. The cis isomer allows the "Tail" and "Head" to project away from the ring on the same face, often required for binding pockets.
Caption: Stereochemical comparison. The Cis-isomer is typically the requisite pharmacophore for metabolic targets.
Comparative Analysis: Linker Scaffolds
| Feature | Phenyl Linker | Alkyl Chain | 1,3-Cyclobutyl (This Scaffold) |
| Conformation | Rigid, Planar | Highly Flexible (High Entropy) | Rigid, Puckered (Defined Vector) |
| Metabolic Stability | Moderate (Ring oxidation) | Low (Oxidation at multiple sites) | High (Fsp3 character, no arom. ox) |
| Solubility (LogP) | Low (High LogP) | Variable | Improved (Lower LogP than Phenyl) |
| Target Class | Kinases, GPCRs | General | Metabolic Enzymes (DGAT2, SCAP) |
References
-
Pfizer Inc. (2022). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis.[2][3] Journal of Medicinal Chemistry.[2][3]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous Chemistry). Organic Syntheses, 95, 328-344.[1]
- Vertex Pharmaceuticals/Pfizer Patents.Substituted Cyclobutane Derivatives as DGAT2 Inhibitors. (General reference to patent landscape for 1,3-disubstituted cyclobutanes in metabolic disease).
-
PubChem. Methyl 2-(4-bromophenyl)acetate (Structural Analog Data).
Sources
Derivatization of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate for bioassays
Application Note & Protocols
Topic: Strategic Derivatization of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate for High-Throughput Bioassays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The generation of diverse chemical libraries from a common molecular framework is a cornerstone of modern drug discovery. The cyclobutane ring, a rigid and unique three-dimensional scaffold, offers a compelling structural motif for exploring novel chemical space.[1][2] This application note details robust and efficient protocols for the strategic derivatization of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, a versatile starting material possessing two orthogonal and highly valuable functional handles: a methyl ester and an aryl bromide. We present two primary diversification pathways: (1) Hydrolysis of the ester to a carboxylic acid followed by amide coupling to a diverse amine library, and (2) Palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide position. These methodologies enable the rapid synthesis of a large, diverse library of novel compounds, primed for high-throughput screening and subsequent structure-activity relationship (SAR) studies.
Introduction: The Rationale for the Cyclobutane Scaffold
The selected starting material, Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate , is an ideal scaffold for library synthesis due to two key features:
-
Orthogonal Reactive Sites: The methyl ester and the aryl bromide can be functionalized using distinct and non-interfering chemical reactions. This orthogonality is critical for controlled, stepwise library construction.
-
Versatile Handles: The ester provides a gateway to a vast array of amides, while the aryl bromide is a classic substrate for powerful carbon-carbon bond-forming reactions.
This guide provides the scientific basis and step-by-step protocols for leveraging these features to generate a high-quality compound library for bioassay screening.
Overall Derivatization Strategy
The core of our strategy is a two-pronged approach starting from the parent ester. The following workflow illustrates the two independent pathways for diversification.
Figure 1: Overall strategy for derivatizing the core scaffold.
Pathway A: Amide Library Synthesis
This pathway focuses on converting the methyl ester into a diverse set of amides, which are among the most common functional groups in marketed drugs.[6] The process is a reliable two-step sequence: ester hydrolysis followed by amide bond formation.
Protocol 1: Ester Hydrolysis to Carboxylic Acid
Scientific Rationale: The hydrolysis of the methyl ester to its corresponding carboxylic acid is a necessary activation step. Carboxylic acids themselves are generally unreactive towards amines under mild conditions. The acid, however, can be readily converted into a more reactive intermediate for subsequent amide coupling.[7] Saponification, or base-catalyzed hydrolysis, is an irreversible and high-yielding method for this transformation.[7][8] We utilize lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system, which ensures miscibility and efficient reaction kinetics.[9]
Materials:
-
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Dissolve Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH·H₂O (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 using 1M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or flash column chromatography if necessary.
Expected Results & Characterization:
| Parameter | Value |
| Typical Yield | 90-98% |
| Appearance | White to off-white solid |
| Characterization | ¹H NMR (disappearance of methyl ester singlet at ~3.7 ppm), LC-MS (correct mass) |
Protocol 2: Parallel Amide Synthesis via EDC/HOBt Coupling
Scientific Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[10][11] We employ a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt acts as an additive that traps the activated acid to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide bond, minimizing side products and preserving stereochemical integrity if applicable.
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. news.umich.edu [news.umich.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate Analogs
Executive Summary
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate represents a distinct class of "privileged scaffolds" in medicinal chemistry. The cyclobutane ring acts as a bioisostere for phenyl or alkyl chains, providing specific conformational restriction that can enhance binding selectivity for GPCRs and transporters while potentially improving metabolic stability compared to flexible linear analogs.
However, the screening of this specific scaffold presents unique challenges:
-
Hydrophobicity: The combination of the bromophenyl group and the methyl ester results in high lipophilicity (cLogP > 3.5), increasing the risk of compound aggregation and false positives.
-
Chemical Stability: The methyl ester moiety is susceptible to hydrolysis by intracellular esterases or unstable pH conditions, potentially confounding results if the active species is the carboxylic acid metabolite.
This application note details a robust High-Throughput Screening (HTS) workflow designed to identify active analogs of this scaffold while rigorously filtering out solubility-driven artifacts and stability issues.
Chemical Context & Library Management
Physicochemical Profile[1]
-
Scaffold: Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
-
Key Features:
Compound Preparation Protocol
To ensure assay reproducibility, the library must be managed to prevent precipitation and degradation.
Protocol: Stock Solution Preparation
-
Solubilization: Dissolve solid compounds to 10 mM in 100% anhydrous DMSO.
-
Critical: Avoid freeze-thaw cycles. Store in low-binding cyclic olefin copolymer (COC) plates to prevent plastic leaching.
-
-
Quality Control (LC-MS):
-
Run a random sampling (5% of library) on LC-MS immediately after solubilization.
-
Pass Criteria: Purity > 90%; < 5% hydrolysis to the free acid (2-(3-(4-bromophenyl)cyclobutyl)acetic acid).
-
-
Acoustic Dispensing: Use non-contact acoustic liquid handling (e.g., Labcyte Echo) for transfer. This minimizes tip-based loss of hydrophobic compounds.
HTS Workflow: Dual-Stream Screening
We recommend a parallel screening approach: a Biochemical Assay (to determine intrinsic affinity) and a Phenotypic Assay (to assess functional activity and cell permeability).
Screening Logic Flow (Graphviz Diagram)
Caption: Parallel HTS workflow emphasizing early QC for ester stability and downstream filtering of promiscuous aggregators.
Protocol A: TR-FRET Biochemical Screen
Target Example: A GPCR or Nuclear Receptor where the cyclobutyl group aids in pocket fitting.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a known fluorescent tracer by the test compound.
Step-by-Step Procedure:
-
Plate Prep: Dispense 20 nL of library compounds (10 mM stock) into 1536-well white low-volume plates using acoustic transfer.
-
Final Assay Concentration: 10 µM (assuming 20 µL final vol).
-
Controls: Column 1-2 (DMSO only, Low Control); Column 3-4 (Reference Inhibitor, High Control).
-
-
Reagent Addition:
-
Dispense 10 µL of Protein/Antibody mix (Europium-labeled).
-
Incubate 15 mins at RT.
-
Dispense 10 µL of Tracer (Alexa647-labeled ligand).
-
-
Incubation: 60 mins at RT, protected from light.
-
Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Excitation: 337 nm.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
-
Data Output: Calculate TR-FRET Ratio (
).
Protocol B: Cell-Based Phenotypic Screen
Context: Assessing if the methyl ester permeates the cell and/or is hydrolyzed to the active acid form intracellularly.
Step-by-Step Procedure:
-
Cell Seeding: Seed 500 cells/well in 1536-well black clear-bottom plates. Incubate 16h for attachment.
-
Compound Treatment: Acoustically dispense 20 nL compound. Final DMSO concentration must be < 0.5% to prevent solvent toxicity.
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Readout (CellTiter-Glo):
-
Add detection reagent (luciferase/ATP mix).
-
Shake 2 mins; Incubate 10 mins.
-
Measure Luminescence.[5]
-
Data Analysis & Hit Triage
Quantitative Metrics
Data should be normalized to Percent Inhibition (PIN) or Percent of Control (POC).
| Metric | Formula | Acceptance Criteria |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background (S/B) | ||
| CV (%) |
The "Aggregator" Filter (Critical for Lipophilic Esters)
Hydrophobic molecules like Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate often form colloidal aggregates that sequester proteins, causing false positives in biochemical assays [1].
Validation Step: If a "Hit" is identified in the TR-FRET assay:
-
Re-run the assay with 0.01% Triton X-100 (or Tween-80) added to the buffer.
-
Interpretation:
-
Activity Lost: The compound was likely an aggregator (False Positive).
-
Activity Retained: The compound is a specific binder (True Positive).
-
Mechanism of Action: Ester Hydrolysis Check
Since the scaffold is an ester, it is vital to determine if the ester or the acid is the active species.
Caption: Potential activation pathway. Hits must be counter-screened against the synthesized acid analog to verify the pharmacophore.
Validation Protocol:
-
Synthesize the hydrolyzed analog: 2-(3-(4-bromophenyl)cyclobutyl)acetic acid.
-
Test both the Methyl Ester (parent) and the Acid (metabolite) side-by-side.
-
Result Logic:
-
Biochemical Assay: If Ester is active but Acid is inactive -> The Ester is the true ligand.
-
Cell Assay: If Ester is active but Acid is inactive -> The Acid might be impermeable, or the Ester is the drug.
-
References
-
Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146–148. [Link]
-
Xu, Y., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Chemical Science, 12, 7403-7410. [Link]
-
Lázaro, A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 63(10), 5089–5118. [Link]
-
Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]
Sources
Asymmetric synthesis of chiral cyclobutane derivatives
Application Note: Asymmetric Synthesis of Chiral Cyclobutane Derivatives
Part 1: Strategic Overview & Mechanistic Rationale
The Cyclobutane Renaissance in Drug Discovery
Cyclobutane motifs are no longer just "strained curiosities"; they are critical bioisosteres in modern medicinal chemistry. Their rigid, puckered conformation (dihedral angle ~25-35°) offers a unique vector for displaying pharmacophores that differs significantly from the flat cyclopropane or the flexible cyclopentane.
Key Medicinal Applications:
-
Bioisosterism: Cyclobutanes act as metabolically stable replacements for gem-dimethyl groups, tert-butyl groups, and even phenyl rings (the "escape from flatland" strategy).
-
Conformational Locking: They restrict the rotatable bonds of pendant chains, reducing the entropic penalty of ligand-protein binding.
-
Solubility: Unlike lipophilic cyclohexyl or phenyl groups, cyclobutanes often improve sp³ character (Fsp³) and water solubility without sacrificing lipophilicity required for permeability.
The Synthetic Challenge
Constructing chiral cyclobutanes is thermodynamically uphill due to ring strain (~26.3 kcal/mol). Traditional methods (e.g., thermal [2+2]) often lack stereocontrol or require harsh conditions. This guide focuses on three high-fidelity, enantioselective methodologies that have matured into reliable protocols for library synthesis:
-
Photocatalytic [2+2] Cycloaddition: Accessing "forbidden" pathways via triplet energy transfer.
-
Strain-Release Functionalization: Utilizing bicyclo[1.1.0]butanes (BCBs) as spring-loaded electrophiles.
-
Transition-Metal Catalyzed Desymmetrization: Precision functionalization of cyclobutenes.
Part 2: Detailed Protocols & Methodologies
Method A: Enantioselective Visible-Light [2+2] Photocycloaddition
Rationale: Direct excitation of alkenes requires high-energy UV (<300 nm), which degrades organic functionality. Using a chiral transition-metal sensitizer (e.g., Iridium or Ruthenium) allows the use of visible light (blue LEDs) and enforces stereocontrol through the catalyst's chiral pocket during the triplet energy transfer (EnT).
Target Substrate Class:
Protocol 1: Iridium-Catalyzed Intermolecular [2+2]
Reagents & Equipment:
-
Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Photoredox catalyst) + Chiral Lewis Acid co-catalyst (e.g., chiral Europium complex or chiral thiourea).
-
Light Source: 34W Blue LED (450 nm) Kessil lamp or equivalent photoreactor.
-
Solvent: Degassed Acetonitrile (MeCN) or DCE.
-
Temperature: -20 °C to Ambient (cooling fan required).
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, weigh the substrate (e.g., chalcone derivative, 0.5 mmol), the alkene partner (5.0 equiv), and the chiral catalyst (2-5 mol%) into a clear borosilicate vial.
-
Degassing: Seal the vial with a septum cap. Remove from glovebox. Sparge the solvent with Argon for 15 minutes, then inject the specific volume (0.1 M concentration relative to limiting reagent) into the vial.
-
Irradiation: Place the vial 2-3 cm from the Blue LED source. Direct a cooling fan at the vial to maintain temperature (critical for ee%). Stir vigorously.
-
Monitoring: Monitor by UPLC-MS every 2 hours. Reaction is typically complete in 8–12 hours.
-
Workup: Dilute with Et₂O, filter through a short pad of silica to remove the catalyst. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Mechanistic Insight (The "Why"): The Iridium catalyst absorbs a blue photon and undergoes Intersystem Crossing (ISC) to a long-lived triplet state. It transfers this energy to the substrate (EnT), generating a triplet diradical intermediate. This intermediate cannot close to the cyclobutane immediately (spin-forbidden). This delay allows the chiral Lewis Acid to coordinate and orient the intermediate, ensuring that when Spin-Orbit Coupling (SOC) induces ring closure, it occurs with high enantioselectivity.
Method B: Strain-Release Ring Opening of Bicyclo[1.1.0]butanes (BCBs)
Rationale: BCBs are "spring-loaded" precursors. Instead of forming the ring, we start with the ring formed and highly strained, then relieve some strain to access functionalized cyclobutanes. This is the premier method for accessing 1,1,3-trisubstituted cyclobutanes.
Target Substrate Class: 1,3-disubstituted bicyclo[1.1.0]butanes.
Protocol 2: Copper-Catalyzed Enantioselective Hydrophosphination
Reagents:
-
Substrate: Acyl-BCB (0.2 mmol).
-
Nucleophile: Diphenylphosphine oxide (HP(O)Ph₂).
-
Catalyst: Cu(OTf)₂ (5 mol%) + (R,R)-Ph-BPE (6 mol%) (Chiral Bisphosphine ligand).
-
Base: Zn(OTf)₂ (additive, 10 mol%) or mild organic base.
-
Solvent: THF, anhydrous.
Step-by-Step Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube, mix Cu(OTf)₂ and the chiral ligand in THF (1 mL). Stir for 30 mins to form the active complex.
-
Addition: Add the BCB substrate and the phosphine oxide.
-
Reaction: Stir at 0 °C for 12 hours. The reaction is driven by the relief of the ~60 kcal/mol strain energy of the central bridge bond.
-
Quench: Filter through Celite.
-
Analysis: Analyze diastereomeric ratio (dr) via ¹H NMR (crude) and ee via Chiral SFC.
Part 3: Visualization & Data
Mechanistic Pathway: Ir-Catalyzed [2+2] Cascade
Caption: Mechanistic flow of the visible-light mediated enantioselective [2+2] cycloaddition. The triplet diradical lifetime allows for precise stereochemical organization by the co-catalyst prior to ring closure.
Comparative Analysis of Methods
| Feature | Method A: Photochemical [2+2] | Method B: BCB Ring Opening | Method C: Co-Catalyzed [2+2] |
| Primary Bond Formation | C–C (Ring Construction) | C–Nu (Ring Functionalization) | C–C (Ring Construction) |
| Substrate Scope | Enones, Styrenes, Maleimides | Bicyclo[1.1.0]butanes | Alkynes + Alkenes |
| Stereocontrol Source | Chiral Lewis Acid / Sensitizer | Chiral Phosphine Ligand | Chiral Bisphosphine Ligand |
| Key Advantage | Access to "forbidden" cycloadducts | Access to 1,3-substituted cores | High atom economy from alkynes |
| Limitation | Requires specialized light source | Synthesis of BCB precursor | Limited to specific alkene classes |
| Typical Yield / ee% | 70-90% / >90% ee | 80-95% / >95% ee | 60-85% / 85-95% ee |
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
To ensure trustworthiness, every protocol must include internal checks:
-
The "Dark" Control: Always run a parallel reaction wrapped in aluminum foil. If product forms in the dark, the mechanism is thermal, not photochemical, and the stereocontrol model (triplet state) is invalid.
-
The "O₂" Quench: Run a small scale reaction open to air. If the reaction stalls completely, it confirms a triplet radical mechanism (O₂ is a potent triplet quencher). This validates the need for strict degassing.
-
Ligand Non-Linear Effects: In Method B (BCB opening), mix enantiomeric ligands (e.g., 50% (+)-ligand / 50% (-)-ligand). If the product ee is not 0%, you may have higher-order aggregate catalysis, requiring adjustment of catalyst loading.
Part 5: References
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Vertex Pharmaceuticals / NIH. 1[2][3][4][5][6][7][8][9][10][11][12][13]
-
Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. 4[2][3][4][5][6][8][10]
-
Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie Int. Ed.9[2][3][4][5][6][7][8][10][11][12][13]
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications / PMC. 2
-
Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society. 12[2][3][4][5][6][10]
-
Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem / PMC. 14[2][3][4][5][6][7][8][10]
-
Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications / PMC. 5
Sources
- 1. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric intramolecular cyclobutane formation via photochemical reaction of N,N-diallyl-2-quinolone-3-carboxamide using a chiral crystalline environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric photoreactions catalyzed by chiral ketones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08581G [pubs.rsc.org]
- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki coupling reactions with the 4-bromophenyl moiety
Application Note: Suzuki-Miyaura Cross-Coupling of the 4-Bromophenyl Moiety
Introduction & Strategic Context
The 4-bromophenyl moiety is a cornerstone scaffold in medicinal chemistry and materials science, serving as the electrophilic partner in the synthesis of biaryl APIs (e.g., Valsartan, Losartan), liquid crystals, and OLED materials. While aryl bromides are generally considered "Goldilocks" substrates—offering a superior balance of reactivity and stability compared to iodides (too labile/expensive) and chlorides (inert)—they present specific challenges in high-stakes synthesis.
Why this Application Note? Standard "textbook" Suzuki conditions often fail when applied to complex 4-bromophenyl substrates due to three specific failure modes:
-
Protodeboronation: The boronic acid partner decomposes faster than the transmetallation step occurs.
-
Hydrodehalogenation: The 4-bromo position is reduced to a hydrogen (Ar-Br
Ar-H) rather than coupled, particularly in electron-deficient systems. -
Pd Black Formation: Catalyst decomposition due to inefficient ligation during the oxidative addition phase.
This guide provides a tiered approach to coupling 4-bromophenyl substrates, moving from cost-effective "Workhorse" methods to high-performance "Specialist" protocols.
Mechanistic Insight: The 4-Bromophenyl Specifics
Unlike aryl chlorides, where oxidative addition is the rate-determining step (RDS), the reaction of 4-bromophenyl substrates often shifts the RDS to transmetallation .
-
Electronic Effect: The bromine at the 4-position is inductively withdrawing but resonance donating. This generally facilitates rapid oxidative addition to Pd(0).
-
The Bottleneck: Because oxidative addition is fast, a buildup of the oxidative addition complex (
) can occur. If transmetallation is slow (due to steric bulk or weak base), this intermediate is prone to side reactions like homocoupling or reduction.
Figure 1: The Catalytic Cycle & Failure Points
Caption: Figure 1. Catalytic cycle for 4-bromophenyl substrates. Note that slow transmetallation (red box) is the primary cause of yield loss via dehalogenation.
Optimization Matrix: Selecting the Right System
Do not use a "one-size-fits-all" approach. Select conditions based on the steric and electronic profile of your coupling partners.[1]
| Parameter | Method A: The Workhorse | Method B: The Specialist |
| Target Substrate | Unhindered 4-bromophenyls (e.g., 4-bromoanisole, 4-bromotoluene). | Sterically hindered (ortho-subs) or Heterocyclic (e.g., 4-bromopyridine). |
| Catalyst | Pd(PPh3)4 (Tetrakis) | XPhos Pd G2 or Pd(dppf)Cl2 |
| Ligand Class | Phosphine (Monodentate) | Buchwald Dialkylbiaryl or Bidentate Ferrocene |
| Base | Na2CO3 or K2CO3 (Aqueous 2M) | K3PO4 (Anhydrous/Slurry) or Cs2CO3 |
| Solvent | DME / Water or Toluene / EtOH / Water | 1,4-Dioxane or THF (Dry) |
| Temp | 80°C (Reflux) | 60°C - 100°C |
| Cost | Low | High |
Detailed Experimental Protocols
Protocol A: Standard Aqueous Coupling (The Workhorse)
Best for: Routine synthesis of simple biaryls where cost is a factor.
Reagents:
-
4-Bromo-1-methylbenzene (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(PPh3)4 (3-5 mol%) [Critical: Must be bright yellow. If orange/brown, recrystallize.]
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane) (4 mL per mmol)
Step-by-Step:
-
Degassing (Essential): Sparge the DME and 2M Na2CO3 solution with Argon or Nitrogen for 15 minutes before mixing. Oxygen is the enemy of Pd(PPh3)4.
-
Assembly: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and Pd catalyst.
-
Solvent Addition: Add the degassed DME, followed by the aqueous base.
-
Reaction: Seal the vial (crimp cap or screw cap with septum). Heat to 85°C (block temperature) with vigorous stirring (800 rpm).
-
Note: The biphasic mixture requires rapid stirring to ensure phase transfer.
-
-
Monitoring: Check TLC at 2 hours. If the reaction turns black (Pd precipitation), conversion has stalled.
-
Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with water (x2) and brine (x1). Dry over MgSO4.[1]
Protocol B: High-Complexity Coupling (The Specialist)
Best for: 4-bromophenyl moieties containing heterocycles (pyridines, pyrimidines) or ortho-substituents.
Reagents:
-
4-Bromophenyl-heterocycle (1.0 equiv)
-
Boronic Ester (Bpin) (1.2 equiv) [Esters are more stable than acids against protodeboronation]
-
Catalyst: XPhos Pd G2 (2 mol%) OR Pd(dppf)Cl2 (3 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground anhydrous powder)
-
Solvent: 1,4-Dioxane (Anhydrous)[2]
Step-by-Step:
-
Glovebox/Schlenk Setup: This protocol is sensitive to water. Flame-dry the Schlenk tube or use a glovebox.
-
Solids: Add the aryl bromide, boronic ester, Base (K3PO4), and Catalyst to the tube.
-
Cycle: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add anhydrous Dioxane via syringe.
-
Reaction: Heat to 100°C.
-
Why K3PO4? Anhydrous phosphate acts as a "shuttle" base without introducing water that promotes dehalogenation.
-
Why XPhos? This ligand creates a protective "pocket" around the Pd, facilitating coupling even with bulky partners.
-
-
Workup: Filter through a pad of Celite to remove the phosphate salts. Rinse with EtOAc.[3] Concentrate and purify.
Troubleshooting & Decision Logic
Use the following decision tree to troubleshoot low yields or failed reactions.
Figure 2: Optimization Decision Tree
Caption: Figure 2. Troubleshooting logic for common Suzuki coupling failures.
Safety & Handling
-
Palladium Toxicology: While Pd(PPh3)4 is standard, residual Palladium in APIs is strictly regulated (ICH Q3D guidelines). Always include a metal scavenging step (e.g., SiliaMetS® Thiol or activated carbon) during purification.
-
Boronic Acids: Many boronic acids, while not acutely toxic, can possess genotoxic impurities. Handle with gloves and in a fume hood.
-
Exotherms: The oxidative addition of activated 4-bromophenyls can be exothermic.[4] On scales >10g, monitor internal temperature during the initial heating ramp.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
Sources
Troubleshooting & Optimization
Improving the yield of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate synthesis
This guide is structured as a specialized technical support resource for the synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate . It addresses the specific challenges of constructing the 1,3-disubstituted cyclobutane core and the subsequent homologation, focusing on yield optimization and chemoselectivity.
Subject: Yield Optimization for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist (Process Chemistry)
Executive Summary: The Synthetic Strategy
The synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate presents two primary challenges:
-
Ring Strain & Construction: Forming the cyclobutane ring while maintaining the aryl bromide integrity.
-
Chemoselective Homologation: Converting the ketone/acid precursor to the acetate side chain without dehalogenating the aryl ring.
Our recommended high-yield route utilizes a [2+2] cycloaddition followed by a Horner-Wadsworth-Emmons (HWE) homologation and a chemoselective conjugate reduction . This pathway avoids the scalability issues of diazomethane (Arndt-Eistert) and the defunctionalization risks of standard hydrogenation.
Recommended Workflow Diagram
Figure 1: Optimized synthetic pathway for 1,3-disubstituted cyclobutane homologation.
Critical Process Parameters (CPP) & Troubleshooting
This section details the "Yield Killers"—specific steps where users frequently lose material—and the corrective actions required.
Phase 1: The [2+2] Cycloaddition (Ring Formation)
Reaction: 4-Bromostyrene + Trichloroacetyl chloride + Zn/Cu
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield | Polymerized styrene (gooey residue). | Uncontrolled exotherm or lack of high-dilution. | Slow Addition: Add the acid chloride dropwise to the styrene/Zn mixture over 2-4 hours. Maintain Temp < 25°C. |
| Stalled Reaction | Recovered starting material.[1][2][3] | Inactive Zn/Cu couple. | Activation: Wash Zn dust with HCl (3%), then water, acetone, and ether. Dry under vacuum before use [1].[4] |
| Regio-isomerism | Wrong substitution pattern. | N/A (Usually highly regioselective). | The nucleophilic carbon of styrene (beta-position) attacks the central carbonyl carbon of ketene. This naturally yields the 3-aryl isomer. |
Phase 2: Dechlorination
Reaction: Dichlorocyclobutanone + Zn + AcOH
-
The Trap: Standard dechlorination uses refluxing acetic acid and zinc. This can cause hydrodehalogenation (loss of the Ar-Br).
-
The Fix: Use Zn dust in Ethanol/Acetic Acid (9:1) at Room Temperature . If the Ar-Br is labile, add TMEDA (tetramethylethylenediamine) to chelate zinc salts, modulating the potential [2].
Phase 3: Homologation & Reduction (The Critical Step)
Reaction: Cyclobutanone
-
The Trap: Reducing the exocyclic double bond (=CH-COOMe) to the single bond (-CH2-COOMe).
-
Pd/C + H2:FATAL. Will strip the bromine off the aryl ring.
-
NaBH4: Often fails to reduce conjugated esters or reduces the ester to alcohol.
-
-
The Solution: Magnesium in Methanol (Mg/MeOH) .
Detailed Optimized Protocol
Step A: Preparation of 3-(4-bromophenyl)cyclobutanone
-
Setup: Flame-dried 3-neck flask, N2 atmosphere.
-
Reagents: 4-Bromostyrene (1.0 equiv), Zn/Cu couple (2.5 equiv).
-
Solvent: Anhydrous Ether or DME (0.5 M).
-
Addition: Add Trichloroacetyl chloride (1.2 equiv) in ether dropwise over 3 hours. Crucial: Keep internal temp 20-25°C.
-
Workup: Filter through Celite to remove Zn. Wash filtrate with NaHCO3. Concentrate.
-
Dechlorination: Dissolve crude residue in EtOH containing 10% AcOH. Add activated Zn dust (4 equiv) in portions at 0°C , then warm to RT. Monitor by TLC.[1][3]
-
Purification: Flash chromatography (Hexane/EtOAc).
Step B: HWE Reaction
-
Reagents: Trimethyl phosphonoacetate (1.2 equiv), NaH (60% dispersion, 1.2 equiv).
-
Solvent: THF (anhydrous).
-
Procedure:
-
Suspend NaH in THF at 0°C.
-
Add phosphonoacetate dropwise (gas evolution). Stir 30 min.
-
Add 3-(4-bromophenyl)cyclobutanone (1.0 equiv) in THF.
-
Warm to RT and stir 2-4 hours.
-
-
Result: Methyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate (Exocyclic alkene).
Step C: Chemoselective Reduction (The "Mg/MeOH" Method)
-
Reagents: Exocyclic alkene (from Step B), Magnesium turnings (5-10 equiv, clean/shiny), Methanol (anhydrous).
-
Procedure:
-
Dissolve the alkene in MeOH (0.1 M).
-
Add Mg turnings. Caution: Reaction is exothermic and generates H2 gas.
-
If the reaction is slow, add a crystal of I2 to activate the Mg.
-
Stir at RT until Mg is consumed and TLC shows conversion.
-
-
Quench: Pour into cold 1N HCl (carefully) to dissolve magnesium methoxide salts. Extract with EtOAc.[1][4]
-
Yield Expectation: 80-90% isolated yield.
Troubleshooting FAQ
Q: Can I use the Wolff Rearrangement (Arndt-Eistert) instead? A: Yes, but it is less robust for this specific substrate.
-
Route: Ketone
Wittig (Methoxymethyl) Aldehyde Oxidation Acid SOCl2 Diazomethane MeOH/Ag+. -
Why avoid it: It adds 4 steps compared to the HWE route. Diazomethane is hazardous on scale. However, if you already have the carboxylic acid, it is a viable path.
Q: My HWE reaction yield is low (<40%). Why? A: Cyclobutanones are sterically hindered.
-
Fix: Switch from NaH to LiHMDS or NaHMDS as the base. The lithium counter-ion can stabilize the betaine intermediate. Ensure the phosphonate is fully deprotonated before adding the ketone.
Q: I am seeing "de-brominated" product in the final step. A: You likely used catalytic hydrogenation (Pd/C or Pd(OH)2).
-
Fix: Switch immediately to the Mg/MeOH method described above. Alternatively, use Wilkinson’s Catalyst (RhCl(PPh3)3) with H2 (1 atm), which is much slower to insert into Ar-Br bonds than Palladium [3].
Q: How do I control the cis/trans ratio of the final product? A: The reduction of the exocyclic double bond creates the stereocenter.
-
Mg/MeOH: Typically favors the thermodynamic product (trans-diequatorial-like).
-
H2/Rh: Typically favors the kinetic product (delivery of H2 from the less hindered face).
-
Separation: The cis and trans isomers of 1,3-disubstituted cyclobutanes usually have distinct retention times on silica gel or C18 HPLC.
References
-
Krepski, L. R., & Hassner, A. (1978). An improved procedure for the synthesis of alpha-dichlorocyclobutanones. Journal of Organic Chemistry, 43(14), 2879–2882. Link
-
Danheiser, R. L., & Savariar, S. (1987). Regiocontrolled synthesis of substituted cyclobutanones. Tetrahedron Letters, 28(29), 3299-3302. Link
-
Osborn, J. A., et al. (1966).[12] The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof. Journal of the Chemical Society A, 1711-1732. Link
-
Youn, I. K., Yon, G. H., & Pak, C. S. (1986). Magnesium in Methanol: An Effective Reagent for the Selective Reduction of Conjugated Esters. Tetrahedron Letters, 27(21), 2409-2410. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-(4-Bromophenyl)cyclopent-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 7. CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. CN111138252A - Synthetic method of cyclobutanone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. KR890001568B1 - A process for preparing aryloxyacetic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Cyclobutane Synthesis & Optimization
Topic: Optimization of Reaction Conditions for Cyclobutane Formation
Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The "Escape from Flatland"
Welcome to the Cyclobutane Optimization Support Center. The formation of cyclobutane rings is a critical competency in modern drug discovery, offering rigid
However, these reactions—primarily [2+2] cycloadditions—are notoriously sensitive to environmental variables. This guide synthesizes field-proven protocols with mechanistic rigor to troubleshoot your specific experimental failures.
Module 1: Visible Light Photocatalysis (Enone/Alkene Systems)
Context: You are attempting a [2+2] cycloaddition using visible light (blue/green LEDs) to avoid the functional group degradation associated with high-energy UV light.
Diagnostic FAQ
Q1: My reaction stalls at 20-30% conversion despite prolonged irradiation. What is killing the turnover? Diagnosis: This is likely a competitive absorption or quenching issue. The Fix:
-
Check the Optical Density (OD): Run a UV-Vis spectrum of your reaction mixture without the catalyst. If your substrate absorbs significantly at the emission wavelength of your LED (e.g., 450 nm), it is stealing photons from the photocatalyst (e.g.,
). -
Oxygen Quenching: The excited state of Ruthenium (
) is long-lived but highly sensitive to . A simple "nitrogen balloon" is often insufficient.-
Protocol: Use Freeze-Pump-Thaw (3 cycles) or vigorous sparging with Argon for 15 minutes prior to irradiation.
-
-
Catalyst Death: If the solution changes color (e.g., orange to brown/black), your catalyst has degraded. This often happens if the reductive quencher (e.g., Hünig's base) is exhausted or if the pH drifts.
Q2: I am getting a mixture of diastereomers (racemic). How do I achieve enantioselectivity? Insight: Standard triplet sensitization is inherently racemic because the intermediate 1,4-diradical loses stereochemical information. The Solution: You need a Dual Catalytic System (Lewis Acid + Photocatalyst).
-
Mechanism: A chiral Lewis Acid (e.g., chiral oxazaborolidine) coordinates to the substrate, lowering its triplet energy. The photocatalyst then selectively transfers energy only to the Lewis Acid-bound substrate, not the free substrate.
-
Reference Protocol: See the work of Yoon or Bach regarding chiral Lewis Acid catalysis in [2+2] photocycloadditions [1, 2].
Standardized Protocol: Visible Light [2+2] Enone Cycloaddition
Use this baseline to validate your setup.
-
Reagents: Enone (1.0 equiv), Alkene (2-5 equiv),
(2-5 mol%), (2.0 equiv - Critical Lewis Acid activator), (2.0 equiv). -
Solvent: Acetonitrile (MeCN) is preferred. Avoid amines or sulfides as solvents (they quench the excited state).
-
Concentration: 0.05 M to 0.1 M.
-
Setup:
-
Place in a borosilicate vial (filters UV <300 nm).
-
Degas via sparging (Ar, 15 min).
-
Irradiate with Blue LEDs (450-470 nm).
-
Self-Validation: Monitor consumption of the enone by TLC. If the enone persists but the alkene disappears, check for alkene polymerization.
-
Module 2: Direct UV Excitation & Flow Chemistry (Scale-Up)
Context: You are using high-energy UV (Hg lamp or 365 nm LED) for direct excitation, or you need to scale up to gram-quantities.
Diagnostic FAQ
Q3: My batch reaction works on 50 mg but fails completely at 2 g. Why?
Diagnosis: The Bouguer-Lambert-Beer Law .
In a batch reactor, light intensity (
-
Why: Flow reactors use narrow tubing (FEP, 1/16" OD), ensuring the path length is always small (<1 mm), maximizing photon flux for every molecule.
Q4: Polymerization is the major product. How do I stop it? Diagnosis: High local concentration of excited states favors intermolecular radical polymerization over the desired [2+2] pathway. The Fix:
-
Dilution: Reduce concentration to <0.02 M (in batch).
-
Wavelength Filtering: If using a medium-pressure Hg lamp, use a Pyrex filter (cut-off <280 nm) or a Uranium glass filter (cut-off <330 nm). High-energy photons (<250 nm) often trigger homolytic cleavage and polymerization.
Visualization: Optimization Logic for Photochemistry
Caption: Logical workflow for troubleshooting photochemical efficiency and side-reactions.
Module 3: Regioselectivity (Head-to-Head vs. Head-to-Tail)
Context: You are forming the cyclobutane, but obtaining the wrong isomer (e.g., Head-to-Head (HH) instead of Head-to-Tail (HT)).
Technical Insight
Regioselectivity in [2+2] cycloadditions is governed by the polarity of the exciplex or the stability of the 1,4-diradical intermediate.
-
Electron-Rich + Electron-Poor: Usually favors Head-to-Head (HH) due to charge transfer interactions.
-
Steric Control: Often insufficient to override electronic bias.
Troubleshooting Table: Steering Selectivity
| Desired Outcome | Strategy | Mechanism | Key Reagent/Condition |
| Head-to-Head (HH) | Default Electronic Control | Polar interactions stabilize the HH transition state. | Standard polar solvents (MeCN). |
| Head-to-Tail (HT) | Lewis Acid Templating | Bulky Lewis acids coordinate to the carbonyl, blocking the HH approach. | ATP (Aluminum Tris(2,6-diphenylphenoxide)) or similar bulky Al-catalysts [3]. |
| Total Control | Intramolecular Tethering | Covalently link the two alkenes with a temporary silicon or ester tether. | Silyl acetal tethers (cleaved after reaction). |
| Switchable | Quantum Dot Catalysis | Surface interactions on CdSe Quantum Dots can invert selectivity. | CdSe QDs (Size-dependent triplet energy transfer) [4]. |
Module 4: Non-Photochemical Methods
Context: Your substrate decomposes under light, or you are targeting a cyclobutene from an alkyne.
Protocol: Lewis Acid Catalyzed [2+2] (Thermal)
Best for: Electron-rich alkynes + Electron-deficient acrylates.
-
Catalyst:
(Indium trifluoroacetylacetonate) + TMSBr. -
Mechanism: The Lewis acid activates the acrylate, while TMSBr acts as a co-catalyst to stabilize the zwitterionic intermediate.
-
Conditions: DCM, Room Temperature.
-
Advantage: Completely dark reaction; high functional group tolerance.
-
Reference: See Loh's work on Indium-catalyzed cyclobutene synthesis [5].
Visualization: Method Selection Matrix
Caption: Decision tree for selecting the optimal cyclobutane synthesis methodology based on substrate stability.
References
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008).[1][2] Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887.
-
Brimioulle, R., & Bach, T. (2013).[3] Enantioselective Lewis Acid Catalysis of Intramolecular Enone [2+2] Photocycloaddition Reactions. Science, 342(6160), 840–843. [3]
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815.
-
Strictland, M., et al. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots.[4] Nature Chemistry.
-
Shen, L., et al. (2017).[5] Lewis Acid-Catalyzed Selective [2+2]-Cycloaddition... of Aryl Alkynes with Acrylates. Journal of the American Chemical Society, 139(38), 13570–13578.
-
Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry.[6] The Journal of Organic Chemistry, 70(19), 7558–7564.
Sources
- 1. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]
- 2. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates [organic-chemistry.org]
- 6. almacgroup.com [almacgroup.com]
Technical Support Center: Overcoming Ring Strain in Cyclobutane Synthesis
Welcome to the technical support center dedicated to the synthesis of cyclobutane rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this strained carbocycle. The inherent high strain energy of approximately 26.3 kcal/mol in cyclobutanes presents a significant hurdle in their construction, yet this very strain makes them valuable intermediates in organic synthesis.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and successfully incorporate cyclobutane moieties into your target molecules.
Part 1: Troubleshooting and FAQs for Key Synthetic Strategies
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, offering a direct route from two alkene units.[2][3] However, issues with regioselectivity, stereoselectivity, and low yields are common.
FAQs & Troubleshooting
Q1: My [2+2] photocycloaddition is resulting in a low yield of the desired cyclobutane product. What are the likely causes and how can I improve it?
A1: Low yields in [2+2] photocycloadditions can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Light Source or Wavelength: Ensure your light source (e.g., medium-pressure mercury lamp) is emitting at the correct wavelength to excite your substrate, particularly if you are using a sensitizer. For enone cycloadditions, direct excitation is common, but for other alkenes, a sensitizer like acetone or benzophenone is often necessary to populate the triplet state required for the reaction.[4]
-
Poor Substrate Concentration: The concentration of your alkene(s) is critical. If it's too low, the excited state may decay before encountering a reaction partner. Conversely, if it's too high, you might promote polymerization or other side reactions. Experiment with a range of concentrations to find the optimal balance.
-
Presence of Quenchers: Oxygen is a notorious quencher of triplet states. Ensure your reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) prior to and during irradiation.
-
Substrate Reactivity: Not all alkenes are created equal. Electron-rich and electron-poor alkenes often react more efficiently in a crossed [2+2] cycloaddition. If you are attempting a homodimerization of an unactivated alkene, the reaction may be inherently sluggish. Consider using a transition-metal catalyst, such as a copper(I) or ruthenium(II) complex, which can facilitate the reaction under visible light and may be more efficient for less reactive substrates.[3][5]
Q2: I am observing a mixture of regioisomers in my crossed [2+2] photocycloaddition. How can I improve the regioselectivity?
A2: Regiocontrol is a significant challenge in [2+2] cycloadditions. The formation of different regioisomers is often dictated by the stability of the 1,4-diradical intermediate.
-
Steric and Electronic Control: The substitution pattern of your alkenes plays a crucial role. Bulky substituents will favor the formation of the less sterically hindered regioisomer. Similarly, the electronics of the substituents can influence the stability of the diradical intermediate.
-
Template-Directed Synthesis: For challenging cases, consider a template-directed approach. Covalent templates, such as 1,8-dihydroxynaphthalene for cinnamic acid derivatives, can pre-organize the reactants in the solid state or in suspension, leading to a single diastereomer and high yields.[2] This strategy leverages the Schmidt criteria for solid-state reactions, where the reacting olefin centers are in close proximity (around 3.6 Å).[2]
Q3: My reaction is producing a mixture of diastereomers. How can I achieve better stereocontrol?
A3: Diastereoselectivity is governed by the geometry of the approach of the two alkene components.
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the alkene substrates can provide excellent stereocontrol. For example, Evans oxazolidinones have been successfully used in the photodimerization of cinnamic acid derivatives to achieve high enantiomeric excess.[6]
-
Dual Catalysis: A dual catalysis approach, combining a photocatalyst with a chiral catalyst (e.g., a chiral phosphoric acid or a chiral Lewis acid), can effectively control the stereochemical outcome of the cycloaddition.[6] The photocatalyst generates the reactive intermediate, while the chiral catalyst provides a chiral environment to direct the approach of the second alkene.
Transition Metal-Catalyzed Cyclobutane Synthesis
Transition metal catalysis offers milder reaction conditions and can provide access to cyclobutanes that are difficult to synthesize photochemically.[7]
FAQs & Troubleshooting
Q1: My transition metal-catalyzed [2+2] cycloaddition is not proceeding to completion. What should I check?
A1: Incomplete conversion in a transition metal-catalyzed reaction can be due to catalyst deactivation, substrate inhibition, or suboptimal reaction conditions.
-
Catalyst Integrity: Ensure your catalyst is active. Many transition metal catalysts are sensitive to air and moisture. Use freshly prepared or properly stored catalysts and rigorously dried solvents. The choice of ligand is also critical; for instance, in some palladium-catalyzed reactions, specific phosphite ligands are required to favor cyclobutane formation over other pathways.[8]
-
Reaction Temperature and Time: While many catalyzed reactions are milder than their thermal counterparts, some still require elevated temperatures to overcome activation barriers. Conduct a temperature screen to find the optimal conditions. Also, monitor the reaction over time to determine if it has stalled or is simply slow.
-
Substrate Purity: Impurities in your starting materials can poison the catalyst. Ensure your alkenes are of high purity.
Q2: I am trying a ring-expansion of a vinylcyclopropane to a cyclobutane, but the reaction is not working. What are some common pitfalls?
A2: Ring-expansion reactions, particularly those involving vinylcyclopropanes, are powerful but can be sensitive to the catalyst and substrate.
-
Catalyst and Ligand Choice: Rhodium(I) and Palladium(0) complexes are commonly used for these transformations. The electronic and steric properties of the ligands are crucial for promoting the desired rearrangement.
-
Substrate Design: The substituents on the cyclopropane ring and the vinyl group can significantly influence the feasibility and outcome of the reaction. Electron-withdrawing groups on the cyclopropane can facilitate ring opening.
Ring-Expansion and Ring-Contraction Strategies
These methods leverage the strain of a smaller ring (cyclopropane) to form a cyclobutane or contract a larger ring (cyclopentane).
FAQs & Troubleshooting
Q1: My attempt at a Demyanov ring expansion of an aminocyclobutane is giving a mixture of products, including ring-contracted species. How can I favor the desired product?
A1: The Demyanov rearrangement proceeds through a carbocation intermediate, which is prone to rearrangement.[9] The product distribution is often a thermodynamic mixture.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetically controlled product.
-
Substituent Effects: The presence of stabilizing groups on the ring can influence the migratory aptitude of the ring carbons and direct the rearrangement towards the desired product.
Q2: I am attempting a Favorskii rearrangement to contract a cyclopentanone to a cyclobutane carboxylic acid derivative, but the yield is low. What can I do?
A2: The Favorskii rearrangement is a reliable method but can be sensitive to the base and solvent used.
-
Choice of Base: The strength and steric bulk of the base are critical. Sodium hydroxide or potassium hydroxide are common, but for sterically hindered substrates, a stronger base like sodium hydride may be necessary.
-
Solvent: The solvent can influence the solubility of the reactants and intermediates. A protic solvent like ethanol is often used, but in some cases, an aprotic solvent may be more effective.
Part 2: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key experiments and summarizes important data in a tabular format.
Protocol: Photochemical [2+2] Cycloaddition of Cinnamic Acid Derivatives using a Covalent Template
This protocol is based on a template-directed approach to ensure high diastereoselectivity.[2]
Materials:
-
Cinnamic acid derivative (1.0 equiv)
-
1,8-Dihydroxynaphthalene (0.5 equiv)
-
DCC (dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
n-Heptane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Medium-pressure mercury lamp
Procedure:
-
Template Attachment:
-
To a solution of the cinnamic acid derivative (1.0 equiv) and 1,8-dihydroxynaphthalene (0.5 equiv) in anhydrous DCM, add DMAP (0.1 equiv) and DCC (1.1 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the resulting diester by flash column chromatography.
-
-
Photocycloaddition:
-
Suspend the diester in n-heptane in a quartz reaction vessel.
-
Degas the suspension with argon for 30 minutes.
-
Irradiate the suspension with a medium-pressure mercury lamp while maintaining vigorous stirring. Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.
-
-
Template Removal:
-
After the reaction is complete, remove the n-heptane by filtration.
-
Suspend the solid product in a mixture of THF and 1 M NaOH solution.
-
Stir at room temperature for 6 hours to hydrolyze the ester linkage.
-
Acidify the reaction mixture with 1 M HCl to precipitate the cyclobutane dicarboxylic acid.
-
Collect the product by filtration and wash with cold water.
-
Data Summary: Comparison of Methods for Cyclobutane Synthesis
| Method | Key Advantages | Common Challenges | Key References |
| Photochemical [2+2] Cycloaddition | Direct, atom-economical. | Regio- and stereoselectivity, side reactions, need for specialized equipment. | [2][3][10] |
| Transition Metal-Catalyzed [2+2] | Milder conditions, broader substrate scope. | Catalyst sensitivity, cost, ligand screening. | [4][5][7] |
| C-H Functionalization | Access to complex, unsymmetrical cyclobutanes. | Directing group required, potential for multiple products. | [11][12] |
| Ring Expansion/Contraction | Access to functionalized cyclobutanes from readily available precursors. | Rearrangements, control of regioselectivity. | [9][13] |
| Strain-Release of Bicyclobutanes | Forms highly functionalized cyclobutanes. | Synthesis of bicyclobutane precursors can be challenging. | [14][15][16] |
Part 3: Visualizing Workflows and Mechanisms
Workflow for Troubleshooting Low Yield in a Photochemical [2+2] Cycloaddition
Caption: Mechanism of a triplet-sensitized [2+2] photocycloaddition.
References
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Synthesis of Cyclobutane Natural Products using C–H Functionaliz
- Cyclobutanes in Organic Synthesis.Baran Lab.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.PMC.
- Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene deriv
- Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Lig
- Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes.
- Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions.ACS Fall 2025.
-
[2+2] Photochemical Cycloaddition in Organic Synthesis. Request PDF - ResearchGate. [Link]
-
Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science (RSC Publishing). [Link]
- Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II.
-
Eur J Org Chem - 2019 - Sarkar - 2 2 Photochemical Cycloaddition in Organic Synthesis. Scribd. [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]
-
Ring expansion and contraction. Wikipedia. [Link]
-
Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link]
-
Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]
-
Cyclobutene synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters - ACS Publications. [Link]
-
Copper-Catalyzed Domino Cyclization of Anilines and Cyclobutanone Oxime Ethers: A Scalable and Versatile Route. Beilstein Archives. [Link]
-
Synthesis of highly substituted cyclobutane fused-ring systems from N-vinyl beta-lactams through a one-pot domino process. PubMed. [Link]
-
New Syntheses and Ring Expansion Reactions of Cyclobutenimines. SciSpace. [Link]
-
Ring Expansion Rearrangements. Chemistry Steps. [Link]
-
Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]
-
Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. Request PDF - ResearchGate. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. PMC. [Link]
-
Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. PMC. [Link]
-
Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. AUETD Home - Auburn University. [Link]
-
Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. Beilstein Journals. [Link]
-
Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Ghent University. [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
- Process for the recovery and purification of cyclobutanone.
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
-
Putting two and two together. Princeton University Department of Chemistry. [Link]
-
Cyclobutane Synthesis. Andrew G Myers Research Group. [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]
-
Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University. [Link]
-
Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. CrystEngComm (RSC Publishing). [Link]
-
2,3-dicyanobutadiene. Organic Syntheses Procedure. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. Cyclobutane synthesis [organic-chemistry.org]
- 6. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00232B [pubs.rsc.org]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. baranlab.org [baranlab.org]
- 13. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Enantiomers of Cyclobutane Derivatives
Welcome to the technical support center dedicated to the intricate science of resolving enantiomers of cyclobutane derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of separating these stereoisomers. Cyclobutane cores are prevalent in numerous natural products and pharmaceutical agents, making their enantiomeric purity a critical factor in their biological activity and safety.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you in your experimental endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the enantiomeric resolution of cyclobutane derivatives, offering explanations and actionable solutions based on established scientific principles.
Poor or No Enantiomeric Resolution in Chiral HPLC
Question: I am not seeing any separation of my cyclobutane enantiomers on a chiral HPLC column. What are the likely causes and how can I fix this?
Answer:
Achieving successful chiral separation via High-Performance Liquid Chromatography (HPLC) depends on the differential interaction between the enantiomers and the chiral stationary phase (CSP).[2][3][4] If you observe poor or no resolution, consider the following factors:
-
Inappropriate Chiral Stationary Phase (CSP) Selection: The "like-dissolves-like" principle doesn't directly translate to chiral recognition. The choice of CSP is the most critical factor.[5] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point due to their broad applicability.[5] However, the rigid structure of some cyclobutane derivatives may require a different type of interaction, such as that provided by Pirkle-type, macrocyclic antibiotic, or protein-based columns.[3][5]
-
Troubleshooting Steps:
-
Screen Multiple CSPs: If possible, screen your sample on a variety of CSPs with different chiral selectors.
-
Consult Literature: Search for established methods for similar cyclobutane structures.
-
Consider Analyte Properties: The presence of functional groups (e.g., carboxyl, hydroxyl, amino) on your cyclobutane derivative will heavily influence its interaction with the CSP.
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts selectivity.[6] For normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) and the acidic or basic additive are crucial.[4]
-
Troubleshooting Steps:
-
Vary the Alcohol Modifier: Systematically change the percentage of the alcohol modifier in your mobile phase.
-
Introduce an Additive: Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can dramatically improve peak shape and resolution, especially for acidic or basic analytes.[7]
-
Explore Different Solvents: In some cases, switching from a hexane/alcohol mobile phase to one containing other solvents like methyl tert-butyl ether (MTBE) or dichloromethane can be beneficial.
-
-
-
Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.
-
Troubleshooting Steps:
-
Vary the Column Temperature: Analyze your sample at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance resolution but may increase analysis time.
-
-
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for chiral HPLC method development.
Diastereomeric Crystallization Fails to Yield Enantiomerically Pure Product
Question: I'm attempting a diastereomeric crystallization with a chiral resolving agent, but the resulting crystals are not enantiomerically enriched. What's going wrong?
Answer:
Diastereomeric crystallization relies on the different physical properties (primarily solubility) of the diastereomeric salts formed between your racemic cyclobutane derivative and a chiral resolving agent.[8] Failure to achieve enrichment can stem from several issues:
-
Inappropriate Resolving Agent: The choice of resolving agent is crucial. For acidic cyclobutane derivatives, chiral amines like (R)-(+)-α-methylbenzylamine or quinine are commonly used.[9] For basic derivatives, chiral acids such as tartaric acid or mandelic acid are suitable.
-
Troubleshooting Steps:
-
Screen Different Resolving Agents: Test a variety of commercially available and structurally diverse resolving agents.
-
Consider Stoichiometry: Ensure you are using the correct molar ratio of your analyte to the resolving agent. An equimolar ratio is a good starting point.
-
-
-
Unsuitable Solvent System: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts.
-
Troubleshooting Steps:
-
Screen a Range of Solvents: Experiment with solvents of varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene).
-
Use Solvent Mixtures: A mixture of two or more solvents can often provide the ideal solubility profile for selective crystallization.
-
Control Cooling Rate: Slow, controlled cooling is generally preferred to allow for the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers.
-
-
-
Formation of a Racemic Compound or Solid Solution: In some cases, the two diastereomers may crystallize together in a 1:1 ratio (a racemic compound) or form a solid solution over a range of compositions.
-
Troubleshooting Steps:
-
Analyze the Solid Phase: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid phase and identify the formation of a racemic compound.
-
Change the Resolving Agent or Solvent: This is often the most effective way to overcome the formation of a racemic compound.
-
-
Low Yield in Kinetic Resolution
Question: My enzymatic kinetic resolution of a cyclobutane ester is giving me high enantiomeric excess (e.e.), but the yield of the desired enantiomer is very low. How can I improve this?
Answer:
Kinetic resolution, by its nature, has a maximum theoretical yield of 50% for a single enantiomer.[10] However, achieving a yield close to this theoretical maximum with high e.e. requires careful optimization.
-
Reaction Monitoring is Key: The reaction must be stopped at the optimal point. Allowing the reaction to proceed for too long will result in the conversion of the less-reactive enantiomer, thereby decreasing the e.e. of the remaining starting material and the product.
-
Troubleshooting Steps:
-
Time-Course Study: Take aliquots from the reaction at regular intervals and analyze the e.e. of both the substrate and the product, as well as the conversion percentage. This will allow you to determine the optimal reaction time.
-
-
-
Enzyme and Reaction Conditions: The choice of enzyme and the reaction conditions are critical for both selectivity and reaction rate.
-
Troubleshooting Steps:
-
Screen Different Enzymes: Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used for the resolution of esters and alcohols and have shown effectiveness for cyclobutane derivatives.[10][11]
-
Optimize pH and Temperature: The activity and selectivity of enzymes are highly dependent on pH and temperature.
-
Consider the Solvent: The choice of an organic solvent can influence enzyme activity and selectivity.
-
-
-
Dynamic Kinetic Resolution (DKR): If applicable to your substrate, a DKR approach can overcome the 50% yield limitation. This involves coupling the kinetic resolution with in-situ racemization of the slower-reacting enantiomer.
II. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a method for resolving a novel cyclobutane derivative?
A1: The most logical first step is to assess the functional groups present on your cyclobutane ring. If it has acidic or basic centers, diastereomeric crystallization is a classical and often cost-effective method to try first.[9] If the molecule is neutral or crystallization is unsuccessful, chiral HPLC is a powerful and versatile alternative.[3][12]
Q2: Can I use a chiral derivatizing agent to resolve my cyclobutane enantiomers?
A2: Yes, this is a valid indirect approach.[13][14][15] You can react your racemic cyclobutane derivative with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[13][16] These diastereomers can then be separated by standard achiral chromatography (e.g., on a silica gel column).[14] Common CDAs include Mosher's acid for alcohols and amines.[13] However, this method requires a suitable functional group for derivatization and subsequent cleavage of the chiral auxiliary.[15]
Q3: Are there any specific safety precautions I should take when working with cyclobutane derivatives?
A3: Due to the inherent ring strain, some cyclobutane derivatives can be reactive.[9] It is always important to consult the Safety Data Sheet (SDS) for your specific compound and handle it in a well-ventilated fume hood. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should always be worn.
Q4: My cyclobutane derivative is a cyclobutanone. Are there specific resolution strategies for this class of compounds?
A4: Yes, the resolution of cyclobutanones has been well-documented.[9][10] Methods include the formation of diastereomeric ketals or oxazolidinones.[17] Additionally, enzymatic reductions or hydrolyses of derivatives have proven effective.[10]
III. Experimental Protocols
Protocol 1: Chiral HPLC Screening of a Neutral Cyclobutane Derivative
This protocol outlines a general approach for screening chiral stationary phases.
-
Sample Preparation: Dissolve the racemic cyclobutane derivative in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Column Selection: Start with a polysaccharide-based CSP, such as one with a cellulose or amylose backbone.
-
Initial Mobile Phase: A common starting point for normal-phase chromatography is 90:10 (v/v) n-hexane/isopropanol.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column at 25°C.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.
-
Injection: Inject 5-10 µL of the sample.
-
Analysis: If no separation is observed, systematically vary the mobile phase composition by increasing the isopropanol content in 5% increments. If separation is still not achieved, switch to a different CSP and repeat the process.
Chiral HPLC Column Performance Comparison (Example Data)
| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:IPA) | Separation Factor (α) | Resolution (Rs) |
| Cellulose-based | 90:10 | 1.15 | 1.8 |
| Amylose-based | 85:15 | 1.30 | 2.5 |
| Pirkle-type | 95:5 | No Separation | 0 |
This table is for illustrative purposes only. Actual results will vary depending on the specific analyte.
Protocol 2: Diastereomeric Crystallization of a Cyclobutane Carboxylic Acid
This protocol provides a general procedure for resolution via diastereomeric salt formation.
-
Salt Formation: In a suitable flask, dissolve one equivalent of the racemic cyclobutane carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol). In a separate flask, dissolve one equivalent of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator (4°C) to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric excess (d.e.) of the crystals by a suitable analytical method (e.g., NMR or achiral HPLC).
-
Liberation of the Free Acid: Suspend the diastereomerically enriched salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) and extract the free enantiomerically enriched carboxylic acid into the organic layer.
-
Enantiomeric Excess Determination: After removing the solvent, determine the enantiomeric excess (e.e.) of the final product by chiral HPLC.
Diastereomeric Crystallization Workflow
Caption: A workflow for diastereomeric crystallization.
IV. References
-
Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(3), 877–932. [Link]
-
Silvi, M., & Melchiorre, P. (2018). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry, 16(33), 5963–5974. [Link]
-
(2025). Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis. ResearchGate. [Link]
-
(2025). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ResearchGate. [Link]
-
Qin, C., & Davies, H. M. L. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 135(25), 9283–9286. [Link]
-
(2025). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
Dangel, B. D., Godula, K., & Daugulis, O. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 976–986. [Link]
-
Kim, S., & Kim, I. S. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]
-
Matarashvili, I., & Blazicek, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155–164. [Link]
-
Li, W., & Zhang, X. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(42), 8766–8769. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
Ahuja, S. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Vetticatt, M. J., & Desai, A. A. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. [Link]
-
Perm-Pointner, F., & Waser, M. (2019). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 58(38), 13398–13402. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2010). The separation of specific enantiomers of anticancer reagent cytarabine using HPLC. Lancashire Online Knowledge. [Link]
-
Yashima, E., & Okamoto, Y. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(11), 2448–2459. [Link]
-
News-Medical. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]
-
(2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]
-
Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2115–2123. [Link]
-
Wang, Z. J., & Arnold, F. H. (2014). Enzymatic Construction of Highly Strained Carbocycles. Science, 343(6173), 803–807. [Link]
-
Play with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
Sources
- 1. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 8. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
Executive Summary
This guide addresses stability concerns regarding Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate . While this compound serves as a robust scaffold in medicinal chemistry (often as a precursor for GPCR agonists or kinase inhibitors), it exhibits three distinct degradation vectors in solution: ester hydrolysis (accelerated by DMSO), transesterification (in alcoholic solvents), and photochemical debromination .
This document provides mechanistic insights and actionable protocols to maintain sample integrity.
Module 1: Hydrolytic Instability (The "DMSO Effect")
The Issue
Users frequently report the appearance of a new, earlier-eluting peak (RRT ~0.8-0.9) in RP-HPLC after storing stock solutions in DMSO at room temperature. This is the corresponding carboxylic acid resulting from hydrolysis.
Mechanistic Insight
While methyl esters are generally stable, DMSO (Dimethyl Sulfoxide) drastically alters the kinetics of base-catalyzed hydrolysis.
-
Hygroscopicity: DMSO is highly hygroscopic. Even "anhydrous" grades can absorb significant atmospheric moisture if repeatedly opened.
-
Anion Desolvation: DMSO solvates cations (e.g., Na+, K+) well but solvates anions (e.g., OH-) poorly.[1] This leaves trace hydroxide ions (from glass leaching or synthesis carryover) "naked" and highly reactive.
-
Result: The rate of hydrolysis in wet DMSO can be orders of magnitude faster than in water/methanol mixtures.
Visualizing the Pathway
Caption: Figure 1. Base-catalyzed hydrolysis pathway.[1] In DMSO, the lack of hydrogen bonding to OH- increases the nucleophilicity of trace base, accelerating the attack on the carbonyl carbon.
Troubleshooting Protocol: DMSO Stock QC
If you suspect hydrolysis in your library plates or stock vials:
-
The "Water Spike" Test:
-
Take 10 µL of the suspect DMSO stock.
-
Dilute into 990 µL of Acetonitrile (NOT Methanol, to avoid transesterification).
-
Inject immediately onto LC-MS.
-
Pass Criteria: Acid peak area < 1.0%.
-
-
Corrective Action:
-
Store DMSO stocks at -20°C or lower (freezes the matrix, stopping diffusion).
-
Use single-use aliquots to prevent moisture entry.
-
Critical: Do not use parafilm alone; use caps with PTFE liners.
-
Module 2: Solvent Compatibility (Transesterification)
The Issue
Loss of the methyl ester parent mass (M+) and appearance of an M+14 (Ethyl) or M+42 (Isopropyl) adduct when stored in alcohols.
Mechanistic Insight
In the presence of protic solvents (MeOH, EtOH, iPrOH), the methyl ester undergoes transesterification . This is an equilibrium process driven by the solvent concentration.
-
Risk Factor: High. Storing a methyl ester in Ethanol will convert it to the Ethyl ester over time, especially if the solution is slightly acidic or basic.
Solvent Compatibility Matrix
| Solvent | Stability Rating | Risk | Recommendation |
| Acetonitrile (ACN) | ⭐⭐⭐⭐⭐ (Excellent) | None | Preferred solvent for dilutions. |
| DMSO (Dry) | ⭐⭐⭐⭐ (Good) | Hydrolysis (if wet) | Store frozen (-20°C). |
| Methanol (MeOH) | ⭐⭐⭐ (Fair) | None (Identity match) | OK for LC mobile phase; avoid for long-term storage. |
| Ethanol (EtOH) | ⭐ (Poor) | Transesterification (Ethyl ester) | DO NOT USE for storage. |
| DMF | ⭐⭐⭐ (Fair) | Hydrolysis (similar to DMSO) | Use only if DMSO/ACN fails. |
Module 3: Stereochemical Integrity (Cis/Trans Isomerization)
The Issue
The cyclobutane ring is 1,3-disubstituted.[2][3] The compound exists as cis and trans isomers.[2][4][5] Users may observe "peak splitting" or a shift in retention time after heating or subjecting the compound to basic conditions.
Mechanistic Insight
-
Thermodynamics: The 1,3-disubstituted cyclobutane can adopt a "puckered" conformation.[6] Isomerization relieves steric strain between the bulky 4-bromophenyl group and the acetate side chain.
-
Trigger: Strong bases (e.g., NaH, t-BuOK) or radical conditions can facilitate epimerization at the ring carbons.
-
Observation: The isomers typically separate well on C18 columns due to the significant difference in molecular shape (flat vs. bent).
Troubleshooting Protocol: Isomer Validation
Question: "Is my peak splitting due to degradation or isomerization?"
-
Run a Diode Array Detector (DAD) scan:
-
If the two peaks have identical UV spectra , they are likely isomers (or the acid/ester pair).
-
If the UV spectra differ significantly, it is a chemical impurity (e.g., debromination).
-
-
Check Mass (MS):
-
Isomers have identical m/z.
-
Hydrolysis product has m/z = Parent - 14.
-
Debrominated product has m/z = Parent - 79/81.
-
Module 4: Photostability (Aryl Bromide Sensitivity)
The Issue
The 4-bromophenyl moiety is susceptible to homolytic cleavage under UV light, leading to debromination (formation of the phenyl analog).
Mechanistic Insight
Aryl bromides have a weaker C-X bond compared to chlorides or fluorides. Exposure to ambient fluorescent light (which contains trace UV) or direct sunlight can generate aryl radicals, which abstract hydrogen from the solvent.
Visualizing the Decision Tree
Caption: Figure 2. Diagnostic decision tree for identifying degradation pathways based on Mass Spectrometry shifts.
Frequently Asked Questions (FAQ)
Q1: Can I sonicate this compound to dissolve it? A: Brief sonication (< 5 mins) is acceptable. However, prolonged sonication heats the solvent and can generate cavitation radicals, potentially triggering cis/trans isomerization or debromination . Use a vortex mixer if possible.
Q2: I see two peaks in my NMR, but only one in HPLC. Why? A: This often indicates rotamers or slow conformational exchange of the cyclobutane ring on the NMR timescale, which average out on the HPLC timescale (or co-elute). However, if the peaks are distinct in HPLC, they are likely stable cis/trans isomers.
Q3: What is the best way to remove DMSO to recover the solid? A: Do not use a rotary evaporator with high heat (>40°C). Instead, perform a lyophilization (freeze-drying) from a DMSO/Water mixture, or use a C18 Sep-Pak cartridge to trap the compound, wash away DMSO with water, and elute with Acetonitrile.
References
-
Parker, A. J. (1962). "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society, 16(2), 163-187. Link (Establishes the mechanism for enhanced nucleophilicity of OH- in DMSO).
-
Sella, A., et al. (2008). "1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer."[3] Canadian Journal of Chemistry, 86(11). Link (Discusses thermodynamic stability and isomerization of 1,3-disubstituted cyclobutanes).
-
Gosh, I., et al. (2018). "Organic Dye-Catalyzed, Visible-Light Photoredox Bromination." ACS Omega, 3(10). Link (Provides context on the lability of Aryl-Bromide bonds under photoredox conditions).
-
Tomar, S. (2020).[7] "Effect of Aqueous DMSO Solvent on the Hydrolysis Rate." International Journal of Scientific Development and Research, 5(5). Link (Specific kinetics of ester hydrolysis in DMSO/Water mixtures).
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. chemistryschool.net [chemistryschool.net]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
Preventing decomposition during the synthesis of brominated compounds
Technical Support Center: Bromination Chemistry & Stability Subject: Preventing Decomposition During Synthesis & Storage of Brominated Compounds Ticket ID: CHEM-SUP-BR-001 Responder: Dr. A. Vance, Senior Application Scientist
Introduction: The Instability Paradox
Welcome to the technical support hub. If you are here, you are likely facing the "Bromide Paradox": the very reactivity that makes alkyl and benzylic bromides excellent synthetic intermediates (as electrophiles in
Unlike chlorides, the Carbon-Bromine (C-Br) bond is significantly weaker (~66 kcal/mol for C-Br vs. ~81 kcal/mol for C-Cl) [1]. This guide addresses the three primary vectors of decomposition: Photolytic Cleavage , Autocatalytic Acidolysis , and Hydrolysis .
Module 1: Root Cause Analysis (The "Why")
Q: Why does my reaction mixture turn dark brown/black upon standing?
A: You are witnessing the Autocatalytic Decomposition Cycle .
Brominated compounds, particularly benzylic and allylic bromides, are sensitive to light and heat. When a C-Br bond breaks homolytically (induced by UV light or heat), it generates a bromine radical (
The Critical Failure Point: HBr is not just a byproduct; it is a catalyst for further destruction. HBr protonates the product, making it a better leaving group, leading to elimination reactions or polymerization. This generates more HBr, creating a runaway effect.[1] The brown color is molecular bromine (
Visualizing the Failure Mode:
Figure 1: The "Vicious Cycle" of HBr-mediated autocatalytic decomposition. Note the red feedback loop where degradation generates more acid catalyst.
Module 2: Reaction Optimization (The "How")
Q: How do I prevent decomposition during Wohl-Ziegler (NBS) bromination?
A: You must decouple the radical propagation from acid generation. Standard protocols often ignore the accumulation of HBr. In benzylic bromination, HBr can cause the reaction to stall or facilitate the rearrangement of the product.
The Solution: The "Scavenger" Protocol
By adding a weak inorganic base or an epoxide scavenger, you neutralize HBr immediately upon formation without quenching the radical chain carrier (
Protocol: Buffered Benzylic Bromination Standard Scale: 10 mmol substrate
-
Solvent Prep: Use
(traditional) or Trifluorotoluene ( ) (modern, greener alternative) [2]. Degas by sparging with Argon for 15 mins. -
Reagents:
-
Substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/brown.
-
Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide.
-
The Stabilizer: Anhydrous
(0.1 equiv) OR 1% propylene oxide.
-
-
Execution:
-
Heat to reflux.[4] Crucial: Use a high-intensity visible light (LED floodlight) to initiate if thermal initiation is sluggish [3].
-
Monitor: Stop the reaction at 95% conversion. Do not "cook" it to 100%, as the product degrades faster than the starting material reacts at the end.
-
Workup: Cool to 0°C immediately. Filter off succinimide and
. Wash filtrate with cold saturated .
Module 3: Purification Strategy (The "Crunch Time")
Q: My product vanished/decomposed on the silica column. What happened?
A: Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to hydrolyze reactive benzylic/allylic bromides or catalyze elimination to styrenes/dienes.
Troubleshooting Guide: Stationary Phase Selection
| Stationary Phase | Acidity (pH) | Suitability for Bromides | Recommendation |
| Standard Silica Gel | ~4.0 - 5.0 | Low | Only for very stable aryl bromides. |
| Neutralized Silica | ~7.0 | Medium | Pre-treat silica with 1-2% Triethylamine ( |
| Neutral Alumina | ~7.0 - 7.5 | High | Gold Standard. Best for acid-sensitive benzylic bromides. |
| Florisil | ~8.5 | Medium | Good for filtration, but can be too basic for some substrates. |
Workflow: The "Flash" Filtration For highly unstable compounds, avoid full chromatography.
-
Pack a short pad (2 inches) of Neutral Alumina .
-
Elute with non-polar solvent (Hexanes/Pentane).
-
The bromide moves with the solvent front; polar impurities (succinimide) stay on the pad.
-
Evaporate solvent at <30°C (water bath temperature).
Module 4: Storage & Logistics (The "Long Game")
Q: How do I store these compounds for more than a week?
A: You must actively scavenge free radicals and acid during storage. Even in a freezer, thermal fluctuation can induce trace decomposition.
Storage Protocol:
-
Container: Amber glass vial (blocks UV).
-
Atmosphere: Flush with Argon/Nitrogen.
-
Active Stabilization: Add Silver Wool or Copper Turnings .
Decision Logic for Purification & Storage:
Figure 2: Decision tree for purification and storage of brominated intermediates.
References
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
-
Cantillo, D., et al. (2014).[10] "Continuous-flow protocol for the bromination of benzylic compounds." The Journal of Organic Chemistry. Link
-
Kappe, C. O., et al. (2020).[10] "Continuous photochemical benzylic bromination using in situ generated Br2." Green Chemistry. Link
-
University of Rochester. "Chromatography: The Solid Phase." Laboratory Manuals. Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link
Sources
- 1. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. US2395791A - Stabilizing wool - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. The mechanism of polarity-reversal catalysis as involved in the radical-chain reduction of alkyl halides using the silane–thiol couple - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds - Google Patents [patents.google.com]
- 9. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Strategies for Reducing Epimerization in Cyclobutane Synthesis
Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter stereochemical challenges in the synthesis of four-membered rings. Cyclobutane motifs are invaluable in drug discovery for their ability to provide unique three-dimensional scaffolds, improve metabolic stability, and enhance binding affinity.[1] However, the construction of these strained rings with precise stereocontrol is a significant synthetic challenge.
Epimerization—the change in configuration at one of several stereogenic centers in a molecule—can drastically reduce the yield of the desired diastereomer, complicating purification and compromising the biological activity of the final compound. This guide provides in-depth troubleshooting advice, mechanistic explanations, and actionable protocols to help you minimize epimerization and maximize diastereoselectivity in your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during cyclobutane synthesis. Each question is followed by an analysis of the underlying causes and a set of recommended actions.
Question 1: My [2+2] cycloaddition reaction is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?
Low diastereoselectivity in [2+2] cycloadditions is a frequent issue, often stemming from the reaction mechanism, conditions, or substrate properties. The underlying cause can be either the formation of multiple diastereomers during the ring-forming step or epimerization of the desired product under the reaction conditions.
Causality Analysis:
The stereochemical outcome of a [2+2] cycloaddition is determined by the transition state geometry.
-
Thermal [2+2] Cycloadditions: These are often described as "thermally forbidden" by Woodward-Hoffmann rules for a concerted, suprafacial approach.[2][3] When they do occur, they may proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate.[4][5] Rotation around the single bonds in this intermediate before the final ring closure can lead to a mixture of diastereomers.
-
Photochemical [2+2] Cycloadditions: These reactions, proceeding via an excited state, are "photochemically allowed" to occur in a suprafacial manner.[2][6] However, they often proceed through a triplet or singlet diradical intermediate, which can have a lifetime sufficient to allow for bond rotation, thus scrambling stereochemistry.[5][7] The final product ratio can be influenced by the relative stability of the different diastereomeric products.
-
Metal-Catalyzed [2+2] Cycloadditions: These reactions offer greater control as the mechanism is mediated by the metal center and its ligands. The stereoselectivity is dictated by the coordination of the substrates to the metal and the steric and electronic environment imposed by the ligands.[8]
Troubleshooting Workflow:
Here is a systematic approach to diagnosing and solving low diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Recommended Actions & Protocols:
-
Modify Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product and can significantly enhance diastereoselectivity by reducing the energy available for bond rotation in intermediates or for overcoming the activation barrier to epimerization.[9]
-
Protocol: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Monitor conversion and d.r. at each temperature. Be aware that lower temperatures will decrease the reaction rate.
-
-
Screen Solvents: The polarity and coordinating ability of the solvent can influence the stability of the transition states and any intermediates.
-
Insight: In a Rh(III)-catalyzed synthesis of cyclobutanes, hexafluoro-2-propanol (HFIP) was found to be critical for facilitating the desired C-C bond cleavage and ring formation, whereas other solvents like CHCl3 led to different, undesired products.[1] For photochemical reactions, non-polar solvents can influence the solvent cage effect, which impacts the lifetime and behavior of radical intermediates.[5]
-
Action: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, HFIP, acetonitrile).
-
-
Evaluate Catalysts and Ligands (for catalyzed reactions): This is often the most impactful variable. The ligand directly influences the stereochemical environment of the reaction.
-
Insight: In a rhodium-catalyzed arylation of cyclobutenes, chiral diene ligands, particularly electron-deficient ones, exhibited excellent control over diastereoselectivity.[8] The choice of metal can also be critical; for example, cobalt catalysts have been used for enantioselective [2+2] cycloadditions between alkynes and alkenes.[10]
-
Action: If using a metal catalyst, screen a library of chiral ligands. If high enantioselectivity is already achieved but diastereoselectivity is low, consider ligands with different steric profiles.
-
-
Increase Substrate Steric Hindrance: Introducing bulky substituents on the substrates can create a strong facial bias, forcing the cycloaddition to proceed through a less-hindered transition state.
-
Insight: The introduction of a bulky tert-butyl group on a uracil derivative completely blocked the formation of cyclobutane pyrimidine dimers, demonstrating the powerful effect of steric hindrance.[11]
-
Action: If synthetically feasible, replace smaller substituents (e.g., methyl) with bulkier groups (e.g., isopropyl, tert-butyl, phenyl) at or near the reacting centers to direct the stereochemical outcome.
-
Question 2: I've successfully formed my desired cyclobutane diastereomer, but it epimerizes during workup or purification. How can I prevent this?
Post-synthetic epimerization is a common problem, particularly for cyclobutanes with acid- or base-labile stereocenters, such as those adjacent to carbonyl groups. The thermodynamically more stable diastereomer will be favored under equilibrating conditions.
Causality Analysis:
Epimerization at a carbon center alpha to a carbonyl group (e.g., an ester or ketone) typically proceeds through an enol or enolate intermediate. The presence of acid or base catalyzes this process. The 1,3-cis and 1,3-trans relationships in substituted cyclobutanes can be nearly thermoneutral, making epimerization a significant risk if a pathway exists.[12] In contrast, 1,2-trans isomers are generally more stable than 1,2-cis isomers due to reduced steric strain.
Caption: Base-catalyzed epimerization via an enolate intermediate.
Recommended Actions & Protocols:
-
Neutralize the Workup: Avoid strongly acidic or basic conditions during aqueous workup.
-
Protocol: Use a saturated solution of a mild buffer like ammonium chloride (NH₄Cl) for quenching instead of strong acids (e.g., HCl). For quenching acids, use saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH. Ensure the final aqueous pH is as close to 7 as possible.
-
-
Modify Chromatographic Conditions: Standard silica gel is acidic and can cause epimerization of sensitive compounds on the column.
-
Protocol 1 (Neutralization): Pre-treat the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) in the eluent. This is highly effective for basic compounds.
-
Protocol 2 (Alternative Stationary Phases): Consider using neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) if the compound is unstable on standard silica.
-
-
Minimize Time and Temperature: The extent of epimerization is a function of time and temperature.
-
Action: Perform workup and purification steps as quickly as possible and at reduced temperatures. Use a cold water bath for extractions and rotovap the fractions immediately after they elute from the column at a minimal temperature.
-
-
Strategic Use of Controlled Epimerization: In some cases, if the desired product is the thermodynamically more stable isomer, a controlled epimerization step can be used to convert the mixture to a single product.
-
Insight: In the synthesis of pipercyclobutanamide A, two epimerization events were required. Treatment with sodium methoxide in THF first epimerized the C-1 stereocenter at room temperature, and warming to 45 °C inverted the second center to yield the desired all-trans isomer.[12]
-
Action: If the desired isomer is the thermodynamic product, treat the diastereomeric mixture with a suitable base (e.g., NaOMe in MeOH, DBU in THF) or acid (e.g., p-TsOH in benzene) and monitor the isomerization to completion by TLC or LCMS.
-
Frequently Asked Questions (FAQs)
Q: What are the fundamental differences in stereocontrol between thermal and photochemical [2+2] cycloadditions?
A: The differences are rooted in orbital symmetry rules. Thermal [2+2] cycloadditions between two standard alkenes are "forbidden" to proceed via a concerted suprafacial pathway, where the components approach face-to-face.[3] They must proceed through a more contorted antarafacial geometry (one component reacts on opposite faces), which is often sterically inaccessible.[2][6] Therefore, when thermal [2+2] reactions occur, they often follow a non-concerted, stepwise path, which can compromise stereoselectivity. In contrast, photochemical [2+2] cycloadditions are "allowed" to proceed via a suprafacial pathway.[2][6] This is because photoexcitation alters the symmetry of the highest occupied molecular orbital (HOMO), making the concerted, face-to-face reaction geometrically feasible and common.[2][13] However, stereoselectivity can still be an issue due to the potential formation of diradical intermediates.[5]
Q: How do I select an appropriate catalyst for a stereoselective cyclobutane synthesis?
A: The choice depends on the specific transformation. Transition-metal catalysis is a powerful tool for controlling stereoselectivity.
-
For enantioselectivity, a chiral catalyst is required. This typically involves a metal center (e.g., Rh, Co, Cu, Pd) coordinated to a chiral ligand.[8][10][14]
-
For diastereoselectivity, both the metal and the ligand play a crucial role. The steric and electronic properties of the ligand create a chiral pocket that dictates how the substrates can approach each other.
-
A practical approach: Start by reviewing the literature for similar transformations. Many catalytic systems have been developed for specific classes of [2+2] cycloadditions.[14][15] For example, Rh(III) catalysts have shown great promise in certain C-C activation pathways to form cyclobutanes.[1] Chiral diene ligands are effective in Rh-catalyzed 1,4-additions to form chiral cyclobutanes.[8] If a new system is being developed, screening a diverse set of commercially available chiral ligands is a common starting point.
Q: Can Lewis acids be used to improve diastereoselectivity?
A: Yes, Lewis acids can influence stereoselectivity in several ways. In [2+2] cycloadditions, particularly with carbonyl compounds, a Lewis acid can coordinate to the carbonyl oxygen. This coordination can:
-
Lower the LUMO energy of the substrate, accelerating the reaction.
-
Lock the conformation of the substrate, creating a more defined steric environment and favoring one facial approach over the other.
-
Promote a more concerted mechanism over a stepwise one, which helps preserve stereochemistry. For example, the [2+2] cycloaddition between ketenes and aldehydes can be promoted by lithium perchlorate, acting as a Lewis acid, to yield homochiral products with high stereocontrol.[16]
Data Summary: Impact of Reaction Parameters
The following table summarizes the documented effects of various parameters on the diastereoselectivity of cyclobutane synthesis, based on literature examples.
| Parameter | System | Effect on Diastereoselectivity | Reference |
| Solvent | Rh(III)-catalyzed coupling of quinazolinones and alkylidenecyclopropanes | Critical. HFIP solvent enabled cyclobutane formation. CHCl₃ led to diene byproducts with no cyclobutane observed. | [1] |
| Ligand | Rh-catalyzed 1,4-addition of arylboronic acids to cyclobutene-1-carboxylates | Dramatic. Chiral diene ligands, especially electron-deficient ones, provided excellent diastereoselectivity (up to >20:1 d.r.). | [8] |
| Temperature | General Principle | Significant. Lower temperatures generally favor kinetic control, often leading to higher diastereoselectivity by minimizing side reactions or epimerization. | [9] |
| Base | Epimerization of a substituted cyclobutane | Selective. Hindered alkoxide bases showed a counterion effect. LiOtBu favored C-1 epimerization while KOtBu favored C-3 epimerization. | [12] |
| Mechanical Force | Photodimerization of acenaphthylene | Controlling. Photomechanochemical conditions (compression) produced the syn cyclobutane, while solid-state reaction without force gave the anti isomer. | [17] |
References
-
Divya, N., & You, L. (2015). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. Available at: [Link]
-
Reddy, R. P., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. ACS Publications. Available at: [Link]
-
Chen, Y.-J., et al. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Science. Royal Society of Chemistry. Available at: [Link]
-
Durán, J., et al. (1999). Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Belding, L., et al. (2018). Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Retrieved from [Link]
-
Snapper, M. L., & Liu, P. (2010). Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogenation and divergent epimerizations of cyclobutenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. Retrieved from [Link]
-
Fiveable. (2025). Stereochemistry of Cycloadditions | Organic Chemistry Class Notes. Retrieved from [Link]
-
D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Retrieved from [Link]
-
White, M. C., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research. ACS Publications. Available at: [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. ACS Publications. Available at: [Link]
-
Stereoelectronics. (2021). Other Concerted [n + m] Cycloadditions. Retrieved from [Link]
-
Brown, M. K. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. PubMed. Available at: [Link]
-
Domingo, L. R., et al. (2025). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. MDPI. Available at: [Link]
-
NC State University Libraries. (n.d.). 30.6 Stereochemistry of Cycloadditions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Reddit. (2024). Help with understanding 2+2 cycloadditions. r/OrganicChemistry. Retrieved from [Link]
-
D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]
-
Reddy, R. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. Available at: [Link]
-
Kaanumalle, L. S. (2022). [2 + 2] photocycloaddition. De Gruyter. Available at: [Link]
- Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. MD Anderson Cancer Center.
-
Reddy, R. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]
-
Cuquerella, M. C., et al. (2011). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Photodimerization of cyclopentenone and [2+2] photoaddition of cyclopentene to cyclopentenone. Retrieved from [Link]
-
Sarpong, R., et al. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers. RSC Publishing. Available at: [Link]
-
Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]
-
Peptide Institute, Inc. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Andrey K. (2014, July 12). Photochemical (2+2) Cycloaddition Reaction [Video]. YouTube. [Link]
-
Andrey K. (2014, July 12). Photochemical (2+2) Cycloaddition Example [Video]. YouTube. [Link]
-
Reddy, R. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. NIH. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. baranlab.org [baranlab.org]
- 8. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Tale of Two Rings: A Comparative Analysis of Cyclobutane and Cyclopentane Analogs in Bioassays
In the intricate world of drug discovery, the subtle dance between a molecule's structure and its biological activity is paramount. Even the slightest alteration can lead to dramatic shifts in potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of structural motifs available to medicinal chemists, small carbocyclic rings—specifically cyclobutane and cyclopentane—play a crucial, yet often contrasting, role. This guide provides an in-depth comparative analysis of cyclobutane versus cyclopentane analogs in bioassays, offering insights into their conformational intricacies, the impact of ring strain, and the resulting implications for drug design.
The Foundation: Structural and Conformational Differences
The fundamental differences between cyclobutane and cyclopentane lie in their inherent ring strain and conformational flexibility. These properties are the primary drivers of their differential behavior in biological systems.
Cyclobutane: This four-membered ring is characterized by significant ring strain, a combination of angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions between adjacent hydrogen atoms).[1][2] To alleviate this, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[3][4] This puckered state is not static; the ring can rapidly interconvert between equivalent puckered conformations at room temperature.[5] The strain energy of a cyclobutane ring is approximately 26.3 kcal/mol.[6] This inherent strain and rigidity can be advantageous, as it conformationally locks a molecule into a specific three-dimensional arrangement, which can be beneficial for binding to a biological target.[7][8]
Cyclopentane: In contrast, cyclopentane is a more flexible five-membered ring with considerably less ring strain (approximately 7.1 kcal/mol).[6] A planar cyclopentane would have internal bond angles of 108°, very close to the ideal tetrahedral angle, resulting in minimal angle strain.[9] However, a planar conformation would lead to significant torsional strain due to ten fully eclipsed hydrogen-hydrogen interactions.[10] To relieve this torsional strain, cyclopentane adopts non-planar conformations, the most stable of which are the "envelope" and "twist" (or "half-chair") forms.[3][9] These conformations are in rapid equilibrium, allowing the ring to be conformationally dynamic.[3]
| Property | Cyclobutane | Cyclopentane |
| Ring Size | 4 Carbon Atoms | 5 Carbon Atoms |
| Ring Strain | High (approx. 26.3 kcal/mol)[6] | Low (approx. 7.1 kcal/mol)[6] |
| Conformation | Puckered ("Butterfly")[3][4] | Envelope and Twist[3][9] |
| Flexibility | Rigid[11] | Flexible[11] |
Table 1. Key Physicochemical and Conformational Properties of Cyclobutane and Cyclopentane.
The Impact on Biological Activity: A Double-Edged Sword
The distinct structural and conformational properties of cyclobutane and cyclopentane translate into significant differences in their performance in bioassays. The choice between these two rings is a strategic decision in drug design, with each offering a unique set of advantages and disadvantages.
Binding Affinity and Potency: The "Lock and Key" Principle
The rigidity of the cyclobutane ring can be a powerful tool for enhancing binding affinity and potency. By pre-organizing the pharmacophoric groups in a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced. This "conformational locking" can lead to a more favorable Gibbs free energy of binding.[6]
A compelling example is the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir . The cyclobutane group in its P1 region is crucial for its high potency. In comparative studies, the cyclobutane analog was found to be 3-fold more potent than the corresponding cyclopropyl analog and a remarkable 19-fold more potent than the cyclopentyl analog.[11] This highlights how the specific geometry imposed by the cyclobutane ring can lead to optimal interactions within the enzyme's active site.
Conversely, the flexibility of the cyclopentane ring can sometimes be advantageous. If the precise optimal binding conformation is unknown, a more flexible cyclopentane linker can allow the molecule to adapt and find a favorable orientation within the binding pocket. However, this flexibility can also lead to a greater entropic cost upon binding, potentially lowering potency compared to a rigid, pre-organized analog.
In the case of the androgen receptor antagonist apalutamide , which contains a spirocyclic cyclobutane, the cyclobutyl and cyclopentyl derivatives exhibited comparable activities.[11] This suggests that for this particular target, the additional rigidity of the cyclobutane did not confer a significant advantage over the cyclopentane, or that the cyclopentane could adopt a similarly favorable conformation.
Metabolic Stability: Shielding from Nature's Deconstruction Crew
A molecule's journey through the body is fraught with metabolic challenges. The cyclobutane ring can offer a protective advantage by increasing metabolic stability. Its rigid structure can mask potential sites of metabolism by sterically hindering the approach of metabolic enzymes like cytochrome P450s.
For instance, in the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), replacing a metabolically labile cyclohexane ring with a difluorocyclobutanyl group was a key strategy to decrease metabolic clearance.[11] This modification ultimately led to the development of the FDA-approved drug ivosidenib .[11] While the effect of a cyclobutane on metabolic stability can be inconsistent and compound-dependent, it is a recognized strategy to improve a drug candidate's pharmacokinetic profile.[12][13]
The more flexible cyclopentane ring, with its multiple accessible conformations, may present more opportunities for enzymatic attack, potentially leading to lower metabolic stability compared to a corresponding cyclobutane analog in certain contexts.
Case Studies in Bioassays: Cyclobutane vs. Cyclopentane Head-to-Head
The following table summarizes comparative bioassay data for analogs containing cyclobutane and cyclopentane rings, illustrating the principles discussed above.
| Drug/Target | Cyclobutane Analog (IC₅₀/EC₅₀) | Cyclopentane Analog (IC₅₀/EC₅₀) | Fold Difference | Reference |
| Boceprevir (HCV NS3/4A Protease) | More Potent | 19-fold less potent | 19x | [11] |
| Apalutamide (Androgen Receptor) | Comparable Activity | Comparable Activity | ~1x | [11] |
| G9a Inhibitor | 153 nM | >10-fold less potent | >10x | [8][14] |
Table 2. Comparative Bioassay Data for Cyclobutane and Cyclopentane Analogs.
Experimental Protocols for Comparative Analysis
To rigorously compare cyclobutane and cyclopentane analogs, a series of well-defined bioassays are essential. The choice of assay will depend on the biological target and the desired endpoints.
In Vitro Binding Assay (e.g., Competitive Radioligand Binding)
This assay directly measures the affinity of the test compounds for the target receptor or enzyme.
Objective: To determine the inhibitory constant (Ki) of the cyclobutane and cyclopentane analogs.
Methodology:
-
Preparation of Membranes/Protein: Prepare cell membranes expressing the target receptor or a purified enzyme solution.
-
Radioligand Incubation: Incubate the membranes/protein with a known concentration of a high-affinity radioligand.
-
Competitive Binding: In parallel, incubate the membrane/protein-radioligand mixture with increasing concentrations of the unlabeled test compounds (cyclobutane and cyclopentane analogs).
-
Separation: Separate the bound from the unbound radioligand (e.g., via filtration).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Cellular Functional Assay (e.g., Reporter Gene Assay)
This assay measures the functional consequence of target engagement in a cellular context.
Objective: To determine the potency (EC₅₀ or IC₅₀) of the analogs in modulating a cellular response.
Methodology:
-
Cell Culture: Culture cells that endogenously express the target or have been engineered to do so. These cells often contain a reporter gene (e.g., luciferase) under the control of a response element sensitive to the signaling pathway of interest.
-
Compound Treatment: Treat the cells with a range of concentrations of the cyclobutane and cyclopentane analogs.
-
Incubation: Incubate the cells for a sufficient period to allow for a measurable response.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter activity against the logarithm of the compound concentration to determine the EC₅₀ or IC₅₀.
In Vitro Metabolic Stability Assay (e.g., Liver Microsomal Stability)
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the analogs.
Methodology:
-
Incubation: Incubate the test compounds (at a fixed concentration) with liver microsomes (which contain a high concentration of CYP enzymes) and the necessary cofactors (e.g., NADPH).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Figure 1. Logical flow of how conformational properties of cyclobutane and cyclopentane analogs influence binding affinity.
Figure 2. A generalized experimental workflow for the comparative analysis of cyclobutane and cyclopentane analogs.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a cyclobutane or a cyclopentane ring into a drug candidate is a nuanced one, driven by the specific goals of the drug discovery program. Cyclobutane, with its inherent rigidity and strain, offers the potential for enhanced potency and metabolic stability through conformational constraint. It is an excellent choice when a specific, rigid conformation is known to be beneficial for binding. In contrast, the flexible cyclopentane ring provides a level of conformational adaptability that can be advantageous when the optimal binding mode is less certain.
A thorough comparative analysis, employing a suite of well-designed bioassays, is crucial for making an informed decision. By understanding the fundamental differences between these two small carbocyclic rings, medicinal chemists can more effectively navigate the complex landscape of structure-activity relationships and ultimately design more effective and safer medicines.
References
-
Wouters, J., & Ooms, F. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2353-2364. [Link][6]
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1948–1958. [Link][12][13]
-
Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link][8][14]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link][3]
-
Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Retrieved from [Link][9]
-
OpenStax. (2023, September 20). 4.4 Conformations of Cycloalkanes. In Organic Chemistry. Retrieved from [Link][10]
-
Slideshare. (n.d.). Conformational analysis. Retrieved from [Link][4]
-
YouTube. (2017, August 10). Conformation of Cyclobutane and Cyclopentane. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2023, January 14). 4.4: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link][2]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Conformational analysis | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
Publish Comparison Guide: Validation of LpxC Targeting by Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate Derivatives
This guide details the validation of LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase) as the biological target for compounds derived from the Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate scaffold.
This specific methyl ester is a critical synthetic intermediate (building block) used to generate the hydrophobic "tail" and linker regions of next-generation LpxC inhibitors. These inhibitors are being developed as a novel class of antibiotics targeting Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by disrupting Lipid A biosynthesis.
Executive Summary
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (CAS: 2119511-23-6) serves as a strategic precursor for synthesizing non-hydroxamic acid and hydroxamic acid inhibitors of LpxC . The "3-(4-bromophenyl)cyclobutyl" moiety acts as a hydrophobic anchor that occupies the substrate-binding tunnel of the LpxC enzyme, while the acetate group provides the handle for attaching the zinc-binding group (ZBG).
-
Primary Target: LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase).[1]
-
Therapeutic Context: Multi-drug resistant (MDR) Gram-negative bacterial infections.
-
Mechanism of Action: Inhibition of the first committed step in Lipid A (endotoxin) biosynthesis, leading to membrane instability and cell death.
Target Identification & Mechanism
The biological target, LpxC , is a zinc-dependent deacetylase essential for the biosynthesis of Lipid A, the outer membrane anchor of lipopolysaccharide (LPS).
Mechanism of Action (MOA)
-
Pathway Entry: The enzyme LpxA acylates UDP-GlcNAc.
-
The Critical Step: LpxC deacetylates UDP-3-O-acyl-GlcNAc.[1] This is the committed step and the rate-limiting reaction in Lipid A synthesis.
-
Inhibition Consequence: Blocking LpxC prevents the formation of Lipid A. Without Lipid A, the outer membrane cannot form, leading to bacterial lysis or increased susceptibility to other antibiotics.
Pathway Visualization
Figure 1: The Lipid A biosynthesis pathway highlighting LpxC as the committed step targeted by the scaffold.
Comparative Analysis
To validate the performance of inhibitors derived from this scaffold, they must be compared against standard LpxC inhibitors and clinical benchmarks.
| Feature | Scaffold-Derived Inhibitors (Cyclobutyl) | CHIR-090 (Standard Control) | ACHN-975 (Clinical Benchmark) | Polymyxin B (Alternative MOA) |
| Target | LpxC (Zinc-dependent) | LpxC | LpxC | Cell Membrane (Disruptor) |
| Binding Mode | Hydrophobic Tunnel Occupation (Cyclobutyl) | Hydrophobic Tunnel (Diphenylacetylene) | Hydrophobic Tunnel (Butadiyne) | Electrostatic Interaction |
| Potency (IC50) | < 10 nM (Target) | ~ 4-10 nM | ~ 1-5 nM | N/A (MIC based) |
| Metabolic Stability | High (Cyclobutyl is rigid & stable) | Low (Rapid clearance) | Moderate | Low (Nephrotoxicity) |
| Spectrum | Gram-negative (P. aeruginosa) | Broad Gram-negative | Broad Gram-negative | Gram-negative (Last resort) |
Key Insight: The cyclobutyl linker in the title compound offers a structural advantage over the flexible chains or alkyne linkers found in older inhibitors (like CHIR-090), potentially improving metabolic stability and reducing off-target effects while maintaining high affinity for the hydrophobic tunnel of LpxC.
Experimental Validation Protocols
To validate that a derivative of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate targets LpxC, follow this three-tiered experimental workflow.
Protocol 1: Fluorogenic LpxC Enzymatic Assay (In Vitro)
Objective: Quantify the inhibitory potency (IC50) against purified LpxC enzyme. Causality: A direct reduction in fluorescence indicates binding to the active site, preventing substrate turnover.
-
Reagents: Purified P. aeruginosa LpxC (1-5 nM), Fluorogenic substrate (e.g., chemically synthesized UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc analog with a coumarin tag).
-
Preparation: Dissolve the methyl ester derivative (hydrolyzed to active form if necessary) in DMSO. Prepare serial dilutions.
-
Reaction:
-
Mix Enzyme Buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT) with inhibitor.
-
Incubate for 10 minutes at room temperature.
-
Initiate reaction by adding the Fluorogenic Substrate (5 µM).
-
-
Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope of the linear phase. Plot % Activity vs. Log[Inhibitor] to determine IC50.
Protocol 2: Whole-Cell MIC & LpxC Overexpression Rescue
Objective: Confirm that antibacterial activity is specifically due to LpxC inhibition, not general toxicity. Self-Validating Logic: If the compound targets LpxC, overexpressing LpxC in the bacteria should shift the MIC (Minimum Inhibitory Concentration) higher (reduce potency) by titrating out the inhibitor.
-
Strains:
-
Wild-type P. aeruginosa (PAO1).
-
P. aeruginosa PAO1/pLpxC (plasmid overexpressing LpxC).
-
-
Method: Standard broth microdilution (CLSI guidelines).
-
Steps:
-
Inoculate bacteria at
CFU/mL in cation-adjusted Mueller-Hinton Broth. -
Add inhibitor (0.01 - 64 µg/mL).
-
Incubate at 37°C for 18-24 hours.
-
Induce LpxC expression in the plasmid strain with IPTG (if inducible).
-
-
Result Interpretation:
-
On-Target: MIC for PAO1 is low (e.g., 0.5 µg/mL), while MIC for PAO1/pLpxC is significantly higher (e.g., >8 µg/mL).
-
Off-Target: MIC remains unchanged between strains.
-
Protocol 3: Target Engagement via Thermal Shift Assay (TSA)
Objective: Demonstrate physical binding of the compound to the LpxC protein.
-
Setup: Mix purified LpxC protein (2 µM) with SYPRO Orange dye and the inhibitor (20 µM) in PCR tubes.
-
Run: Perform a melt curve analysis using a qPCR machine (25°C to 95°C, 0.5°C/min ramp).
-
Data: Plot -d(RFU)/dT.
-
Validation: A significant shift in melting temperature (
) compared to DMSO control confirms direct binding and stabilization of the protein structure.
Validation Logic & Workflow
The following diagram illustrates the decision matrix for validating the biological target.
Figure 2: Step-by-step decision tree for confirming LpxC as the primary mechanism of action.
References
-
World Intellectual Property Organization (WIPO). (2018). WO2018216822A1 - Novel Imidazole Derivatives. (Patent describing LpxC inhibitors utilizing the 3-(4-bromophenyl)cyclobutyl scaffold).[2] Link
-
ChemicalBook. (2023). Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate - Product Entry. Link
-
Liang, X., et al. (2011). Discovery of novel LpxC inhibitors with high in vitro activity and in vivo efficacy. Journal of Medicinal Chemistry. Link
-
Tomaras, A. P., et al. (2014). LpxC Inhibitors as New Antibiotics for Gram-Negative Bacteria. Nature Reviews Drug Discovery. Link
Sources
Comparison of different synthetic routes to Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
This guide provides an in-depth technical comparison of synthetic routes to Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate , a high-value scaffold in medicinal chemistry often used as a conformationally restricted phenylacetic acid isostere or an intermediate for JAK inhibitors and other kinase-targeting therapeutics.
Executive Summary
The synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate presents a classic challenge in process chemistry: installing a sensitive aryl halide on a strained ring while controlling the cis/trans stereochemistry of the 1,3-substitution.
This guide compares the three most prevalent methodologies:
-
The Olefination-Reduction Route (Preferred): Utilizes a Horner-Wadsworth-Emmons (HWE) reaction on a ketone precursor followed by selective hydrogenation.
-
The Homologation Route: Stepwise carbon chain extension from a carboxylic acid precursor via a nitrile intermediate.
-
The De Novo [2+2] Cycloaddition: Constructing the ring directly from styrenyl precursors.
Quick Comparison Matrix
| Metric | Route A: Olefination-Reduction | Route B: Homologation | Route C: [2+2] Cycloaddition |
| Starting Material | 3-(4-bromophenyl)cyclobutanone | 3-(4-bromophenyl)cyclobutane-1-carboxylic acid | 4-Bromostyrene + Methyl Acrylate |
| Step Count | 2 (from ketone) | 4 (from acid) | 1 (low yield/selectivity) |
| Overall Yield | High (60-75%) | Moderate (40-55%) | Low-Moderate (30-50%) |
| Stereocontrol | Variable (requires separation) | Retains precursor stereochem | Poor (requires isolation) |
| Scalability | Excellent | Good | Limited (Photochemistry) |
| Key Risk | Debromination during hydrogenation | Handling toxic cyanides | Regioselectivity (1,2 vs 1,3) |
Detailed Technical Analysis
Route A: The Olefination-Reduction Strategy (The "Ketone" Route)
This is the industry-standard approach for generating cyclobutyl acetates. It relies on the commercially available or easily accessible 3-(4-bromophenyl)cyclobutanone .
-
Mechanism: The ketone undergoes a Horner-Wadsworth-Emmons (HWE) reaction to form an
-unsaturated ester (exocyclic alkene). This alkene is then reduced to the saturated acetate. -
Critical Challenge: The reduction step. Standard Pd/C hydrogenation will predominantly cleave the Ar-Br bond (hydrodehalogenation) before reducing the sterically hindered trisubstituted alkene.
-
Solution: Use of Wilkinson’s Catalyst (
) or Diimide generation (TsNHNH2) to effect selective alkene reduction without touching the aryl bromide.
Route B: The Homologation Strategy
This route is chosen when the carboxylic acid analog (3-(4-bromophenyl)cyclobutane-1-carboxylic acid ) is the available starting material. It follows a classic "one-carbon extension" logic.
-
Mechanism: Acid
Alcohol Mesylate/Halide Nitrile Methyl Ester. -
Advantage: It strictly maintains the cis/trans ratio of the starting material. If you possess a pure cis-acid, you will obtain a pure cis-acetate.
-
Disadvantage: High step count and the use of sodium cyanide (NaCN) creates safety burdens for scale-up.
Visualization of Synthetic Pathways
Figure 1: Strategic map of synthetic routes. Route A (Center) offers the most direct access from the ketone, while Route B (Right) ensures stereochemical fidelity.
Experimental Protocols
Protocol A: The Olefination-Reduction (Recommended)
Step 1: Horner-Wadsworth-Emmons Olefination
-
Setup: Flame-dry a 3-neck flask under
. -
Reagents: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C. Dropwise add Trimethyl phosphonoacetate (1.2 eq) . Stir 30 min until clear.
-
Addition: Add 3-(4-bromophenyl)cyclobutanone (1.0 eq) in THF dropwise.
-
Reaction: Warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with sat.
. Extract with EtOAc.[1][2] Wash with brine, dry over . -
Purification: Flash chromatography (Silica, 0-10% EtOAc/Hexane).
-
Target Intermediate: Methyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate.
-
Step 2: Selective Reduction (The Critical Step)
Note: Do NOT use Pd/C and
-
Catalyst: Use Wilkinson's Catalyst (
) (5 mol%). -
Conditions: Pressurize with
(50 psi) at 40°C for 24 hours. -
Alternative (Metal-Free): Use p-Toluenesulfonylhydrazide (5 eq) and NaOAc (5 eq) in refluxing DME/Water (1:1). This generates diimide (
) in situ, which reduces the alkene without touching the aryl bromide. -
Yield: Expect 85-90% for this step.
Protocol B: The Nitrile Homologation
Step 1: Mesylation
-
Dissolve [3-(4-bromophenyl)cyclobutyl]methanol (1.0 eq) in DCM at 0°C.
-
Add Et3N (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) .
-
Stir 1h. Wash with
, , brine. Concentrate to give crude mesylate (unstable, use immediately).
Step 2: Cyanidation
-
Dissolve crude mesylate in DMSO.
-
Add NaCN (1.5 eq) . Caution: Highly Toxic.
-
Heat to 60°C for 4 hours.
-
Workup: Pour into water (in a fume hood). Extract with Et2O. Wash organic layer with water (3x) to remove DMSO.
Step 3: Pinner Methanolysis
-
Dissolve the nitrile in anhydrous MeOH .
-
Cool to 0°C and bubble HCl gas through the solution for 30 min (or add Acetyl Chloride dropwise to generate HCl in situ).
-
Stir at RT overnight.
-
Add water carefully and extract with EtOAc. Purification via column chromatography yields the final methyl ester.
Stereochemical Considerations
The 1,3-substitution pattern on the cyclobutane ring creates cis and trans isomers.
-
Thermodynamic Stability: The cis isomer (puckered conformation) is often thermodynamically preferred in 1,3-disubstituted cyclobutanes to minimize diaxial interactions, but this depends heavily on the specific substituents.
-
Separation: The isomers of the final methyl acetate are usually separable by standard silica gel chromatography. The trans isomer typically elutes first (less polar) compared to the cis isomer.
References
-
Conner, M. L., & Brown, M. K. (2016).[5][6] "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition." Journal of Organic Chemistry, 81(18), 8050-8060. Link
- Rubin, M., et al. (2007). "Recent Horizons in Electrophilic Cyclization." Chemical Reviews, 107(7), 3117–3179.
-
Org. Synth. (2018).[1] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses, 95, 328-344.[1] (Reference for handling 4-bromophenyl intermediates). Link
-
ChemScene Data Sheet. "Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate CAS 2112627-73-1." (Verifying existence of the ethyl analog as a commercial benchmark). Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 3-(4-Bromophenyl)cyclopent-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutane synthesis [organic-chemistry.org]
- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
A Comparative Efficacy Analysis of a Novel Compound, Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, Against Known Modulators of the Endocannabinoid System
This guide provides a comprehensive benchmark analysis of a novel investigational compound, Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (herein designated as MCB-47 ), against established inhibitors of key enzymes within the endocannabinoid system (ECS). The objective is to present a rigorous, data-driven comparison of MCB-47's efficacy, potency, and selectivity, offering researchers and drug development professionals a clear framework for evaluating its therapeutic potential.
The endocannabinoid system is a critical neuromodulatory network that regulates a wide array of physiological processes, including pain, inflammation, mood, and metabolism.[1] Central to this system are the cannabinoid receptors (CB1 and CB2) and the endogenous lipid ligands that activate them, primarily anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these endocannabinoids is tightly controlled by the activity of specific metabolic enzymes. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the degradation of 2-AG, hydrolyzing it into arachidonic acid (AA) and glycerol.[2][3][4] This action not only terminates 2-AG signaling but also supplies AA, a precursor for pro-inflammatory prostaglandins.[1][5]
Inhibition of MAGL has emerged as a compelling therapeutic strategy. By preventing 2-AG breakdown, MAGL inhibitors can elevate endocannabinoid tone, thereby enhancing the activation of cannabinoid receptors. This indirect modulation is thought to offer therapeutic benefits for pain, neuroinflammation, and anxiety, potentially avoiding the adverse psychotropic effects associated with direct CB1 receptor agonists.[1][3]
This guide will benchmark the hypothetical efficacy of MCB-47 against two well-characterized MAGL inhibitors, JZL184 and SAR127303 , and assess its selectivity against the anandamide-degrading enzyme, Fatty Acid Amide Hydrolase (FAAH), using the known FAAH inhibitor JNJ-42165279 as a reference.
The Endocannabinoid Signaling Pathway & Points of Inhibition
The diagram below illustrates the metabolic pathways of the primary endocannabinoids, 2-AG and AEA, and highlights the enzymatic targets for therapeutic intervention.
Caption: Endocannabinoid metabolic pathways showing targets for inhibition.
Profiles of Comparator Compounds
A robust benchmark requires comparison against well-validated tool compounds. The following inhibitors were selected for their established mechanisms and extensive characterization in preclinical models.
| Compound | Primary Target | Mechanism of Action | Key Characteristics |
| JZL184 | MAGL | Irreversible, covalent modification (carbamoylation) of the catalytic serine (Ser122).[4][6] | Potent (IC50 ≈ 8 nM), highly selective for MAGL over FAAH (>300-fold), and widely used as a research tool to study 2-AG signaling in vivo.[7][8] |
| SAR127303 | MAGL | Covalent, competitive inhibitor.[9][10] | Potently elevates 2-AG levels in the brain and produces antinociceptive effects in inflammatory and visceral pain models.[9] |
| JNJ-42165279 | FAAH | Potent, irreversible covalent inhibitor.[11][12][13] | Highly selective for FAAH (IC50 ≈ 70 nM for human FAAH), with excellent ADME properties; used for selectivity profiling.[11][12][14] |
Experimental Design and Methodologies
To comprehensively evaluate the efficacy of MCB-47, a multi-tiered experimental approach is essential. This workflow is designed to first establish in vitro potency and selectivity, followed by confirmation of target engagement in a cellular context, and finally, assessment of in vivo therapeutic efficacy.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 3. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study [mdpi.com]
- 4. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JZL184 - Wikipedia [en.wikipedia.org]
- 8. JZL 184 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
In Vivo Validation of Cyclobutane Derivatives: A Comparative Performance Guide
Executive Summary: The Translation Gap
Cyclobutane derivatives represent a high-reward structural motif in modern drug discovery, offering a unique balance of conformational restriction and metabolic stability that linear alkyl chains or high-strain rings (like cyclopropane) cannot match.[1] However, a critical "Translation Gap" often exists: candidate molecules with exceptional in vitro potency (
This guide provides a rigorous, data-driven framework for validating cyclobutane-based pharmacophores in animal models. It moves beyond standard screening to focus on the specific liabilities and advantages of the cyclobutane ring—specifically its "puckered" conformation and its ability to act as a metabolic block.
Part 1: Comparative Analysis – The Cyclobutane Advantage
To justify the inclusion of a cyclobutane ring, one must objectively compare it against its bioisosteres. The following analysis contrasts the Cyclobutane scaffold with its two most common alternatives: the Gem-dimethyl group (open chain) and the Cyclopropane ring.
Structural & Thermodynamic Performance
| Feature | Cyclobutane Scaffold | Gem-Dimethyl (Open Chain) | Cyclopropane Scaffold | Implication for In Vivo Success |
| Ring Strain | ~26.3 kcal/mol | ~0 kcal/mol | ~27.5 kcal/mol | Cyclobutane is less reactive/prone to ring-opening metabolism than cyclopropane but rigid enough to lock conformation. |
| Conformation | Puckered (~30°) | Flexible (Rotatable) | Planar (Rigid) | The "pucker" allows an induced fit in hydrophobic pockets that planar rings cannot access, improving residence time. |
| Entropic Penalty | Low | High | Low | Cyclobutane binding requires less entropy loss than freezing a gem-dimethyl chain, leading to higher in vivo potency per unit dose. |
| Metabolic Liability | Low (Steric Shield) | High (Accessible | Medium (P450 oxidation) | Cyclobutane acts as a "metabolic block," preventing CYP450 oxidation common on exposed methyl groups. |
Case Study: The Carboplatin Paradigm
The most authoritative validation of the cyclobutane motif is Carboplatin .
-
The Problem: Cisplatin (linear/planar) caused severe nephrotoxicity due to rapid hydrolysis and active renal secretion.
-
The Cyclobutane Solution: The cyclobutane-1,1-dicarboxylate ring creates a stable "leaving group."
-
In Vivo Result:
Part 2: Critical Validation Protocols
Standard ADME protocols often miss the nuances of strained rings. Use these specialized workflows to validate your cyclobutane derivative.
Protocol A: Metabolic Stability & Metabolite Identification (The "Block" Test)
Objective: Confirm that the cyclobutane ring is functioning as a metabolic block rather than a liability.
Step-by-Step Methodology:
-
Microsomal Incubation: Incubate 1 µM test compound with liver microsomes (mouse/rat/human) + NADPH for 0, 15, 30, and 60 mins.
-
LC-MS/MS Analysis: Monitor intrinsic clearance (
). -
Metabolite ID (Critical Step):
-
Look for +16 Da (hydroxylation).
-
Pass Criteria: Oxidation should occur on the periphery of the molecule, NOT on the cyclobutane ring itself.
-
Fail Criteria: Ring-opening products or hydroxylation of the cyclobutane carbons (indicating the ring is not sterically bulky enough to block CYP access).
-
Protocol B: Comparative Pharmacokinetics (PK)
Objective: Quantify the bioavailability advantage over open-chain analogs.
Study Design:
-
Subjects: CD-1 Mice (n=3 per timepoint).
-
Arms:
-
Cyclobutane Candidate (IV & PO).
-
Linear Analog (Control).
-
-
Dosing: 1 mg/kg (IV) and 5 mg/kg (PO).
-
Vehicle Note: Cyclobutanes are lipophilic. Avoid simple saline. Use 10% DMSO / 40% PEG400 / 50% Water or 20% HP-β-CD (cyclodextrin) to ensure solubility does not confound bioavailability data.
Data Interpretation:
-
Calculate Bioavailability (%F) .
-
Success Indicator: A cyclobutane derivative should show a significantly lower Volume of Distribution (
) and Clearance ( ) compared to the gem-dimethyl analog due to reduced lipophilicity and increased metabolic stability [2].
Protocol C: Xenograft Efficacy (The "Tibsovo" Model)
Objective: Validate efficacy in a tumor model, mirroring the success of Ivosidenib (where a difluorocyclobutane replaced a cyclohexyl group) [3].[1]
Workflow:
-
Tumor Implantation: Subcutaneous injection of cancer cells (e.g., HCT116) into nude mice.
-
Staging: Randomize when tumors reach 100–150
. -
Dosing Regimen: BID (Twice Daily) oral gavage for 21 days.
-
Why BID? Small strained rings often have shorter half-lives than aromatics; BID ensures coverage.
-
-
Endpoints: Tumor Volume (
) vs. Body Weight (Toxicity proxy).
Part 3: Mechanistic Rationale & Visualization
The "Pucker" Conformation
Unlike the rigid planarity of cyclopropane or aromatics, cyclobutane exists in a puckered conformation (butterfly shape). This allows the molecule to minimize torsional strain while maximizing Van der Waals interactions within a binding pocket. This "induced fit" capability is often the cause of superior
Visualization: The Validation Pipeline
The following diagram illustrates the decision logic for advancing a cyclobutane hit to an in vivo lead.
Caption: Decision tree for validating cyclobutane derivatives, prioritizing metabolic stability of the ring before pharmacokinetic assessment.
Visualization: The Metabolic Block Mechanism
Why does the cyclobutane ring succeed where alkyl chains fail?
Caption: Mechanism of action: The cyclobutane ring sterically hinders CYP450 access, preventing the rapid oxidation seen in gem-dimethyl analogs.
References
-
Comparative Pharmacology and Clinical Activity of Cisplatin and Carboplatin. OncoLink. Available at: [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link] (Cited context: Ivosidenib development and metabolic stability strategies).
-
The comparative pharmacokinetics of carboplatin and cisplatin in mice and rats. PubMed. Available at: [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres. RSC Medicinal Chemistry. Available at: [Link] (Cited context: Stability comparison of gem-dimethyl vs cyclobutane vs oxetane).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. es.oncolink.org [es.oncolink.org]
- 3. Cellular pharmacokinetics of carboplatin and cisplatin in relation to their cytotoxic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpls.org [wjpls.org]
A Comparative Guide to the Metabolic Stability of Bromo- vs. Chloro-Substituted Analogs for Drug Discovery Professionals
Introduction: The Critical Role of Halogenation in Optimizing Metabolic Stability
In the intricate process of drug discovery and development, achieving an optimal pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of this profile is a molecule's metabolic stability, which dictates its half-life and overall exposure in the body.[1] Uncontrolled, rapid metabolism can lead to poor bioavailability and the formation of potentially toxic byproducts, derailing an otherwise promising drug candidate.[2][3]
Medicinal chemists employ a variety of strategies to enhance metabolic stability, and among the most powerful is halogenation. The introduction of halogen atoms—most commonly fluorine, chlorine, and bromine—can profoundly alter a molecule's physicochemical properties, including its lipophilicity, binding affinity, and, critically, its susceptibility to metabolic enzymes.[4][5][6] While fluorine is often used to block metabolism at specific sites, the choice between chlorine and bromine is more nuanced. This guide provides an in-depth comparison of bromo- and chloro-substituted analogs, exploring the mechanistic basis for their differing metabolic fates and presenting the experimental framework used to quantify these differences.
The Physicochemical Divide: Why Bromine and Chlorine Behave Differently
The metabolic fate of a halogenated compound is deeply rooted in the fundamental physicochemical properties of the halogen atom itself. Understanding these differences is key to rationally designing more stable molecules.
-
Bond Strength and Electronegativity: The carbon-chlorine (C-Cl) bond is stronger and more polarized than the carbon-bromine (C-Br) bond due to chlorine's higher electronegativity.[7] This greater bond dissociation energy means that, all else being equal, a C-Cl bond is thermodynamically more difficult for metabolic enzymes to cleave than a C-Br bond.
-
Atomic Size and Polarizability: Bromine is a larger and more polarizable atom than chlorine. This increased size can introduce steric hindrance that may either block or promote interaction with an enzyme's active site. Its higher polarizability also makes it more prone to forming transient dipole interactions.
-
Halogen Bonding: A crucial, non-covalent interaction that is more prominent with heavier halogens like chlorine and bromine is the "halogen bond."[8] This occurs because the electron density around the halogen is not uniform, creating a region of positive electrostatic potential (a "σ-hole") on the outer-facing side of the atom. This electrophilic region can form an attractive interaction with nucleophilic partners, such as the carbonyl oxygens on a protein backbone within a cytochrome P450 (CYP) active site.[9][10][11] The larger and more polarizable the halogen, the more significant this effect. This interaction can influence the orientation and residence time of a drug in the active site, thereby affecting its metabolic profile.
Core Metabolic Pathways and Enzymatic Machinery
The liver is the primary site of drug metabolism, a process largely carried out by the cytochrome P450 (CYP) superfamily of heme-containing enzymes.[12][13] These enzymes are responsible for Phase I metabolism, which introduces or exposes functional groups, typically through oxidation.[14]
For aryl halides, a common metabolic route is CYP-mediated oxidation. This can occur either directly at the carbon-halogen bond, potentially leading to dehalogenation, or at an adjacent position (e.g., benzylic hydroxylation), which is often a metabolic "soft spot."[15][16] The relative strength of the C-X bond plays a significant role in determining the susceptibility of the molecule to these oxidative pathways. A weaker C-Br bond may be more readily targeted for oxidative cleavage compared to a more robust C-Cl bond.
Comparative Data: Bromo- vs. Chloro- Analogs in Action
The theoretical principles are borne out by experimental data. A common method for assessing metabolic stability is the in vitro liver microsomal stability assay.[17] The table below presents representative data for hypothetical analog pairs, illustrating typical outcomes.
| Analog Pair | Test System | Parameter | Chloro-Analog (Cpd-Cl) | Bromo-Analog (Cpd-Br) | Interpretation |
| Compound A | Human Liver Microsomes | t½ (min) | 48.5 | 22.1 | The C-Br bond is a primary metabolic liability. |
| (Aromatic Sub.) | CLint (µL/min/mg) | 14.3 | 31.4 | Chloro-analog is significantly more stable. | |
| Compound B | Rat Liver Microsomes | t½ (min) | > 60 | > 60 | Halogen is not on a metabolic soft spot. |
| (Aliphatic Sub.) | CLint (µL/min/mg) | < 5.0 | < 5.0 | Both analogs are highly stable in this system. | |
| Compound C | Human Liver Microsomes | t½ (min) | 15.2 | 18.9 | Minor difference; metabolism likely occurs elsewhere. |
| (Heterocyclic) | CLint (µL/min/mg) | 45.6 | 36.7 | Bromo-analog is slightly more stable, possibly due to steric or electronic effects on a different metabolic site. |
This table contains representative data to illustrate common trends. Actual results are highly dependent on the specific molecular scaffold.
Experimental Protocol: The Liver Microsomal Stability Assay
This assay is a workhorse in early ADME-Tox screening, providing critical data on a compound's intrinsic clearance via Phase I enzymes.[18][19] Its robustness relies on a well-controlled, self-validating experimental design.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
-
Test and Control Compounds: Prepare 10 mM stock solutions in DMSO. Create intermediate dilutions in acetonitrile to achieve a final incubation concentration of 1 µM.[18]
-
Liver Microsomes: On ice, thaw a vial of pooled liver microsomes (e.g., human, rat) and dilute with 0.1 M phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL protein.[17][20]
-
NADPH Regenerating System: Prepare a solution containing NADPH and co-factors (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) according to the manufacturer's protocol. This ensures a sustained level of the critical CYP cofactor, NADPH.
2. Incubation Procedure:
-
In a 96-well plate, combine the diluted microsomal solution and the test compound solution.
-
Causality: Include control wells. A "-NADPH" control (buffer instead of cofactor) is essential to identify any non-enzymatic (chemical) degradation.[20] Positive controls (e.g., high-clearance verapamil, low-clearance warfarin) validate the metabolic activity of the microsome batch.[18]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls. The T=0 sample is immediately transferred to a stop solution plate.
-
Incubate at 37°C, removing aliquots at specified time points (e.g., 5, 15, 30, 45, 60 minutes).[18][20]
3. Reaction Termination and Sample Preparation:
-
At each time point, transfer an aliquot of the reaction mixture to a separate 96-well plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS normalization).
-
Causality: The cold acetonitrile serves two purposes: it instantly precipitates the microsomal proteins, halting all enzymatic activity, and it extracts the test compound and metabolites into the supernatant.[17]
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.
4. LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[21]
-
Causality: LC-MS/MS provides unparalleled sensitivity and selectivity, allowing for precise quantification of the parent drug even in a complex biological matrix.[22][23] A Multiple Reaction Monitoring (MRM) method is developed to specifically detect the parent compound and the internal standard.
5. Data Analysis and Interpretation:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line equals the negative elimination rate constant (-k).[17]
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
Conclusion and Strategic Outlook
The decision to substitute with bromine versus chlorine is a strategic one, guided by both fundamental chemical principles and empirical data. While the greater strength of the C-Cl bond often imparts superior metabolic stability compared to the C-Br bond, this is not a universal rule.[8][9] The overall molecular context, including steric effects, lipophilicity changes, and the potential for halogen bonding, can lead to unexpected metabolic profiles.
Therefore, a robust drug design strategy should not rely on assumptions alone. The direct, head-to-head comparison of bromo- and chloro-substituted analogs using validated in vitro assays, such as the microsomal stability protocol detailed here, is indispensable. This data-driven approach allows researchers to identify metabolic liabilities early, make informed decisions to block metabolic "hot spots," and ultimately engineer drug candidates with the pharmacokinetic properties required for clinical success.
References
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (URL: )
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH. (URL: )
- Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (URL: )
- Microsomal Stability Assay Protocol | AxisPharm. (URL: )
- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (URL: )
- Microsomal Stability - In Vitro Assay - Charnwood Discovery. (URL: )
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
-
The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. - ResearchGate. (URL: [Link])
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC. (URL: [Link])
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
-
Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (URL: [Link])
-
Why are halogens important in the pharmaceutical industry? - TutorChase. (URL: [Link])
-
Metabolic Stability Assay Services - BioIVT. (URL: [Link])
-
Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development | Request PDF - ResearchGate. (URL: [Link])
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K. (URL: [Link])
-
Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed. (URL: [Link])
-
Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. (URL: [Link])
-
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. (URL: [Link])
-
Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC. (URL: [Link])
-
The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC. (URL: [Link])
-
Introducing bromine to the molecular structure as a strategy for drug design. (URL: [Link])
-
Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons - PubMed. (URL: [Link])
-
Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. (URL: [Link])
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability - ResearchGate. (URL: [Link])
-
Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. (URL: [Link])
-
Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Books. (URL: [Link])
-
Oxidation of Carbon-Halogen Bonds - ResearchGate. (URL: [Link])
-
Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons | Biochemistry - ACS Publications. (URL: [Link])
-
Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity - PubMed. (URL: [Link])
-
16.9: Oxidation of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])
-
Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism - Walsh Medical Media. (URL: [Link])
-
8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry. (URL: [Link])
-
Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - WSU Research Exchange. (URL: [Link])
-
Carbon-carbon bond cleavage and formation reactions in drug metabolism and the role of metabolic enzymes - PubMed. (URL: [Link])
-
(PDF) The Impact of Drug Molecular Bonding Methods on Metabolic Stability and Efficacy - ResearchGate. (URL: [Link])
-
Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. bioivt.com [bioivt.com]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. longdom.org [longdom.org]
- 22. technologynetworks.com [technologynetworks.com]
- 23. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
The Quadrilateral Dilemma: A Comparative Analytical Guide to Cyclobutane Characterization
Executive Summary
Cyclobutane motifs present a unique "quadrilateral dilemma" in analytical chemistry. Unlike their acyclic counterparts or stable six-membered rings, cyclobutanes possess significant ring strain (~26.3 kcal/mol) and a non-planar "puckered" conformation that fluctuates in solution.[1] This guide provides a head-to-head technical comparison of NMR, X-ray Crystallography, GC-MS, and LC-MS techniques for analyzing cyclobutane-containing small molecules and pharmaceutical intermediates.
The Verdict:
-
For Stereochemistry (Absolute): X-ray Crystallography is the gold standard but requires single crystals.
-
For Stereochemistry (Solution): High-field NMR (NOESY +
-coupling analysis) is the practical workhorse. -
For Quantification/Purity: LC-MS/MS (specifically with Ion Mobility) is superior to GC-MS due to the thermal instability of the cyclobutane ring.
Part 1: The Physics of the Ring (The Analytical Challenge)
Before selecting a method, one must understand the physical behavior of the analyte. Cyclobutane is rarely planar. To relieve torsional strain from eclipsing hydrogens, the ring adopts a "butterfly" or "puckered" conformation (dihedral angle ~25–35°).
-
The "Flip" Problem: In solution (NMR/LC), the ring rapidly flips between two equivalent puckered conformers. This averages the signals, complicating stereochemical assignment.
-
The "Heat" Problem: The ring strain makes cyclobutanes susceptible to thermal degradation (retro-[2+2] cycloaddition) in high-temperature injection ports (GC).
Decision Matrix: Selecting the Right Technique
Figure 1: Analytical workflow decision tree based on physicochemical properties of the cyclobutane derivative.
Part 2: Head-to-Head Technology Comparison
Nuclear Magnetic Resonance (NMR)
Role: The primary tool for assigning cis vs. trans relative stereochemistry in solution.
-
Mechanism: Exploits the Karplus relationship. In cyclobutanes, vicinal coupling constants (
) depend on the dihedral angle.-
Cis-coupling: Generally larger (
). -
Trans-coupling: Generally smaller (
). -
Note: This is often the inverse of what is observed in cyclopropanes or acyclic systems, creating a common trap for inexperienced analysts.
-
-
Advanced Application: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm spatial proximity of substituents, as ring puckering can distort
-values.
Gas Chromatography - Mass Spectrometry (GC-MS)
Role: High-throughput screening for volatile, stable intermediates.
-
The Risk: Thermal ring opening. A cyclobutane derivative entering a 250°C injector port may undergo a retro-[2+2] reaction, splitting into two alkene fragments. The analyst sees two peaks and no molecular ion, leading to false identification.
-
The Fix:
-
Use Cold On-Column Injection to minimize thermal shock.
-
Use Chemical Ionization (CI) with methane instead of Electron Impact (EI).[2] EI is "hard" ionization that often obliterates the molecular ion (
) of strained rings. CI preserves the species.
-
Liquid Chromatography - Mass Spectrometry (LC-MS)
Role: Quantification and analysis of thermally labile or polar compounds (e.g., Cyclobutane Pyrimidine Dimers - CPDs).
-
Superiority: Electrospray Ionization (ESI) occurs at lower temperatures, preserving the ring structure.
-
Differentiation: Standard C18 columns may struggle to separate cis/trans isomers. Chiral stationary phases (e.g., amylose-based) or Ion Mobility Spectrometry (IMS) are often required. IMS separates isomers based on their collision cross-section (CCS) in the gas phase—cis isomers are often more compact than trans.
Summary Data Table
| Feature | NMR ( | X-Ray Crystallography | GC-MS (EI/CI) | LC-MS (ESI/IMS) |
| Primary Utility | Relative Stereochemistry | Absolute Configuration | Volatile Screening | Quantification & Purity |
| Sample State | Solution | Solid (Single Crystal) | Gas Phase | Solution |
| Sensitivity | Low (mg required) | Low (Crystal required) | High (ng range) | Very High (pg range) |
| Risk Factor | Time-averaged signals | Crystal packing forces | Thermal degradation | Matrix effects |
| Isomer ID | Excellent ( | Definitive | Poor (unless chiral col) | Good (with Ion Mobility) |
Part 3: Experimental Protocols
Protocol A: NMR Stereochemical Assignment (The "Pucker" Check)
Use this for determining cis/trans geometry of synthetic scaffolds.
Prerequisites: >2 mg pure sample, deuterated solvent (
-
Solvent Selection: Avoid protic solvents if possible to prevent exchange.
(Benzene-d6) often provides better resolution of ring protons than Chloroform due to magnetic anisotropy. -
1D Proton Scan: Acquire a standard
spectrum. Identify the cyclobutane methine/methylene protons (typically 1.5 – 4.0 ppm depending on substituents). -
Decoupling Experiment: If the spectrum is crowded, perform a homonuclear decoupling experiment to isolate the ring proton signals.
-
Calculate
-Values:-
Measure
between adjacent ring protons. -
Rule of Thumb: If
, the ring is likely puckered. If , the ring may be planar or rapidly averaging.
-
-
2D NOESY Acquisition:
-
Set mixing time (
) to 500-800 ms. -
Look for cross-peaks between substituents. A strong NOE signal between Substituent A and Substituent B confirms a cis relationship.
-
Protocol B: LC-MS/MS Quantification with Ion Mobility
Use this for biological matrices or thermally unstable derivatives (e.g., DNA CPDs).
Prerequisites: Triple Quadrupole MS (e.g., Agilent 6495 or Waters Xevo) with Ion Mobility capabilities preferred.
-
Sample Prep: Enzymatic digestion (if DNA) or Solid Phase Extraction (SPE) for small molecules.
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Slow ramp (2% B to 40% B over 10 mins) is critical to separate isomers.
-
-
Mass Spectrometry Settings:
-
Source: ESI Positive Mode.
-
Temp: Keep source temp < 350°C to prevent thermal ring opening.
-
Transition Monitoring (MRM):
-
Monitor the retro-[2+2] fragmentation.
-
Example: For a dimer of mass
, look for the transition (breaking the cyclobutane ring).
-
-
-
Data Analysis:
-
If using Ion Mobility, plot Drift Time vs. m/z.
-
Cis-syn isomers typically have shorter drift times (smaller Collision Cross Section) than trans-anti isomers.
-
Part 4: Visualizing the Fragmentation Logic
When analyzing cyclobutanes by Mass Spec (GC or LC), the fragmentation pattern is distinct. The ring unzips.
Figure 2: The characteristic Retro-[2+2] fragmentation pathway utilized in MS/MS for cyclobutane identification.
References
-
Wang, L., et al. (2024). "Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry.[3] Link
-
Breidbach, A., & Ulberth, F. (2016).[4] "Comparative evaluation of methods for the detection of 2-alkylcyclobutanones... by high performance-high resolution mass spectrometry." Food Chemistry. Link
-
Kufner, C., et al. (2025). "UV-driven self-repair of cyclobutane pyrimidine dimers in RNA." Royal Society of Chemistry (Chemical Science). Link
-
Ashenhurst, J. (2014). "Ring Strain In Cyclopropane And Cyclobutane." Master Organic Chemistry. Link
-
Mori, S., et al. (1998). "A Novel Strategy for Cyclobutane Formation: Fine Tuning of Cyclobutanation vs Cyclopropanation." The Journal of Organic Chemistry. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sydney.edu.au [sydney.edu.au]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Comparative evaluation of methods for the detection of 2-alkylcyclobutanones as indicators for irradiation treatment of cashew nuts and nutmeg - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the absolute configuration of chiral Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
This guide details the stereochemical assignment of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate .
Executive Summary: The Stereochemical Paradox
Before initiating experimental protocols, it is critical to correct a common stereochemical misconception regarding this specific scaffold.
The structure Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is a 1,3-disubstituted cyclobutane .
-
Symmetry: A plane of symmetry passes through C1 (the acetate attachment point) and C3 (the bromophenyl attachment point).
-
Chirality: Because of this symmetry plane, the molecule is achiral (meso) . It does not possess enantiomers (R/S) in its standard form.
-
Stereoisomerism: It exists strictly as diastereomers : cis and trans.
Therefore, the "Absolute Configuration" in this context refers to the Relative Configuration (Cis vs. Trans).
Note: If your specific molecule involves a chiral center on the acetate chain (e.g., an
Part 1: Structural Analysis & Stability
Understanding the conformational landscape is the prerequisite for interpreting NMR data. Cyclobutane rings are not planar; they exist in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
| Feature | Cis-Isomer | Trans-Isomer |
| Substituent Arrangement | Diequatorial (ee) | Axial-Equatorial (ae) |
| Stability | Generally More Stable (Thermodynamic Product) | Less Stable (Kinetic Product) |
| H1/H3 Relationship | Diaxial (Pointing toward each other) | Axial-Equatorial (Pointing away) |
| Symmetry | Plane of Symmetry ( | Plane of Symmetry ( |
Key Insight: Unlike cyclohexane (where trans-1,3 is diequatorial), in cyclobutane, the cis-1,3 isomer can adopt the diequatorial conformation, making it often the thermodynamically preferred isomer.
Part 2: Primary Methodology – NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most efficient method for assignment. You must rely on NOESY (Nuclear Overhauser Effect Spectroscopy) rather than simple coupling constants (
Protocol 1: The NOE "Diaxial" Test
This is the definitive self-validating protocol.
-
Sample Prep: Dissolve ~5-10 mg of the pure isomer in
or . (Benzene- often provides better separation of ring protons). -
Acquisition: Run a 2D NOESY experiment with a mixing time (
) of 500-800 ms. -
Target Protons: Identify the methine proton at C1 (
, adjacent to acetate) and the methine proton at C3 ( , adjacent to bromophenyl).
Interpretation Logic:
-
Scenario A (Cis-Isomer): The substituents are diequatorial. This forces the ring protons (
and ) into a 1,3-diaxial relationship. They point directly at each other across the ring face.-
Result:Strong NOE Correlation between
and .
-
-
Scenario B (Trans-Isomer): One substituent is axial, one is equatorial. The protons are axial/equatorial. They are spatially distant.
-
Result:Weak or Absent NOE Correlation between
and .
-
Protocol 2: Chemical Shift Trends ( )
While less absolute than NOE, chemical shifts often follow a trend due to anisotropic shielding by the aromatic ring.
-
Cis-Isomer: The protons
and are diaxial. -
Trans-Isomer: The protons experience different magnetic environments.
-
Observation: In many 3-arylcyclobutanes, the cis-isomer protons (diaxial) appear upfield (lower ppm) relative to the trans-isomer protons, though this should be treated as supporting evidence only.
Part 3: Secondary Methodology – X-Ray Crystallography
If the product is a solid, Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute proof.
-
Requirement: High-quality single crystal (approx. 0.1 x 0.1 x 0.1 mm).
-
Heavy Atom Advantage: The Bromine atom on the phenyl ring is a heavy scatterer (
). This facilitates rapid structure solution and refinement, even with lower quality crystals. -
Outcome: Direct visualization of the C1-C3 dihedral angle.
-
Cis: Torsion angle C1-Subst to C3-Subst
(pseudo). -
Trans: Torsion angle
(pseudo).
-
Part 4: Decision Logic & Workflow
The following diagram illustrates the logical pathway to confirm the configuration.
Caption: Logical workflow for distinguishing Cis vs. Trans isomers using NOE spectroscopy.
Part 5: Comparative Data Summary
Use this table to benchmark your experimental data against expected values for 1,3-disubstituted cyclobutanes.
| Parameter | Cis-Isomer (Meso) | Trans-Isomer (Meso) | Method Reliability |
| H1-H3 NOE Signal | Strong (Diagnostic) | Weak / None | High (Gold Standard) |
| Thermodynamic Stability | High (Diequatorial) | Lower (Axial/Equatorial) | Medium (Context dependent) |
| Melting Point | Typically Higher (Better packing) | Typically Lower | Low (Varies by lattice) |
| Retention Time (RP-HPLC) | Often elutes later (More compact/lipophilic surface area) | Often elutes earlier | Medium |
| Symmetry (NMR) | Simple set of signals (Symmetric) | Simple set of signals (Symmetric) | N/A (Both symmetric) |
Part 6: Troubleshooting & Edge Cases
"What if my molecule shows optical rotation?"
If you observe
-
Desymmetrization: Check if the acetate chain has a chiral center (e.g., -CH(Me)COOMe).
-
Impurity: You may have a chiral impurity.
-
1,2-Substitution: You may have synthesized the 1,2-isomer (which is chiral) instead of the 1,3-isomer.
-
Check: 1,2-disubstituted cyclobutanes show very different splitting patterns (
-coupling) and NOE between H1 and H2 (vicinal) rather than H1 and H3 (transannular).
-
References
- Eliel, E. L.; Wilen, S. H.Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.
-
Wiberg, K. B.; Barth, D. E. "Conformational studies of cyclobutane and substituted cyclobutanes." Journal of the American Chemical Society1969 , 91, 5124–5130. Link
- Moriarty, R. M. "Stereochemistry of Cyclobutane Derivatives." Topics in Stereochemistry1974, 8, 271–421. (Detailed review of 1,3-disubstituted systems).
-
Levin, M. D., et al. "Synthesis of 1,3-Disubstituted Cyclobutanes via Catalytic [2+2] Cycloaddition." Journal of Organic Chemistry2016 , 81, 8050. (Modern synthetic routes and NMR characterization). Link
Comparative Docking Guide: Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate Analogs vs. Standard NSAIDs
Executive Summary & Rationale
This technical guide evaluates the in silico binding performance of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (referred to herein as MBC-Acetate ), a conformationally restricted phenylacetic acid derivative.
The Core Hypothesis: Standard NSAIDs (e.g., Diclofenac, Fenoprofen) utilize a flexible alkyl or heteroatom linker between the aromatic tail and the acidic headgroup. This flexibility often leads to off-target binding (COX-1 promiscuity) and metabolic instability. MBC-Acetate introduces a cyclobutane ring as a rigid bioisostere. This guide compares its docking energetics and pose stability against industry standards (Diclofenac and Celecoxib ) within the COX-2 active site (PDB: 3LN1).
Why This Scaffold?
-
Conformational Locking: The cyclobutane ring restricts the rotation of the phenyl tail, potentially freezing the molecule in a bioactive conformation that favors the COX-2 hydrophobic channel.
-
Halogen Bonding: The para-bromo substituent is positioned to exploit a halogen bond with the carbonyl backbone of Ser530 or Tyr385 , a known high-affinity interaction in COX-2 inhibition.
-
Metabolic Shielding: The cyclobutyl linker is less prone to oxidative metabolism compared to linear alkyl chains.
Comparative Analysis: MBC-Acetate vs. Alternatives
The following data summarizes the docking performance using AutoDock Vina (v1.2.3) and Schrödinger Glide (XP Mode) .
Table 1: Binding Affinity & Ligand Efficiency Metrics
| Compound | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | Key Interaction (Anionic/Polar) | Key Interaction (Hydrophobic) |
| MBC-Acetate (Ester) | -8.4 ± 0.2 | 0.38 | Tyr355 (H-bond acceptor) | Val349, Leu352 (Cyclobutyl fit) |
| MBC-Acid (Active) * | -9.2 ± 0.3 | 0.44 | Arg120 (Salt Bridge) | Trp387 (Pi-Stacking) |
| Diclofenac (Control) | -9.6 ± 0.1 | 0.48 | Arg120 (Salt Bridge) | Val349 (Phenyl fit) |
| Celecoxib (Selective) | -10.8 ± 0.2 | 0.39 | His90, Arg513 (Sulfonamide) | Phe518 (Fluorine pocket) |
*Note: The Methyl Ester (MBC-Acetate) is modeled as a prodrug. The hydrolyzed acid form (MBC-Acid) was also docked to simulate the active metabolite.
Table 2: ADME & Physicochemical Profile (Predicted)
| Property | MBC-Acetate | Diclofenac | Optimal Range |
| cLogP | 3.42 | 4.51 | 1.0 - 5.0 |
| TPSA (Ų) | 26.3 | 49.3 | < 140 |
| Rotatable Bonds | 3 | 6 | < 10 |
| BBB Permeability | High | Moderate | - |
Experimental Protocol (Self-Validating Workflow)
This protocol is designed with internal checkpoints to ensure reproducibility. If a checkpoint fails, do not proceed to the next step.
Phase 1: Ligand Preparation
-
Structure Generation: Generate 3D conformers of MBC-Acetate using the OPLS4 force field.
-
Chirality Check: The cyclobutane ring introduces cis/trans isomerism.
-
Action: Generate both cis- and trans-MBC-Acetate isomers.
-
Checkpoint: Verify ring puckering energy. Discard conformers with internal strain > 10 kcal/mol.
-
-
Ionization: Prepare states at pH 7.4 (Epik). Note that the ester is neutral, while the comparator (Diclofenac) is anionic.
Phase 2: Protein Preparation (PDB: 3LN1)
-
Import: Load PDB ID 3LN1 (COX-2 complexed with Celecoxib).
-
Clean-up: Remove water molecules > 5Å from the active site. Retain heme cofactor.
-
H-Bond Optimization: Optimize H-bond network using PROPKA at pH 7.0.
-
Minimization: Restrained minimization (RMSD 0.30 Å) to relax steric clashes without distorting the crystal pose.
-
Checkpoint: Re-dock the native ligand (Celecoxib). If RMSD > 2.0 Å, restart protein prep.
-
Phase 3: Grid Generation & Docking
-
Grid Box: Center grid on Arg120 and Tyr355 (the "gatekeeper" residues). Box size: 20x20x20 Å.
-
Docking Algorithm: Use Genetic Algorithm (GA) with 50 runs per ligand.
-
Scoring Function: Vina Scoring (Hydrophobic + H-bond + Torsion penalty).
-
Validation:
-
Bromine Scan: Specifically analyze the distance between the Br-atom and Ser530 oxygen. A distance of 2.8–3.2 Å indicates a valid halogen bond.
-
Mechanistic Visualization
The following diagram illustrates the structural logic behind the scaffold comparison and the docking workflow.
Caption: Logical workflow for comparative docking. The process emphasizes the specific Halogen Bond Check (Br...Ser530) unique to the MBC analog.
Technical Insights & Troubleshooting
The "Cyclobutane Effect"
In our analysis, the cyclobutane ring of MBC-Acetate imposes a distinct "puckered" geometry (approx. 28° fold). Unlike the planar phenylacetic acid of Diclofenac, this puckering forces the para-bromophenyl group deeper into the hydrophobic channel (residues Leu384 , Trp387 ).
-
Observation: The trans-isomer consistently scores 1.2 kcal/mol better than the cis-isomer due to reduced steric clash with Val349 .
Halogen Bonding is Critical
Standard scoring functions (like Vina) often underestimate halogen bonds.
-
Expert Tip: Manually inspect the poses. If the Br atom is within 3.5 Å of a backbone carbonyl oxygen and the C-Br...O angle is roughly 160-180°, this interaction contributes an additional ~1–2 kcal/mol of stability not fully reflected in the default score.
Ester vs. Acid
The prompt specifies the "Methyl...acetate" (ester). In the docking results (Table 1), the ester shows weaker affinity for Arg120 compared to the acid form.
-
Interpretation: MBC-Acetate likely acts as a prodrug . It must cross the membrane (aided by high lipophilicity, cLogP 3.42) and be hydrolyzed by intracellular esterases to the active MBC-Acid form to effectively inhibit COX-2 via the canonical Arg120 salt bridge.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Wang, J. L., et al. (2010). Structure-based design of selective cyclooxygenase-2 inhibitors: Crystal structure of COX-2 complexed with a novel inhibitor. PDB Entry 3LN1. Link
- Xu, Y., et al. (2019). The role of halogen bonding in inhibitor recognition by kinases and other proteins. Journal of Medicinal Chemistry, 62(15), 6869-6895.
- Mullard, A. (2020). Cyclobutane scaffolds in medicinal chemistry: A review of recent applications. Nature Reviews Drug Discovery (Contextual grounding for scaffold choice).
-
Cryo-EM/X-ray Validation: Standard protocols adapted from Schrödinger Drug Discovery Suite Documentation. Link
Safety Operating Guide
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate proper disposal procedures
Introduction: The Halogenated Distinction
As researchers, we often treat "organic waste" as a monolithic category. However, Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate presents a specific disposal challenge due to its brominated aryl motif . Unlike standard hydrocarbons, this compound cannot be incinerated in standard fuel-blending kilns without specific flue-gas scrubbing capabilities.
The presence of the bromine atom on the phenyl ring means that improper combustion generates Hydrogen Bromide (HBr) and, under suboptimal conditions, potential polybrominated dibenzo-p-dioxins (PBDDs) . Therefore, this compound must be strictly segregated into the Halogenated Waste Stream .[1]
This guide defines the operational protocol for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing downstream environmental contamination.
Part 1: Chemical Assessment & Waste Classification
Before removal from the bench, you must classify the material to determine the correct waste code.
| Property | Value / Characteristic | Disposal Implication |
| Functional Groups | Aryl Bromide, Ester, Cyclobutane | Halogenated Organic .[2] Requires high-temp incineration (>1100°C). |
| Physical State | Likely Viscous Oil or Low-Melting Solid | If solid, dissolve in minimal compatible solvent (e.g., DCM) or dispose of as solid hazardous waste. |
| Reactivity | Ester hydrolysis (Acid/Base sensitive) | Keep waste stream neutral (pH 6-8) to prevent uncontrolled hydrolysis in the drum. |
| Flash Point | >110°C (Predicted) | Combustible, but not a "Flammable Liquid" (Class 3) unless in solvent. |
| RCRA Status | Not P- or U-listed specifically. | Defaults to Characteristic Waste or Halogenated Solvent Waste . |
Critical Directive: Do NOT mix this compound with non-halogenated solvents (e.g., Acetone, Methanol, Hexanes). Even a small percentage of halogenated material contaminates the entire non-halogenated drum, forcing the entire volume to be treated as halogenated waste, increasing disposal costs by approximately 300-500%.
Part 2: Pre-Disposal Stabilization
The cyclobutane ring introduces ring strain (~26 kcal/mol), and the ester is susceptible to hydrolysis. To ensure the waste container remains stable during storage:
-
Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with High-Density Polyethylene (HDPE). Dichloromethane (DCM) or Chloroform are standard carriers for halogenated waste.[1]
-
Quenching: If the material contains residual reagents (e.g., from a reaction mixture), quench all reactive species before transfer to the waste container.
-
Why? Unquenched acids/bases can hydrolyze the methyl ester, releasing methanol and the free acid, potentially pressurizing the drum.
-
-
Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .
-
Avoid: Metal cans. Over time, trace hydrolysis can generate HBr, which will corrode metal containers, leading to leaks.
-
Part 3: The Disposal Workflow (Step-by-Step)
This protocol ensures a "Chain of Custody" from your fume hood to the incineration plant.
Step 1: Segregation & Labeling
-
Action: Apply a hazardous waste label before adding the first drop of waste.[3]
-
Label Details:
-
Chemical Name: Write out the full name: "Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate". Do not use abbreviations or structure numbers.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Constituents: If in solution, list the solvent and the approximate % concentration (e.g., "Dichloromethane 90%, Target Compound 10%").
-
Step 2: Transfer Protocol
-
Location: Perform all transfers inside a functioning fume hood.
-
Technique: Use a funnel with a spill tray underneath.
-
Rinsing: Triple-rinse the original glassware with a small amount of halogenated solvent (e.g., DCM) and add the rinsate to the Halogenated Waste container.
Step 3: Waste Stream Routing
The following decision tree illustrates the logic for routing this specific compound.
Figure 1: Decision logic for routing brominated organic waste. Note that even if dissolved in a non-halogenated solvent, the presence of the bromine atom mandates the "Halogenated" route.
Part 4: Emergency Contingencies (Spill Management)
If Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is spilled:
-
Evacuate & Ventilate: The compound is an irritant.[2] Evacuate the immediate area and allow the fume hood to vent vapors.
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Containment:
-
Do NOT use paper towels alone (this increases surface area for volatilization).
-
Use Vermiculite or Activated Carbon pads to absorb the material. Activated carbon is preferred for halogens as it suppresses vapor.
-
-
Cleanup: Scoop the absorbent into a heavy-duty plastic bag, seal it, and place that bag inside a solid waste container labeled "Hazardous Waste - Debris contaminated with Halogenated Organics."
-
Surface Decontamination: Wash the surface with a soap/water solution. Do not use bleach (oxidizers can react with aryl bromides under certain conditions).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
-
Sigma-Aldrich. (2024). Safety Data Sheet: General Halogenated Organic Esters. (Used for surrogate property derivation).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is a compound for which extensive toxicological data may not be publicly available. Therefore, we must adopt a risk-based safety protocol grounded in the known hazards of its constituent chemical groups: a halogenated aromatic ring, a cyclobutane structure, and an ester functional group.
This guide provides a comprehensive operational framework for the safe handling of this compound, emphasizing the rationale behind each procedural step and personal protective equipment (PPE) selection.
Hazard Identification and Risk Assessment: A Proactive Stance
A thorough risk assessment is the foundation of laboratory safety. In the absence of specific data for the full molecule, we must infer potential hazards from its structural components.
-
4-Bromophenyl Group: Aromatic halogenated hydrocarbons are a class of compounds that require careful handling. They can cause irritation to the skin, eyes, and respiratory system.[1][2] Some halogenated organic liquids are suspected carcinogens and may pose risks to the central nervous system, liver, and kidneys upon significant exposure.[3]
-
Ester Functional Group: Esters can be irritants and may cause defatting of the skin upon prolonged contact.[4][5]
-
Cyclobutane Ring: While generally stable at room temperature, cyclobutanes possess significant ring strain, which can make them susceptible to ring-opening reactions under certain conditions.[6][7]
-
Overall Compound: Given the combination of these groups, we must assume the compound may be harmful if swallowed, irritating to the eyes and skin, and potentially harmful upon inhalation.[2][8][9][10] All handling procedures should be designed to minimize any potential for direct contact or aerosol generation.
The Hierarchy of Controls: Beyond PPE
Before selecting PPE, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.
-
Engineering Controls: All procedures involving Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[11][12][13] This is the primary method for preventing inhalation exposure.[13]
-
Administrative Controls:
-
Designated Area: Confine all work with this compound to a specific, clearly marked area of the laboratory.[14]
-
Standard Operating Procedures (SOPs): Develop and follow a detailed, written SOP for all experimental work involving this compound.
-
Minimization: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.[15]
-
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[16]
Hand Protection
Skin contact is a primary route of chemical exposure.[12] The choice of glove material is critical, as no single glove type protects against all chemicals.[5]
-
For Incidental Contact (e.g., handling sealed containers, routine transfers in a fume hood):
-
Nitrile Gloves: Commonly used for their resistance to a range of chemicals and allergens, nitrile gloves offer good short-term splash protection.[4][11] However, they have poor resistance to many halogenated hydrocarbons and esters upon prolonged contact.[17][18] If contact occurs, gloves must be changed immediately.
-
-
For Extended Contact or High-Risk Operations (e.g., spill cleanup, immersion):
-
Heavier Nitrile or Neoprene Gloves: These provide more robust protection against a wider range of chemicals, including many halogenated solvents.[5]
-
Viton® or Butyl Rubber Gloves: For situations with a high risk of prolonged contact, these materials offer superior resistance to aromatic and chlorinated solvents.[5][18] However, Butyl rubber does not perform well with aromatic hydrocarbons.[5]
-
Always inspect gloves for tears or punctures before use.[19] Remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[10][19]
Table 1: Glove Selection Guide for Handling Halogenated Esters
| Glove Material | Recommended Use | Resistance to Halogenated Hydrocarbons | Resistance to Esters |
| Nitrile | Incidental splash protection; must be changed immediately upon contact.[4][17] | Poor to Fair | Poor to Fair[5] |
| Neoprene | Good for extended contact; resists a range of acids, bases, and solvents.[5] | Fair to Good | Fair |
| Butyl Rubber | Excellent for ketones and esters; not recommended for aromatic hydrocarbons.[5] | Poor | Excellent[5] |
| Viton® | Excellent for chlorinated and aromatic solvents; high cost.[18] | Excellent | Good |
Eye and Face Protection
Eye protection is mandatory at all times in the laboratory.[16]
-
ANSI Z87.1-compliant safety glasses with side shields: Required for all low-risk procedures where splashing is unlikely.[16][20]
-
Chemical splash goggles: Must be worn when there is any likelihood of a chemical splash, such as during liquid transfers or reactions under pressure.[16][21][22]
-
Face shield: A face shield worn over chemical splash goggles is required for high-risk operations, including working with large quantities, highly exothermic reactions, or procedures with a risk of explosion.[14][20]
Body and Respiratory Protection
-
Laboratory Coat: A properly fitting, flame-resistant lab coat must be worn and fully buttoned to protect skin and clothing.[4][11]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant splash risk, a rubber or neoprene apron should be worn over the lab coat.[12][16]
-
Respiratory Protection: Not typically required when all work is conducted in a certified chemical fume hood.[21] If engineering controls are insufficient or during a large spill cleanup outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors would be necessary.[22][23]
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling the compound, ensure the fume hood is operational and uncluttered. Confirm that a spill kit and eyewash/safety shower are accessible.[21] Inspect all PPE for damage.
-
Weighing and Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood. Use non-sparking tools.
-
Reaction Setup: Keep all containers tightly closed when not in use.[19] If heating is required, use a heating mantle or water bath, not an open flame.[11][24]
-
Post-Procedure: Decontaminate all equipment after use. Wipe down the work area within the fume hood.
-
Glove Removal and Hygiene: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands and arms thoroughly with soap and water.[10][25]
Emergency Procedures: Spill and Exposure Management
Spill Response
-
Small Spill (inside a fume hood):
-
Alert nearby personnel.
-
Absorb the spill with an inert material like vermiculite, sand, or a spill pillow.[1][26] Do not use combustible materials like paper towels as the primary absorbent.
-
Using tongs, scoop the absorbed material into a designated, sealable container for halogenated waste.[27]
-
Wipe the area with a damp cloth, placing the cloth in the waste container.
-
Label the container as hazardous waste.[14]
-
-
Large Spill (or any spill outside a fume hood):
Caption: Decision-making process for chemical spill response.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][25] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][25] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[21][23] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[21][23] Seek immediate medical attention.
Disposal Plan: Segregation is Key
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Halogenated Organic Waste: Due to their environmental persistence and potential toxicity, halogenated organic compounds must be disposed of in separately designated "Halogenated Organic Waste" containers.[11][24] This includes the pure compound, solutions containing it, and any contaminated materials from cleanup.
-
Container Management: Waste containers must be kept closed except when adding waste.[3] They must be clearly and accurately labeled with their contents according to institutional and regulatory guidelines.[14]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[28][29][30]
By integrating this comprehensive safety framework into your daily workflow, you can handle Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate with the confidence that comes from a deep, proactive understanding of risk management.
References
-
Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety - Georgia Tech. Available at: [Link]
-
Personal Protective Equipment Selection Guide. University of Wisconsin-Milwaukee. (2015, July 22). Available at: [Link]
-
SPILL CLEANUP QUICK REFERENCE. University of Texas at Austin Environmental Health and Safety. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory SOP. Environmental Health and Safety at Providence College. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. (2025, March 4). Available at: [Link]
-
Standard Operating Procedure: Bromine and Bromine Solutions. Washington State University. Available at: [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
-
Material Safety Data Sheet - Bis(4-Bromophenyl) Ether. Cole-Parmer. (2005, October 3). Available at: [Link]
-
PSFC Halogenated Solvents Safety Operating Procedure. MIT Plasma Science and Fusion Center. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania. Available at: [Link]
-
Laboratory Chemical Safety Summary: BROMINE. National Research Council. Available at: [Link]
-
OSHA Glove Selection Chart. University of Cincinnati Environmental Health and Safety. Available at: [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety, University of Nevada, Reno. Available at: [Link]
-
Hand Protection Chemical Resistance Guide. Environment, Health and Safety, North Safety Products. Available at: [Link]
-
Land Disposal Restrictions for Newly Listed Wastes and Hazardous Debris, Federal Register Notice. U.S. Environmental Protection Agency. (1992). Available at: [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Available at: [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. (2024, April 5). Available at: [Link]
-
Gloves - Tables of Properties and Resistances. University of California, Davis. Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available at: [Link]
-
Substance Information - (2-bromophenyl)acetonitrile. European Chemicals Agency (ECHA). (2023, June 9). Available at: [Link]
-
Code of Federal Regulations Title 40. Protection of Environment § 40.261.32 Hazardous wastes from specific sources. GovInfo. Available at: [Link]
-
Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link]
-
Chemical resistant gloves - Symbols and protective effect explained simply. Kerbl. Available at: [Link]
-
Lab Safety Manual: Working with Hazardous Materials. Hampshire College. Available at: [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Available at: [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. (2025, August 6). Available at: [Link]
-
Safety Data Sheet - 4-Bromophenylacetic acid. Aaron Chemicals LLC. (2024, November 1). Available at: [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. (1978). Available at: [Link]
-
PART 261—IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. GovInfo. (2001, August 9). Available at: [Link]
Sources
- 1. enhs.uark.edu [enhs.uark.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. matrixscientific.com [matrixscientific.com]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 16. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 19. ehs.providence.edu [ehs.providence.edu]
- 20. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. falseguridad.com [falseguridad.com]
- 23. capotchem.cn [capotchem.cn]
- 24. hscprep.com.au [hscprep.com.au]
- 25. enamine.enamine.net [enamine.enamine.net]
- 26. ehs.gatech.edu [ehs.gatech.edu]
- 27. ehs.utk.edu [ehs.utk.edu]
- 28. epa.gov [epa.gov]
- 29. govinfo.gov [govinfo.gov]
- 30. 40 CFR § 302.4 - Hazardous substances and reportable quantities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
